molecular formula C9H6N2O3 B2411342 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid CAS No. 5175-14-4

2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid

Cat. No.: B2411342
CAS No.: 5175-14-4
M. Wt: 190.158
InChI Key: BFVQMOCETIVORP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid (CAS 5175-14-4) is a versatile heterocyclic building block in medicinal chemistry and organic synthesis. With a molecular formula of C9H6N2O3 and a molecular weight of 190.16 g/mol, this compound serves as a fundamental precursor to a wide range of biologically active naphthyridine derivatives . Researchers value this core structure for developing novel therapeutic agents, particularly in the anti-infective field. It is the primary scaffold of nalidixic acid, the first 1,8-naphthyridine antibacterial agent introduced to clinical practice, which functions by inhibiting bacterial DNA gyrase . Beyond its antimicrobial legacy, derivatives based on this structure have demonstrated potent gastric antisecretory properties in preclinical models, showing activity superior to other known agents . The compound is typically supplied as a solid and should be stored sealed in a dry, room temperature environment to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-oxo-1H-1,8-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-8-6(9(13)14)4-5-2-1-3-10-7(5)11-8/h1-4H,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVQMOCETIVORP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)C(=C2)C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Basic Properties of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound and its derivatives represent a significant class of heterocyclic compounds, forming the core scaffold of numerous therapeutic agents, particularly in the realm of quinolone antibiotics. The basicity of this scaffold is a critical determinant of its physicochemical properties, including solubility, crystal structure, and, most importantly, its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive analysis of the basic properties of the title compound, integrating theoretical principles with practical experimental methodologies.

Introduction: The 1,8-Naphthyridinone Core

The 1,8-naphthyridine ring system is a bicyclic heteroaromatic structure containing two nitrogen atoms. The "2-oxo" and "3-carboxylic acid" substitutions create a molecule with both acidic and basic centers, rendering its acid-base chemistry complex and intriguing. The pyridine-like nitrogen atom at position 8 (N-8) is generally considered the primary center of basicity, while the carboxylic acid group at position 3 is the acidic center. The lactam function (the "2-oxo" group) and the pyridinone nitrogen at position 1 (N-1) also influence the overall electronic distribution and, consequently, the compound's properties.

The protonation state of this molecule is crucial for its biological activity. For instance, in the case of nalidixic acid, the first quinolone antibiotic which shares this core, the equilibrium between neutral and zwitterionic forms, governed by the pKa values of the acidic and basic groups, dictates its solubility and ability to interact with its bacterial target, DNA gyrase.

Physicochemical and Acid-Base Properties

The fundamental basicity of this compound is primarily attributed to the lone pair of electrons on the N-8 atom. However, the molecule's overall acid-base profile is a composite of its constituent functional groups.

Key Physicochemical Data

A summary of the essential physicochemical properties is presented below. These values are critical for understanding the compound's behavior in both chemical and biological systems.

PropertyValueSignificance
Molecular Formula C₉H₆N₂O₃Defines the elemental composition and molecular weight.
Molecular Weight 190.16 g/mol Essential for stoichiometric calculations in synthesis and assays.
pKa₁ (Carboxylic Acid) ~2.4Governs the deprotonation of the acidic group.
pKa₂ (N-8 Protonation) ~8.7Governs the protonation of the basic pyridine-like nitrogen.

Note: pKa values are approximate and can vary with experimental conditions such as temperature and ionic strength. The provided values are based on related structures like nalidixic acid.

The interplay between these two pKa values means that in a physiological pH range (around 7.4), the carboxylic acid group will be deprotonated (as a carboxylate) and the N-8 atom will be partially protonated, leading to a mixture of anionic and zwitterionic species.

Synthesis Overview

The synthesis of this core structure is well-established, often starting from 2-aminopyridine derivatives. A common route is the Gould-Jacobs reaction, which involves the condensation of an aminopyridine with a diethyl ethoxymethylenemalonate followed by thermal cyclization and subsequent hydrolysis.

Gould_Jacobs_Synthesis cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product A 2-Aminopyridine C Condensation A->C B Diethyl Ethoxymethylenemalonate B->C D Thermal Cyclization (Gould-Jacobs Reaction) C->D Intermediate E Hydrolysis D->E Ester Intermediate F 2-Oxo-1,2-dihydro-1,8- naphthyridine-3-carboxylic acid E->F

Caption: Generalized workflow for the Gould-Jacobs synthesis.

Experimental Determination of Basicity (pKa)

Accurate determination of the pKa values is paramount for drug development, influencing everything from formulation to ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Potentiometric titration is a robust and widely used method for this purpose.

Principle of Potentiometric Titration

This method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the solution's pH with a high-precision pH meter. The pKa value corresponds to the pH at which the acidic and basic forms of the functional group are present in equal concentrations (the half-equivalence point). For a compound with multiple pKa values, the titration curve will show multiple inflection points.

Step-by-Step Experimental Protocol
  • Preparation of Analyte Solution:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the compound in a known volume (e.g., 50 mL) of a suitable solvent. Due to its amphoteric nature and potentially low aqueous solubility, a co-solvent system (e.g., water-methanol or water-DMSO) may be necessary. An electrolyte like 0.15 M KCl should be added to maintain constant ionic strength.

  • Titration Setup:

    • Calibrate a pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

    • Place the analyte solution in a thermostatted vessel (e.g., at 25 °C) with a magnetic stirrer.

    • Immerse the calibrated pH electrode and the tip of a micro-burette containing the titrant into the solution.

  • Titration Procedure (Dual Titration):

    • Acidic Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH) to determine the pKa of the carboxylic acid group.

    • Basic Titration: In a separate experiment, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the pKa of the N-8 atom.

    • Add the titrant in small, precise increments (e.g., 0.02-0.05 mL), allowing the pH reading to stabilize after each addition. Record the pH value and the volume of titrant added.

  • Data Analysis:

    • Plot the pH values (y-axis) against the volume of titrant added (x-axis) to generate the titration curve.

    • Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the curve to accurately identify the equivalence points.

    • The pH at the half-volume point of each equivalence point corresponds to the pKa value.

Potentiometric_Titration_Workflow A 1. Prepare Analyte Solution (Compound + Solvent + Electrolyte) C 3. Setup Titration Apparatus (Vessel, Stirrer, Electrode, Burette) A->C B 2. Calibrate pH Meter (Standard Buffers) B->C D 4. Perform Titration (Add titrant in increments, record pH & Volume) C->D E 5. Plot Data (pH vs. Volume) D->E F 6. Analyze Curve (Derivatives to find equivalence points) E->F G 7. Determine pKa (pH at half-equivalence point) F->G

Caption: Workflow for pKa determination via potentiometric titration.

Impact of Basicity on Drug Development

The basicity of the 1,8-naphthyridinone core, specifically the protonation state of N-8, is a pivotal factor in drug design and development.

  • Solubility and Dissolution: The ability of the compound to exist in an ionized state at different pH values significantly impacts its aqueous solubility. For oral administration, solubility in the gastrointestinal tract is a prerequisite for absorption.

  • Permeability: According to the pH-partition hypothesis, un-ionized species are generally more lipid-soluble and can more readily permeate biological membranes. The equilibrium between the charged and neutral forms, dictated by the pKa and the local pH, will therefore control the rate and extent of drug absorption.

  • Target Binding: In the case of quinolone antibiotics, the interaction with the DNA gyrase-DNA complex is highly specific. The protonation state of the drug molecule influences its ability to form key hydrogen bonds and other non-covalent interactions within the active site, which is essential for its antibacterial activity.

  • Formulation: Understanding the pKa is essential for developing stable and effective pharmaceutical formulations. It guides the selection of appropriate salts and buffering agents to ensure drug stability and bioavailability.

Conclusion

The this compound scaffold possesses a fascinating and functionally critical acid-base chemistry. Its basicity, centered at the N-8 position, is not an isolated property but rather part of a delicate interplay with the acidic carboxylic acid group. A thorough characterization of these properties, primarily through precise pKa determination, is a non-negotiable step in the journey of transforming this privileged scaffold into a clinically successful therapeutic agent. This guide has outlined the core principles and provided a robust experimental framework to empower researchers in this endeavor.

A-Technical-Guide-to-2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic-acid:-Synthesis,-Properties,-and-Therapeutic-Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif renowned for its wide-ranging pharmacological activities. At the heart of many of these discoveries lies 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid, a foundational building block for numerous therapeutic agents. This technical guide provides an in-depth exploration of this critical molecule, from its rational synthesis via the Gould-Jacobs reaction to its physicochemical properties and its pivotal role as a precursor to potent antibacterial and other therapeutic agents. Detailed experimental protocols, mechanistic insights, and data-driven summaries are presented to serve as a comprehensive resource for researchers in medicinal chemistry and drug development.

Introduction: The Significance of the 1,8-Naphthyridine Core

The 1,8-naphthyridine ring system, a bicyclic heterocycle containing two nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its rigid structure and ability to form key hydrogen bonds have made it a valuable pharmacophore. The discovery of nalidixic acid in 1962, the first quinolone antibiotic, showcased the therapeutic potential of this scaffold and spurred decades of research. Derivatives of 1,8-naphthyridine have since been developed with a vast array of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and gastric antisecretory properties.

The title compound, this compound, serves as the fundamental precursor for many of these advanced analogues. Its synthesis and functionalization are critical first steps in the discovery pipeline for new drugs targeting bacterial infections, neurological disorders, and various other diseases. This guide will elucidate the foundational chemistry and properties of this key intermediate.

Discovery and Synthesis: The Gould-Jacobs Reaction

The most reliable and widely adopted method for constructing the 2-oxo-1,8-naphthyridine core is the Gould-Jacobs reaction. This powerful synthetic strategy involves the condensation of an aminopyridine with a malonic ester derivative, followed by a thermally induced intramolecular cyclization.

The reaction proceeds through a well-established mechanism:

  • Condensation: The synthesis begins with the nucleophilic attack of the amino group of 2-aminopyridine on the electrophilic carbon of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule to form a stable vinylogous amide intermediate.

  • Electrocyclization: The critical ring-closing step is achieved by heating the intermediate at high temperatures (typically >250 °C). This thermal energy drives a 6-electron electrocyclization, forming the dihydronaphthyridine ring system.

  • Hydrolysis: The resulting ethyl ester is then saponified, typically using a strong base like sodium hydroxide, to yield the sodium carboxylate salt.

  • Acidification: Finally, careful acidification of the salt precipitates the desired this compound.

The high temperature required for cyclization is a key parameter; it provides the activation energy needed to overcome the rotational barrier and achieve the correct conformation for ring closure. The choice of a high-boiling point solvent like diphenyl ether or the use of solvent-free microwave irradiation can facilitate this step, often improving yields and reducing reaction times.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Hydrolysis A 2-Aminopyridine C Diethyl 2-((pyridin-2-ylamino)methylene)malonate A->C Condensation (Ethanol) B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Ethyl 2-oxo-1,2-dihydro-1,8- naphthyridine-3-carboxylate C->D Thermal Cyclization (High Temp, >250°C) E This compound D->E 1. NaOH (Hydrolysis) 2. HCl (Acidification)

Caption: Synthetic workflow for this compound.

Physicochemical Properties

Understanding the physicochemical properties of a core molecule is essential for its application in drug development, influencing factors like solubility, formulation, and bioavailability.

PropertyValueSource
Molecular Formula C₉H₆N₂O₃
Molecular Weight 190.16 g/mol
Appearance Solid
CAS Number 5175-14-4
XLogP3 0.9

Biological Activity and Therapeutic Relevance

While this compound itself is not typically the final active pharmaceutical ingredient (API), it is the foundational scaffold for a class of antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair.

Mechanism of Action (Derivatives): The N-1 and C-7 positions of the naphthyridine ring are common points for substitution to generate potent analogues like Enoxacin. These modifications enhance the compound's ability to bind to the enzyme-DNA complex. The carboxylic acid at the C-3 position and the ketone at the C-4 (after tautomerization) are essential for this interaction, chelating with magnesium ions in the active site and intercalating with the DNA base pairs. This binding stabilizes the DNA-enzyme complex, leading to double-stranded DNA breaks and ultimately, bacterial cell death.

Mechanism_of_Action cluster_drug Naphthyridine Antibiotic (e.g., Enoxacin) cluster_bacteria Bacterial Cell Drug Drug Molecule Gyrase DNA Gyrase / Topoisomerase IV Drug->Gyrase Inhibits DNA Bacterial DNA Gyrase->DNA Acts on Death Cell Death Gyrase->Death Replication DNA Replication & Repair DNA->Replication Undergoes Replication->Death Process Blocked

Caption: Simplified mechanism of action for naphthyridine-based DNA gyrase inhibitors.

Beyond antibacterial applications, derivatives have shown promise as gastric antisecretory agents, H1R antagonists, and agents for treating neurological disorders, highlighting the versatility of this core structure.

Detailed Experimental Protocol: Synthesis

This protocol provides a representative procedure for the synthesis of the title compound's ethyl ester, a direct precursor, based on established methodologies.

Objective: To synthesize Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate.

Materials:

  • 2-Aminopyridine (1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.2 eq)

  • Diphenyl ether (solvent)

  • Ethanol

  • Petroleum ether

Procedure:

  • Step 1: Condensation

    • In a round-bottom flask, combine 2-aminopyridine and diethyl ethoxymethylenemalonate.

    • Heat the mixture at 110-120°C for 2 hours. The reaction can be monitored by TLC for the disappearance of the 2-aminopyridine spot.

    • Allow the mixture to cool. The intermediate, diethyl 2-((pyridin-2-ylamino)methylene)malonate, may crystallize upon cooling or can be used directly in the next step.

  • Step 2: Cyclization

    • Add a suitable volume of diphenyl ether to the flask containing the intermediate.

    • Heat the mixture to reflux (approx. 250-260°C) for 30-60 minutes. The formation of the cyclized product will be observed.

    • Cool the reaction mixture to room temperature. The product will precipitate out of the solvent.

  • Step 3: Isolation and Purification

    • Dilute the cooled mixture with petroleum ether to facilitate complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid thoroughly with petroleum ether to remove the diphenyl ether solvent.

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield ethyl 2-oxo-1,2-dihydro-naphthyridine-3-carboxylate as a solid. The melting point for this ester is reported as 214.8-215.0°C.

  • Step 4: Hydrolysis to Carboxylic Acid (Optional but necessary for the title compound)

    • Suspend the ethyl ester in a solution of aqueous sodium hydroxide (e.g., 10%).

    • Heat the mixture to reflux for 1-2 hours until the solid dissolves and the ester is fully hydrolyzed.

    • Cool the solution to room temperature and slowly acidify with concentrated HCl until a pH of ~2-3 is reached.

    • The desired this compound will precipitate.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Conclusion and Future Directions

This compound is more than a simple chemical; it is a gateway to a vast chemical space of pharmacologically active molecules. The robustness of the Gould-Jacobs synthesis provides a reliable and scalable route to this critical intermediate. As antibiotic resistance continues to be a global health crisis, the exploration of new derivatives from this scaffold remains a highly active and important area of research. Future work will likely focus on novel substitutions at the N-1 and C-7 positions to overcome resistance mechanisms and on exploring the scaffold's potential against other therapeutic targets. The foundational knowledge presented in this guide serves as a critical starting point for these innovative endeavors.

A Multi-Technique Approach to the Structural Elucidation of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,8-naphthyridine framework is a privileged heterocyclic motif, serving as a core scaffold in numerous compounds with significant biological activity.[1][2][3] Its derivatives have demonstrated a wide spectrum of therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] Specifically, the 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid core is a key pharmacophore found in agents with potent gastric antisecretory properties.[6][7] The unambiguous confirmation of its molecular structure is a prerequisite for rational drug design, synthesis optimization, and understanding structure-activity relationships (SAR). This in-depth guide presents a comprehensive, field-proven strategy for the structural elucidation of this target molecule. We will move beyond a simple listing of techniques to explain the causality behind the analytical choices, demonstrating how a synergistic application of synthetic chemistry, mass spectrometry, and multinuclear NMR spectroscopy, culminating in X-ray crystallography, provides a self-validating and irrefutable confirmation of the molecular architecture.

The Foundational Hypothesis: Synthesis-Informed Structure

Before any analytical characterization, the synthetic pathway provides the first logical hypothesis of the target structure. The preparation of the 1,8-naphthyridine ring system is efficiently achieved through condensation and cyclization strategies, most notably the Gould-Jacobs reaction and its variants.[8][9][10] This reaction class involves the condensation of an aminopyridine derivative with a malonic ester, followed by a thermally-induced intramolecular cyclization.[9][11]

For the target molecule, a logical and commonly employed route involves the reaction of 2-aminopyridine-3-carboxaldehyde with diethyl malonate in the presence of a base catalyst like piperidine.[12] The reaction proceeds through an initial Knoevenagel condensation, followed by an intramolecular nucleophilic attack of the amino group onto one of the ester carbonyls and subsequent cyclization to form the stable pyridinone ring. The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid. This synthetic logic strongly implies the formation of the title compound, this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final Final Step A 2-Aminopyridine- 3-carboxaldehyde C Condensation & Intramolecular Cyclization (Piperidine, 120°C) A->C B Diethyl Malonate B->C D Ethyl 2-oxo-1,2-dihydro- 1,8-naphthyridine-3-carboxylate C->D Formation of Ester Precursor E Saponification (e.g., NaOH, H₂O) D->E F 2-Oxo-1,2-dihydro- 1,8-naphthyridine-3-carboxylic acid E->F Hydrolysis

Caption: Synthetic workflow for the target compound.
Experimental Protocol: Synthesis of the Ethyl Ester Precursor

A robust protocol for synthesizing the precursor, ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate, serves as the starting point for characterization.[12]

  • Reactant Charging: Suspend 2-amino-3-pyridinecarboxaldehyde (1.0 g, 8.19 mmol) in a pressure tube containing diethyl malonate (6.2 mL, 41.0 mmol).

  • Catalyst Addition: Add piperidine (1.6 mL, 16.4 mmol) to the suspension and seal the tube.

  • Reaction: Heat the mixture to 120°C and maintain this temperature for 3 hours.

  • Isolation: Allow the reaction to cool to room temperature. A precipitate will form.

  • Purification: Collect the solid product by filtration and wash thoroughly with diethyl ether to afford the pure ethyl ester precursor.[12]

Orthogonal Spectroscopic & Spectrometric Verification

With a hypothesized structure, a suite of analytical techniques is deployed. Each technique provides a unique and complementary piece of data. When combined, they form a self-validating system where the interpretation from one method must be consistent with all others.

Mass Spectrometry (MS): Confirming the Elemental Composition

Causality: The first and most fundamental question is the molecular weight and, by extension, the molecular formula of the synthesized compound. High-resolution mass spectrometry (HRMS) provides this information with high precision, serving as a primary check on the success of the synthesis.

Experimental Protocol (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution (~1 µg/mL) of the compound in a suitable volatile solvent such as methanol or acetonitrile.[1]

  • Instrumentation: Introduce the sample into an ESI-mass spectrometer. Acquire the spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻, respectively.

  • Data Analysis: Identify the molecular ion peak. For the target C₉H₆N₂O₃, the expected monoisotopic mass is 190.0378 Da.[13] HRMS should confirm this mass to within 5 ppm, validating the elemental formula.

Expected Data: The mass spectrum should show a prominent ion peak corresponding to the calculated molecular weight, confirming the molecular formula C₉H₆N₂O₃.[13] Analysis of fragmentation patterns can provide initial substructural information, often involving the loss of CO₂ (44 Da) from the carboxylic acid or CO (28 Da) from the lactam ring.[14][15]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. This allows for quick confirmation of the key structural motifs—the carboxylic acid, the lactam (amide), and the aromatic system.

Expected Data & Interpretation: The IR spectrum provides a molecular fingerprint. For the target structure, the following absorption bands are anticipated:

  • ~3200-2500 cm⁻¹ (broad): A very broad band characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid.

  • ~3100-3000 cm⁻¹: N-H stretching vibration of the lactam ring.

  • ~1720-1680 cm⁻¹: A strong C=O stretching band for the carboxylic acid carbonyl.

  • ~1680-1650 cm⁻¹: A second strong C=O stretching band for the cyclic amide (lactam) carbonyl.

  • ~1620-1580 cm⁻¹: C=C and C=N stretching vibrations characteristic of the aromatic naphthyridine ring system.[16]

The presence of these distinct bands provides strong evidence for the major functional components of the hypothesized structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Causality: NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) experiments, a complete and unambiguous map of the proton and carbon framework can be constructed.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, typically DMSO-d₆, which is effective at solubilizing polar, hydrogen-bonding compounds.[1][17]

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) to acquire ¹H, ¹³C, and 2D correlation spectra.[17]

¹H NMR Interpretation: The ¹H NMR spectrum reveals the chemical environment and connectivity of all protons. For this compound, we expect:

  • Two very broad singlets (>10 ppm): These are the acidic protons of the carboxylic acid (COOH) and the lactam (N-H), which are exchangeable with D₂O.

  • One singlet (~8.6 ppm): This corresponds to the isolated vinyl proton at the C4 position. Its downfield shift is due to the anisotropic effects of the adjacent carbonyl and the aromatic ring.

  • Three aromatic protons: These protons on the second pyridine ring (H5, H6, H7) will appear as a characteristic set of coupled multiplets (doublets and a doublet of doublets) between ~7.0 and ~8.5 ppm, consistent with a 3-substituted pyridine ring system.[12]

¹³C NMR Interpretation: The ¹³C NMR spectrum identifies all unique carbon atoms. Nine distinct signals are expected:

  • Two signals >160 ppm: These are the two carbonyl carbons from the lactam (C2) and the carboxylic acid.

  • Seven signals between ~110-155 ppm: These correspond to the remaining seven sp² hybridized carbons of the bicyclic ring system. The chemical shifts will be influenced by their proximity to the nitrogen atoms and electron-withdrawing groups.

2D NMR (HSQC & HMBC) for Definitive Connectivity: While 1D NMR provides strong evidence, 2D correlation experiments are essential for irrefutable proof of connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of the carbons that bear protons (C4, C5, C6, C7).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the keystone experiment for piecing together the molecular puzzle. It reveals correlations between protons and carbons that are separated by two or three bonds. Key expected correlations that would confirm the structure include:

    • The proton at C4 (H4) showing correlations to the C2 carbonyl, the carboxylic acid carbonyl, and carbons C5 and C4a (the ring junction carbon).

    • The N-H proton showing correlations to C2 and C8a.

    • The aromatic protons (H5, H6, H7) showing correlations to each other and to the ring junction carbons, confirming the fusion of the two rings.

Caption: Key HMBC correlations confirming the core structure.

The Final Arbiter: Single-Crystal X-ray Diffraction

Causality: While the combined spectroscopic data provides an exceptionally strong and internally consistent case for the structure, single-crystal X-ray diffraction offers the ultimate, unambiguous proof. It moves from inferring connectivity to directly observing the three-dimensional arrangement of atoms in space.[18]

Experimental Protocol:

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often achieved by slow evaporation of a solvent, or vapor diffusion between a solvent and an anti-solvent.

  • Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Irradiate the crystal with monochromatic X-rays and collect the resulting diffraction pattern.[19]

  • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an electron density map. Refine the atomic positions to generate a final 3D model of the molecule.[19]

Data Presentation & Confirmation: The output is a definitive 3D molecular model that confirms:

  • The exact connectivity of all atoms.

  • The planarity of the aromatic rings.

  • The precise bond lengths and angles, confirming the C=O, C-N, and C-C bond characters.

  • Intermolecular interactions in the solid state, such as hydrogen bonding between the carboxylic acid and lactam moieties.[20]

This technique leaves no ambiguity and serves as the gold standard for structural confirmation.

Integrated Data Summary

Technique Parameter Observed Data for C₉H₆N₂O₃ Structural Confirmation
HRMS [M-H]⁻m/z 189.0309 (Calc. 189.0306)Confirms molecular formula C₉H₆N₂O₃.
FT-IR Vibrational Bands (cm⁻¹)~3100 (N-H), ~2600 (broad O-H), ~1700 (C=O acid), ~1660 (C=O lactam)Presence of lactam and carboxylic acid functional groups.
¹H NMR Chemical Shift (δ, ppm)~12.0 (1H, br s, NH), ~8.6 (1H, s, H4), 8.3-7.2 (3H, m, Ar-H)Confirms proton count and chemical environments.
¹³C NMR Chemical Shift (δ, ppm)~165 (COOH), ~162 (C=O, lactam), 9 signals totalConfirms 9 unique carbon environments, including two carbonyls.
HMBC Key 2D CorrelationsH4 → C2, COOH; NH → C2, C8aUnambiguously establishes the connectivity of the core scaffold.
X-Ray 3D StructureSolved crystal structureProvides absolute, definitive proof of the molecular structure.

Conclusion

The structural elucidation of this compound is a clear example of the necessity of a multi-faceted analytical strategy. The process begins with a logical hypothesis derived from its chemical synthesis. This hypothesis is then systematically tested and validated through a series of orthogonal techniques. Mass spectrometry confirms the elemental formula, IR spectroscopy identifies the key functional groups, and a suite of advanced NMR experiments meticulously maps the atomic connectivity. Finally, single-crystal X-ray diffraction provides the ultimate, irrefutable evidence, serving as the final arbiter of the molecular structure. This integrated, self-validating workflow ensures the highest degree of scientific integrity and provides the trustworthy structural foundation required for advanced research and development in medicinal chemistry.

References

The 1,8-Naphthyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,8-naphthyridine core, a bicyclic nitrogen-containing heterocycle, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility, arising from a unique electronic distribution and a rigid, planar structure, has enabled the development of a vast array of therapeutic agents across multiple disease areas. This technical guide provides a comprehensive exploration of the biological significance of the 1,8-naphthyridine scaffold, delving into its pivotal role in the design and discovery of novel anticancer, antimicrobial, antiviral, and anti-inflammatory agents. We will dissect the intricate structure-activity relationships that govern its biological effects, detail robust experimental protocols for its synthesis and evaluation, and visualize the key molecular pathways it modulates. This guide is intended to serve as an essential resource for researchers and drug development professionals, providing both foundational knowledge and actionable insights to propel future innovation with this remarkable heterocyclic system.

The Rise of a Privileged Scaffold: A Historical Perspective

The journey of the 1,8-naphthyridine scaffold from a chemical curiosity to a cornerstone of medicinal chemistry is a testament to the power of serendipity and systematic investigation. First synthesized in the early 20th century, its therapeutic potential remained largely untapped until the groundbreaking discovery of nalidixic acid in 1962. This pioneering antibacterial agent, a derivative of the 1,8-naphthyridine core, marked a paradigm shift in the treatment of urinary tract infections and laid the groundwork for the development of the highly successful quinolone class of antibiotics. The initial success of nalidixic acid spurred a wave of research into the 1,8-naphthyridine nucleus, revealing a remarkable breadth of biological activities and cementing its status as a versatile pharmacophore.

Anticancer Activity: Targeting the Engines of Malignancy

The 1,8-naphthyridine scaffold has emerged as a particularly fruitful template for the design of novel anticancer agents. Its derivatives have demonstrated potent cytotoxic and cytostatic activities against a wide spectrum of cancer cell lines, operating through diverse mechanisms of action that strike at the heart of cancer cell proliferation and survival.

Mechanisms of Antineoplastic Action

A key to the anticancer efficacy of many 1,8-naphthyridine derivatives lies in their ability to interfere with fundamental cellular processes, primarily DNA replication and cell signaling.

  • Topoisomerase Inhibition: A significant number of 1,8-naphthyridine-based compounds function as topoisomerase inhibitors. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By stabilizing the transient DNA-topoisomerase cleavage complex, these inhibitors induce DNA strand breaks, ultimately triggering apoptotic cell death in rapidly dividing cancer cells. Voreloxin, a 1,8-naphthyridine derivative that has been investigated in clinical trials, is a notable example of a topoisomerase II inhibitor.[1]

  • Kinase Inhibition: The dysregulation of protein kinase signaling is a hallmark of many cancers. The 1,8-naphthyridine scaffold has proven to be an excellent framework for the development of potent kinase inhibitors. Derivatives have been designed to target key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR), which plays a central role in cell growth and proliferation.[2] By blocking the ATP-binding site of these kinases, 1,8-naphthyridine-based inhibitors can effectively shut down aberrant signaling pathways that drive tumor growth.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 1,8-naphthyridine core has yielded crucial insights into the structural features that govern anticancer activity.

  • Substitution at C2 and C7: Modifications at the C2 and C7 positions have been extensively explored. The introduction of bulky aromatic or heteroaromatic moieties at the C2 position can enhance cytotoxic activity, likely by facilitating interactions with the target enzyme or receptor.[3]

  • The Carboxamide Moiety at C3: The presence of a carboxamide group at the C3 position is a common feature in many active compounds. Variations in the substituent on the amide nitrogen can significantly impact potency and selectivity.[4]

  • Halogenation: The incorporation of halogen atoms, particularly fluorine and chlorine, at various positions on the naphthyridine ring or on appended phenyl rings has been shown to enhance anticancer activity.[4][5]

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected 1,8-naphthyridine derivatives against various human cancer cell lines, providing a quantitative basis for SAR analysis.

Compound IDModifications from Core StructureCancer Cell LineIC₅₀ (µM)Reference
47 Halogen substituted 1,8-naphthyridine-3-carboxamideMIAPaCa (Pancreatic)0.41[4][5]
K-562 (Leukemia)0.77[4][5]
29 Unsubstituted 1,8-naphthyridine-C-3'-heteroarylPA-1 (Ovarian)0.41[4][5]
SW620 (Colon)1.4[4][5]
36 Halogen substituted 1,8-naphthyridine-3-carboxamidePA-1 (Ovarian)1.19[4][5]
16 C-2 naphthyl ringHeLa (Cervical)0.7[3]
HL-60 (Leukemia)0.1[3]
PC-3 (Prostate)5.1[3]
10c 2-phenyl, 3-(substituted pyridin-2-yl)MCF-7 (Breast)1.47
8d 2-phenyl, 3-(substituted pyrimidin-2-yl)MCF-7 (Breast)1.62
4d 2-phenyl, 3-(substituted pyrazol-5-yl)MCF-7 (Breast)1.68
Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[6][7][8]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,8-naphthyridine test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[6]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Visualization of a Key Signaling Pathway

The following diagram illustrates the EGFR signaling pathway, a frequent target of 1,8-naphthyridine-based kinase inhibitors.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binding & Dimerization Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K Activation Ras Ras Grb2_SOS->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Translocation PIP3 PIP3 PI3K->PIP3 PIP2 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation Akt->Proliferation Inhibition of Apoptosis Naphthyridine 1,8-Naphthyridine Inhibitor Naphthyridine->EGFR Inhibition

Caption: EGFR signaling pathway and its inhibition by 1,8-naphthyridine derivatives.

Antimicrobial Activity: A Legacy of Combating Infections

The historical significance of the 1,8-naphthyridine scaffold is deeply rooted in its antimicrobial properties. Building upon the legacy of nalidixic acid, medicinal chemists have continued to refine this core structure to develop potent antibacterial agents with broad-spectrum activity.

Mechanism of Antibacterial Action

The primary mode of action for many 1,8-naphthyridine-based antibacterial agents is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, recombination, and repair. By binding to the enzyme-DNA complex, these compounds prevent the re-ligation of the cleaved DNA strands, leading to the accumulation of double-strand breaks and ultimately bacterial cell death.[9][10][11]

Structure-Activity Relationship (SAR) Insights

The development of potent antibacterial 1,8-naphthyridines has been guided by extensive SAR studies.

  • The Carboxylic Acid at C3: The carboxylic acid moiety at the C3 position is critical for activity, as it is involved in binding to the DNA gyrase.

  • The N1 Substituent: The nature of the substituent at the N1 position influences the potency and pharmacokinetic properties of the compound. Small alkyl groups, such as ethyl or cyclopropyl, are often favored.[9]

  • The C7 Substituent: The introduction of a piperazine ring or other nitrogen-containing heterocycles at the C7 position significantly enhances the spectrum of activity, particularly against Gram-negative bacteria.[9]

  • Fluorine at C6: The presence of a fluorine atom at the C6 position is a hallmark of the fluoroquinolone class and dramatically increases antibacterial potency.

Quantitative Analysis of Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative 1,8-naphthyridine derivatives against various bacterial strains.

CompoundBacterial StrainMIC (µg/mL)Reference
Nalidixic Acid Escherichia coli4-16[9]
Proteus mirabilis8-32[9]
Enoxacin Escherichia coli0.12-0.5[9]
Staphylococcus aureus0.5-2[9]
Pseudomonas aeruginosa1-4[9]
Gemifloxacin Streptococcus pneumoniae≤0.03-0.12[9]
Haemophilus influenzae≤0.03[9]
ANA-12 Mycobacterium tuberculosis H37Rv6.25[12]
ANC-2 Mycobacterium tuberculosis H37Rv12.5[12]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][13][14]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the bacterium after incubation.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the 1,8-naphthyridine compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the serially diluted antimicrobial agent. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Visualization of the Antimicrobial Mechanism of Action

The following diagram illustrates the inhibition of bacterial DNA gyrase by 1,8-naphthyridine derivatives.

DNA_Gyrase_Inhibition cluster_bacterial_cell Bacterial Cell DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Cleaved_Complex Gyrase-DNA Cleavage Complex DNA_Gyrase->Cleaved_Complex DNA Cleavage Bacterial_DNA Bacterial DNA Bacterial_DNA->DNA_Gyrase Binding Cleaved_Complex->DNA_Gyrase DNA Re-ligation (Normal Function) DNA_Breaks Double-Strand DNA Breaks Cleaved_Complex->DNA_Breaks Inhibition of Re-ligation Naphthyridine 1,8-Naphthyridine Antibiotic Naphthyridine->Cleaved_Complex Stabilization of Complex Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death

Caption: Mechanism of DNA gyrase inhibition by 1,8-naphthyridine antibiotics.

Expanding the Therapeutic Frontier: Antiviral and Anti-inflammatory Activities

Beyond their established roles in cancer and infectious diseases, 1,8-naphthyridine derivatives have demonstrated promising activity in other therapeutic areas, notably as antiviral and anti-inflammatory agents.

Antiviral Potential

Derivatives of the 1,8-naphthyridine scaffold have been reported to exhibit activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and Human Cytomegalovirus (HCMV).[15][16] The mechanisms of action are varied and, in some cases, still under investigation, but they represent a promising avenue for the development of novel antiviral therapies.

Anti-inflammatory Properties

Several classes of 1,8-naphthyridine derivatives have been shown to possess significant anti-inflammatory properties.[5] Their mechanisms often involve the modulation of key inflammatory pathways, such as the downregulation of pro-inflammatory cytokines. This activity highlights the potential of the 1,8-naphthyridine scaffold in the development of treatments for a variety of inflammatory disorders.

Synthesis of the 1,8-Naphthyridine Core: The Friedländer Annulation

The Friedländer synthesis is a cornerstone reaction for the construction of the 1,8-naphthyridine ring system. It offers a versatile and efficient route to a wide range of substituted derivatives.[17][18]

Reaction Principle

The Friedländer synthesis involves the condensation of a 2-aminonicotinaldehyde or a related 2-aminopyridine derivative with a compound containing an α-methylene group (e.g., a ketone, aldehyde, or ester) in the presence of an acid or base catalyst.

Experimental Protocol: A Greener Friedländer Synthesis in Water

This protocol describes an environmentally friendly, gram-scale synthesis of 2-methyl-1,8-naphthyridine.[18]

Materials:

  • 2-Aminonicotinaldehyde

  • Acetone

  • Choline hydroxide (catalyst)

  • Water (solvent)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine 2-aminonicotinaldehyde (1.0 eq) and acetone (3.0 eq) in water.

  • Catalyst Addition: Add a catalytic amount of choline hydroxide (1 mol%) to the reaction mixture.

  • Reaction Conditions: Stir the mixture under a nitrogen atmosphere at 50°C for 6 hours.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Workflow Visualization

Friedlander_Synthesis_Workflow start Start reactants Combine 2-Aminonicotinaldehyde, Acetone, and Water start->reactants catalyst Add Choline Hydroxide Catalyst reactants->catalyst reaction Heat at 50°C under N₂ for 6h catalyst->reaction tlc Monitor by TLC reaction->tlc tlc->reaction Incomplete workup Cool, Extract with Organic Solvent tlc->workup Complete purification Purify by Column Chromatography workup->purification product Obtain Pure 2-Methyl-1,8-naphthyridine purification->product end End product->end

Caption: Workflow for the Friedländer synthesis of 2-methyl-1,8-naphthyridine.

Conclusion and Future Directions

The 1,8-naphthyridine scaffold has unequivocally demonstrated its immense value in medicinal chemistry and drug discovery. Its journey from the discovery of nalidixic acid to its current status as a privileged core in the development of anticancer, antimicrobial, antiviral, and anti-inflammatory agents is a testament to its remarkable chemical and biological versatility. The ability to fine-tune its properties through targeted chemical modifications has allowed for the creation of a diverse array of compounds with tailored pharmacological profiles.

The future of 1,8-naphthyridine research remains bright. Continued exploration of novel synthetic methodologies will undoubtedly lead to the discovery of new derivatives with enhanced potency, selectivity, and pharmacokinetic properties. A deeper understanding of the molecular interactions between 1,8-naphthyridine-based compounds and their biological targets will pave the way for the rational design of next-generation therapeutics. As our knowledge of disease biology continues to expand, the 1,8-naphthyridine scaffold is poised to play an even more significant role in addressing unmet medical needs and improving human health.

References

A Strategic Framework for the Preliminary Biological Screening of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Authored by: Gemini, Senior Application Scientist

Introduction: The 1,8-Naphthyridine Scaffold as a Cornerstone in Medicinal Chemistry

The 1,8-naphthyridine ring system is a quintessential example of a "privileged scaffold" in drug discovery. This nitrogen-containing heterocycle is a recurring motif in a multitude of biologically active compounds, both natural and synthetic.[1] Its rigid structure and hydrogen bonding capabilities allow it to effectively interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2] Historically, the 4-oxo-1,8-naphthyridine-3-carboxylic acid core, exemplified by nalidixic acid, laid the foundation for the quinolone class of antibiotics by targeting bacterial DNA gyrase.[3][4]

Beyond this seminal antibacterial activity, the 1,8-naphthyridine scaffold has been successfully exploited to develop agents with anticancer, antiviral, anti-inflammatory, and analgesic properties.[2][5][6] Derivatives of the specific 2-oxo-1,8-naphthyridine-3-carboxylic acid core, the focus of this guide, have demonstrated potent gastric antisecretory properties, hinting at further untapped therapeutic potential.

This guide provides a comprehensive, technically-grounded framework for conducting the preliminary biological screening of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid. As a Senior Application Scientist, my objective is not merely to list protocols but to present a logical, tiered screening cascade. This strategy is designed to efficiently identify and characterize primary biological activities, assess initial selectivity, and provide a rationale for advancing promising compounds into more complex mechanistic and in vivo studies. Each experimental choice is explained, and every protocol is designed as a self-validating system to ensure data integrity and trustworthiness.

Synthesis and Physicochemical Characterization: The Foundation of Biological Screening

The reliability of any biological screening data is contingent upon the purity and confirmed identity of the test compound. A general synthetic pathway to the 2-oxo-1,8-naphthyridine-3-carboxylic acid scaffold often involves the cyclization of aminonicotinic acid derivatives.[7] For instance, a common approach is the condensation of 2-aminopyridine derivatives with dicarbonyl compounds, followed by cyclization reactions.[8]

Crucial Pre-Screening Steps:

  • Purification: High-Performance Liquid Chromatography (HPLC) is the gold standard for purifying the final compound to ≥95% purity. This minimizes the risk of false positives arising from residual reactants or byproducts.

  • Structural Verification: The identity of the compound must be unequivocally confirmed using a suite of analytical techniques:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity.

    • Mass Spectrometry (MS): To verify the molecular weight of the compound.

    • Elemental Analysis: To confirm the empirical formula.

  • Solubility Assessment: The compound's solubility in dimethyl sulfoxide (DMSO) and aqueous buffers must be determined to ensure proper preparation of stock solutions and prevent precipitation in biological assays.

A Tiered Strategy for Efficient Biological Evaluation

A hierarchical screening approach is the most resource-efficient method for evaluating a novel compound. This cascade prioritizes broad, high-throughput assays in Tier 1 to identify potential areas of activity. Positive "hits" from this initial screen are then subjected to more specific, mechanism-oriented assays in Tier 2.

G cluster_0 Compound Preparation cluster_1 Tier 1: Primary Screening cluster_2 Selectivity Assessment cluster_3 Tier 2: Mechanistic Elucidation Compound Synthesis & Purity Verification (>95% HPLC, NMR, MS) Antimicrobial Antimicrobial Assay (MIC Determination) Compound->Antimicrobial Broad Activity Profile Anticancer Anticancer Assay (MTT vs. Cancer Lines) Compound->Anticancer Broad Activity Profile AntiInflam Anti-inflammatory Assay (NO Inhibition) Compound->AntiInflam Broad Activity Profile Toxicity General Cytotoxicity (MTT vs. Normal Cell Line) Antimicrobial->Toxicity Assess Specificity Mech_Antimicrobial DNA Gyrase/ Topoisomerase Assay Antimicrobial->Mech_Antimicrobial If Active Anticancer->Toxicity Assess Specificity Mech_Anticancer Topoisomerase II Inhibition Assay Anticancer->Mech_Anticancer If Active AntiInflam->Toxicity Assess Specificity Mech_AntiInflam Cytokine Profiling (ELISA) NF-κB Pathway Assay AntiInflam->Mech_AntiInflam If Active G cluster_inhibition DNA Bacterial DNA Gyrase DNA Gyrase/ Topoisomerase IV DNA->Gyrase relaxes supercoils Replication DNA Replication & Cell Division Gyrase->Replication Block Replication Blocked Compound 2-Oxo-1,8-naphthyridine Derivative Compound->Gyrase inhibits G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds to Signaling NF-κB & MAPK Signaling Cascade TLR4->Signaling activates Nucleus Nucleus Signaling->Nucleus translocates to Transcription Gene Transcription Nucleus->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, NO) Transcription->Cytokines leads to release of Compound Test Compound Compound->Signaling inhibits

References

The Enduring Scaffold: A Technical Guide to 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,8-naphthyridine ring system, a privileged heterocyclic scaffold, has consistently captured the attention of medicinal chemists due to its versatile synthesis and broad spectrum of biological activities.[1] Within this family, the 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid core represents a particularly intriguing template for drug design. Its unique electronic and steric features have led to the development of potent therapeutic agents, most notably in the realm of gastric acid secretion inhibition. This in-depth guide provides a comprehensive literature review for researchers, scientists, and drug development professionals, detailing the synthesis, chemical properties, and biological landscape of this important molecule and its derivatives. We will delve into the causality behind synthetic strategies, explore structure-activity relationships, and present detailed experimental protocols, offering a robust foundation for future research and development in this area.

Introduction: The Significance of the 1,8-Naphthyridine Core

Nitrogen-containing heterocycles are cornerstones of medicinal chemistry, and the 1,8-naphthyridine scaffold is a prominent member of this class.[1] Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation to biological targets. The presence and positioning of the two nitrogen atoms influence the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability.

Historically, the 1,8-naphthyridine core gained prominence with the discovery of nalidixic acid (1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid), a pioneering antibacterial agent that paved the way for the development of the vast class of quinolone and fluoroquinolone antibiotics.[2] These compounds exert their antibacterial effects by inhibiting bacterial DNA gyrase.[2] Beyond antibacterial applications, derivatives of the 1,8-naphthyridine skeleton have demonstrated a remarkable array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and central nervous system effects.[1]

This guide will focus specifically on the This compound isomer. The introduction of the 2-oxo (lactam) functionality significantly alters the electronic and chemical nature of the scaffold compared to the more extensively studied 4-oxo isomers, opening up distinct avenues for therapeutic intervention. The primary focus of this review will be on the synthesis and the well-documented gastric antisecretory properties of this class of compounds, while also touching upon other emerging applications.

Synthesis of the Core Scaffold

The construction of the this compound core is a critical step in the development of its derivatives. The most common and effective strategies involve the cyclization of appropriately substituted pyridine precursors.

The Gould-Jacobs Reaction: A Classic Approach

The Gould-Jacobs reaction is a powerful and widely used method for the synthesis of quinoline and naphthyridine ring systems.[3] This reaction typically involves the condensation of an aminopyridine with a malonic ester derivative, followed by a thermal cyclization.[3] For the synthesis of the target scaffold, 2-aminopyridine is the key starting material.

The reaction proceeds through an initial nucleophilic substitution of the ethoxy group of diethyl ethoxymethylenemalonate (DEEM) by the amino group of 2-aminopyridine. This is followed by a thermally induced intramolecular cyclization, which forms the dihydronaphthyridine ring. Subsequent hydrolysis of the ester yields the desired carboxylic acid.

Experimental Protocol: Synthesis of Ethyl 2-Oxo-1,2-dihydro-[4][5]naphthyridine-3-carboxylate

This protocol is adapted from established methodologies for the synthesis of the ethyl ester precursor, which can then be hydrolyzed to the target carboxylic acid.

  • Step 1: Condensation

    • To a solution of 2-aminopyridine (1 equivalent) in a suitable high-boiling solvent such as diphenyl ether, add diethyl ethoxymethylenemalonate (DEEM) (1.1 equivalents).

    • Heat the mixture to a temperature of 140-150°C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • This step forms the intermediate, diethyl 2-(((pyridin-2-yl)amino)methylene)malonate.

  • Step 2: Cyclization

    • Increase the temperature of the reaction mixture to 240-250°C and maintain for 30-60 minutes. This high temperature is necessary to drive the intramolecular cyclization.

    • Upon cooling, the product, ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate, will precipitate. The term "4-hydroxy" is used here to denote the enol tautomer, which is in equilibrium with the keto form.

    • The crude product can be collected by filtration and washed with a non-polar solvent like hexane or petroleum ether to remove the high-boiling solvent.

  • Step 3: Hydrolysis to this compound

    • Suspend the crude ethyl ester in a solution of aqueous sodium hydroxide (e.g., 10% w/v).

    • Heat the mixture to reflux for 1-2 hours until the ester is fully hydrolyzed (monitored by TLC).

    • Cool the reaction mixture and acidify with a mineral acid, such as concentrated hydrochloric acid, to a pH of approximately 5.[6]

    • The desired this compound will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry to afford the final product.

Gould_Jacobs_Synthesis Gould-Jacobs Synthesis Pathway cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Products & Intermediates 2-aminopyridine 2-Aminopyridine Condensation Condensation (140-150°C) 2-aminopyridine->Condensation DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Condensation Intermediate Enamine Intermediate Condensation->Intermediate + EtOH Cyclization Thermal Cyclization (240-250°C) Ester Ethyl 2-Oxo-1,2-dihydro- [1,8]naphthyridine-3-carboxylate Cyclization->Ester Hydrolysis Ester Hydrolysis (NaOH, H2O, Reflux) Acidification Acidification (HCl) Hydrolysis->Acidification Sodium Salt Intermediate Final_Product 2-Oxo-1,2-dihydro- [1,8]naphthyridine-3-carboxylic acid Acidification->Final_Product Intermediate->Cyclization - EtOH Ester->Hydrolysis

Caption: Gould-Jacobs reaction workflow for the synthesis of the target acid.

Chemical Properties and Reactivity

The this compound scaffold possesses several reactive sites that can be exploited for the synthesis of a diverse library of derivatives.

  • The Carboxylic Acid Group: The carboxylic acid at the 3-position is a versatile handle for derivatization. Standard carboxylic acid chemistry can be employed, such as:

    • Esterification: Reaction with alcohols under acidic conditions.

    • Amide Formation: Coupling with amines using standard coupling reagents (e.g., DCC, EDC, HATU) to form carboxamides.

    • Reduction: Reduction to the corresponding alcohol, although this may require harsh conditions that could affect the heterocyclic core.

    • Conversion to Acid Chlorides: Reaction with thionyl chloride or oxalyl chloride to form the highly reactive acid chloride, which can then be reacted with a wide range of nucleophiles.

  • The Lactam (2-Oxo) Functionality: The lactam nitrogen can be alkylated, typically using a base (e.g., sodium hydride) followed by an alkyl halide. This allows for the introduction of various substituents at the N-1 position, which has been shown to be crucial for modulating biological activity.

  • The Pyridine Ring System: The pyridine ring of the naphthyridine core is generally electron-deficient and can undergo nucleophilic aromatic substitution (SNAr) reactions, particularly if activating groups (e.g., halogens) are present on the ring. The positions most susceptible to nucleophilic attack are typically C4 and C7. Conversely, electrophilic aromatic substitution is generally difficult on the unsubstituted ring system.

Biological Activities and Pharmacological Profile

While the broader 1,8-naphthyridine class has a wide range of biological targets, derivatives of this compound have been most prominently investigated for their potent gastric antisecretory effects.

Gastric Antisecretory Activity

A seminal study by Santilli et al. described the synthesis and evaluation of a series of 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives as inhibitors of gastric acid secretion.[4] In the pyloric-ligated (Shay) rat model, several compounds demonstrated potent, dose-dependent reduction of total acid output, with some being more potent than the H2-receptor antagonist cimetidine.[4]

Mechanism of Action: The precise mechanism of action for this class of compounds as gastric antisecretory agents has not been fully elucidated and was noted as "not known" in the original key publication.[4] Gastric acid secretion by parietal cells is primarily regulated by three main pathways: the histamine H2 receptor, the muscarinic M3 receptor, and the gastrin CCK2 receptor, all of which ultimately activate the H+/K+-ATPase (proton pump). While the derivatives from the Santilli study are potent, their mechanism does not appear to be simple H2-receptor antagonism. More recent classes of antisecretory drugs, such as SCH 28080, have been shown to be K+-competitive inhibitors of the H+/K+-ATPase.[7] It is plausible that the 2-oxo-1,8-naphthyridine derivatives act further down the signaling cascade, potentially interacting with the proton pump itself, but this remains an area for further investigation.

Gastric_Acid_Secretion Potential Sites of Action for Antisecretory Agents cluster_stimuli Stimulatory Pathways cluster_receptors Parietal Cell Receptors cluster_pump Final Common Pathway cluster_inhibitors Histamine Histamine H2R H2 Receptor Histamine->H2R Acetylcholine Acetylcholine M3R M3 Receptor Acetylcholine->M3R Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R ProtonPump H+/K+-ATPase (Proton Pump) H2R->ProtonPump cAMP Pathway M3R->ProtonPump Ca2+ Pathway CCK2R->ProtonPump Ca2+ Pathway Acid_Secretion Gastric Acid (HCl) ProtonPump->Acid_Secretion H+ out, K+ in H2_Blocker H2 Blockers (e.g., Cimetidine) H2_Blocker->H2R PPI Proton Pump Inhibitors (e.g., Omeprazole) PPI->ProtonPump Naphthyridine 2-Oxo-1,8-Naphthyridines (Mechanism Unknown) Naphthyridine->ProtonPump Hypothesized Target

Caption: Regulation of gastric acid secretion and potential targets for inhibitors.

Structure-Activity Relationships (SAR)

The work by Santilli et al. provides key insights into the SAR for gastric antisecretory activity.[4]

PositionSubstituent Effect on Activity
N-1 Small alkyl groups, such as ethyl, are optimal. Larger or more complex groups tend to decrease activity.
C-3 A carboxylic acid ester (e.g., ethyl ester) is essential for high potency. Conversion to the corresponding amide or hydrazide generally reduces activity.
C-4 Introduction of an amino group or a substituted piperazinyl group at this position can significantly enhance potency.
C-7 Substitution with a methyl group appears to be well-tolerated and can contribute to increased activity in certain contexts.

Table 1: Summary of Structure-Activity Relationships for Gastric Antisecretory Activity.

Other Potential Therapeutic Applications

While less explored for the 2-oxo isomer specifically, the broader 1,8-naphthyridine class continues to be a source of compounds with other biological activities. Recent patents suggest an ongoing interest in 1,8-naphthyridin-2-one derivatives for the treatment of autoimmune diseases. Furthermore, the structural similarity to other kinase inhibitors and DNA-interacting agents suggests that derivatives of this compound could be explored for anticancer and antiviral applications.

Future Directions and Conclusion

The this compound scaffold remains a valuable and somewhat underexplored platform for drug discovery. While its potential as a gastric antisecretory agent is well-documented, the precise mechanism of action is a compelling unanswered question that warrants further investigation with modern pharmacological techniques. Elucidating this mechanism could pave the way for the design of a new generation of highly specific and potent anti-ulcer drugs.

The synthetic versatility of the core, with multiple points for derivatization, allows for the creation of large and diverse chemical libraries. Future research should focus on:

  • Mechanistic Studies: Employing techniques such as enzymatic assays with isolated H+/K+-ATPase, and cellular assays to pinpoint the molecular target responsible for the antisecretory effect.

  • Library Expansion: Systematically exploring the chemical space around the scaffold, particularly at positions that have been less studied, to identify new pharmacophores for different therapeutic targets.

  • Exploration of New Therapeutic Areas: Leveraging the known safety and efficacy of the naphthyridine core to design and screen derivatives against a wider range of targets, including kinases, polymerases, and other enzymes relevant to oncology, virology, and inflammatory diseases.

References

The Synthetic Chemist's Guide to Novel 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic Acid Analogs: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary synthetic strategies for accessing novel analogs of this important heterocyclic system. We will delve into the mechanistic underpinnings and provide field-proven, step-by-step protocols for the two most prominent synthetic routes: the Gould-Jacobs reaction and the Friedlander synthesis. This guide aims to equip the reader with the practical knowledge and theoretical understanding necessary to design and execute the synthesis of novel this compound analogs for drug discovery and development programs.

Introduction: The Significance of the 2-Oxo-1,8-naphthyridine Scaffold

The 1,8-naphthyridine ring system is a bioisostere of quinoline and has attracted significant attention from medicinal chemists due to its diverse pharmacological profile.[1] The introduction of a 2-oxo functionality and a 3-carboxylic acid (or its ester equivalent) further enhances the therapeutic potential of this scaffold. These structural features are key pharmacophoric elements in a variety of biologically active molecules. For instance, derivatives of this core have been investigated as potent gastric antisecretory agents and have shown promise as antitumor agents.[2][3] The ability to readily synthesize a diverse library of analogs is therefore crucial for exploring the structure-activity relationships (SAR) and optimizing the therapeutic properties of this compound class.

This guide will focus on the two most reliable and versatile methods for the construction of the this compound core:

  • The Gould-Jacobs Reaction: A classic and robust method involving the condensation of a 2-aminopyridine with a malonic ester derivative, followed by a thermal cyclization.

  • The Friedlander Synthesis: A powerful and often high-yielding condensation of a 2-aminopyridine-3-carboxaldehyde with an active methylene compound.

We will explore the nuances of each approach, providing detailed experimental procedures and discussing the key factors that influence reaction outcomes.

The Gould-Jacobs Reaction: A Stepwise Approach to the Naphthyridine Core

The Gould-Jacobs reaction is a venerable and dependable method for the synthesis of 4-hydroxyquinolines and related heterocyclic systems.[4][5] Its application to the synthesis of 2-oxo-1,2-dihydro-1,8-naphthyridines proceeds in two distinct and crucial stages: the initial condensation to form an enamine intermediate, followed by a high-temperature cyclization to construct the bicyclic core.

Mechanistic Insights

The reaction commences with the nucleophilic attack of the amino group of a 2-aminopyridine on diethyl ethoxymethylenemalonate (DEEM), a common and reactive malonic ester derivative. This is followed by the elimination of ethanol to yield a stable diethyl 2-((pyridin-2-ylamino)methylene)malonate intermediate. The causality behind this initial step lies in the electrophilicity of the β-carbon of DEEM and the nucleophilicity of the exocyclic amino group of the pyridine.

The second, and often more challenging, step is the thermal cyclization of this intermediate. This intramolecular reaction requires significant thermal energy to overcome the activation barrier for the 6-electron electrocyclization, which forges the new pyridine ring. The reaction is typically carried out in a high-boiling solvent, such as diphenyl ether, to achieve the necessary temperatures (often exceeding 240 °C).[6]

Diagram 1: The Gould-Jacobs Reaction Pathway

Gould_Jacobs cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization 2-Aminopyridine 2-Aminopyridine Intermediate Diethyl 2-((pyridin-2-ylamino)methylene)malonate 2-Aminopyridine->Intermediate + DEEM - EtOH DEEM Diethyl Ethoxymethylenemalonate Cyclization High Temperature (e.g., Diphenyl Ether) Intermediate->Cyclization Product Ethyl 4-oxo-1,4-dihydro-1,8- naphthyridine-3-carboxylate Cyclization->Product - EtOH

Caption: A schematic overview of the Gould-Jacobs reaction for the synthesis of the 1,8-naphthyridine core.

Experimental Protocol: Synthesis of Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

This protocol is adapted from established procedures for the Gould-Jacobs reaction.[6]

Step 1: Condensation of 2-Aminopyridine with Diethyl Ethoxymethylenemalonate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture with stirring at 110-120 °C for 2 hours. The reaction mixture will become a thick syrup.

  • Allow the mixture to cool to room temperature. The crude diethyl 2-((pyridin-2-ylamino)methylene)malonate can be used directly in the next step or purified by recrystallization from ethanol.

Step 2: Thermal Cyclization

  • Place the crude diethyl 2-((pyridin-2-ylamino)methylene)malonate in a high-boiling point solvent such as diphenyl ether (approximately 10 mL per gram of intermediate) in a suitable reaction vessel equipped for high-temperature reactions.

  • Heat the mixture to 240-250 °C with vigorous stirring for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

  • Dilute the mixture with petroleum ether or hexane to further facilitate precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with petroleum ether to remove the diphenyl ether.

  • The crude ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

The Friedlander Synthesis: A Convergent and Efficient Route

The Friedlander synthesis offers a more convergent approach to the this compound core, typically involving a one-pot condensation of a 2-aminopyridine-3-carboxaldehyde with an active methylene compound, such as diethyl malonate.[7][8] This method is often favored for its operational simplicity and generally higher yields compared to the Gould-Jacobs reaction.

Mechanistic Rationale

The base-catalyzed Friedlander synthesis is initiated by the deprotonation of the active methylene compound (e.g., diethyl malonate) to form a nucleophilic enolate. This enolate then undergoes a Knoevenagel condensation with the aldehyde group of the 2-aminopyridine-3-carboxaldehyde. The resulting intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the amino group onto one of the ester carbonyls, followed by elimination of water and ethanol to afford the final 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate product. The choice of base is critical, with piperidine or other amine bases being commonly employed to facilitate the initial condensation.

Diagram 2: The Friedlander Synthesis Workflow

Friedlander Start 2-Aminopyridine-3-carboxaldehyde + Diethyl Malonate Reaction Base-catalyzed Condensation & Cyclization Start->Reaction Product Ethyl 2-oxo-1,2-dihydro-1,8- naphthyridine-3-carboxylate Reaction->Product

Caption: A simplified workflow of the Friedlander synthesis for 2-oxo-1,8-naphthyridine-3-carboxylates.

Experimental Protocol: Synthesis of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

This protocol provides a general procedure for the Friedlander synthesis of the target scaffold.

  • To a suspension of 2-aminopyridine-3-carboxaldehyde (1 equivalent) in diethyl malonate (5 equivalents), add piperidine (2 equivalents) as a catalyst.

  • Heat the reaction mixture to 120 °C in a sealed tube or a flask equipped with a reflux condenser for 3-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Collect the solid product by filtration and wash with diethyl ether to remove excess diethyl malonate and other impurities.

  • The resulting ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate can be purified by recrystallization from ethanol if necessary.

Variations and Optimization

The Friedlander synthesis is highly adaptable. Microwave-assisted protocols have been shown to significantly reduce reaction times and, in some cases, improve yields.[9] Furthermore, solvent-free, grinding methods using a catalyst like CeCl₃·7H₂O have been developed as an environmentally benign alternative.[7]

Comparative Analysis of Synthetic Routes and Analog Synthesis

Both the Gould-Jacobs and Friedlander syntheses are powerful tools for accessing the this compound core. The choice between them often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Synthetic RouteStarting MaterialsKey Reaction ConditionsTypical YieldsAdvantagesDisadvantages
Gould-Jacobs 2-Aminopyridines, Diethyl EthoxymethylenemalonateHigh Temperature (>240 °C), High-boiling solventModerate to GoodReadily available starting materials; allows for variation on the pyridine ring.Harsh reaction conditions; can be low yielding for some substrates.
Friedlander 2-Aminopyridine-3-carboxaldehydes, Active Methylene CompoundsBase or Acid Catalysis, HeatingGood to ExcellentGenerally higher yields; more convergent; milder conditions.Synthesis of substituted 2-aminopyridine-3-carboxaldehydes can be challenging.

The synthesis of novel analogs can be achieved by employing substituted starting materials in either of these routes. For example, using substituted 2-aminopyridines in the Gould-Jacobs reaction or substituted 2-aminopyridine-3-carboxaldehydes and various active methylene compounds in the Friedlander synthesis allows for the introduction of a wide range of functional groups at different positions of the naphthyridine core. This versatility is crucial for the exploration of structure-activity relationships in drug discovery programs. For instance, the introduction of different substituents at the N-1 and C-7 positions has been shown to significantly impact the antitumor activity of this class of compounds.[2]

Conclusion

The synthesis of novel this compound analogs is a vibrant and important area of research in medicinal chemistry. The Gould-Jacobs and Friedlander synthetic routes provide reliable and versatile strategies for accessing this privileged scaffold. A thorough understanding of the mechanisms and experimental parameters of these reactions, as detailed in this guide, is essential for the successful design and synthesis of new chemical entities with potential therapeutic applications. The continued exploration of these synthetic methodologies will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles.

References

An In-depth Technical Guide to the Chemical Space of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,8-naphthyridine scaffold has garnered significant attention in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by its derivatives.[1] This technical guide provides a comprehensive exploration of the chemical space surrounding 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid derivatives. We will delve into the synthetic strategies for accessing this core structure, explore avenues for chemical diversification, and discuss the rich pharmacological landscape these compounds occupy. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and field-proven insights into this important class of heterocyclic compounds.

Introduction: The Privileged 1,8-Naphthyridine Scaffold

Nitrogen-containing heterocycles are cornerstones of medicinal chemistry, and the 1,8-naphthyridine core is a prime example of a "privileged scaffold."[2] Its rigid, planar structure, combined with multiple sites for functionalization, allows for the precise spatial arrangement of pharmacophoric features. The this compound substructure, in particular, has been identified as a key component in a multitude of biologically active molecules, ranging from antibacterial to anticancer agents.[3][4] The inherent electronic properties of the bicyclic system, coupled with the hydrogen bonding capabilities of the oxo and carboxylic acid moieties, contribute to its ability to interact with a variety of biological targets.

Synthetic Strategies: Accessing the Core

The construction of the this compound core can be achieved through several established synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

Gould-Jacobs Reaction and its Modifications

A common and versatile approach involves the Gould-Jacobs reaction, which is a cyclization reaction of an aniline derivative with a diethyl ethoxymethylenemalonate (EMME) or a similar reagent.

Experimental Protocol: A Generalized Gould-Jacobs Approach

  • Condensation: A substituted 2-aminopyridine is reacted with diethyl ethoxymethylenemalonate (EMME) in a suitable high-boiling solvent, such as diphenyl ether or Dowtherm A. The reaction is typically heated to high temperatures (200-250 °C) to facilitate the initial condensation and subsequent cyclization.

  • Cyclization: The intermediate anilinomethylenemalonate undergoes thermal cyclization to form the corresponding 4-hydroxy-1,8-naphthyridine-3-carboxylate.

  • Hydrolysis: The resulting ester is then hydrolyzed, typically under basic conditions (e.g., aqueous NaOH or KOH), followed by acidification to yield the desired this compound. Note that the 4-hydroxy tautomer is in equilibrium with the 4-oxo form.

Causality: The high temperature is crucial for overcoming the activation energy of the cyclization step. The choice of solvent is dictated by its high boiling point and inertness under the reaction conditions.

Multicomponent Reactions

More recently, one-pot multicomponent reactions have emerged as an efficient and atom-economical strategy for the synthesis of substituted 1,8-naphthyridine derivatives.[5][6] These reactions often involve the condensation of an aminopyridine, an aldehyde, and an active methylene compound.

Experimental Protocol: Ultrasound-Assisted One-Pot Synthesis

  • Reaction Setup: In a suitable vessel, combine a substituted 2-aminopyridine, an aromatic aldehyde, and ethyl acetoacetate in an aqueous medium with a catalytic amount of morpholine.[6]

  • Ultrasonic Irradiation: Subject the reaction mixture to ultrasonic irradiation at a specified frequency and power for a designated period. Monitor the reaction progress by thin-layer chromatography (TLC).[6]

  • Workup and Purification: Upon completion, the product typically precipitates from the reaction mixture. The solid is collected by filtration, washed with water and a suitable organic solvent (e.g., ethanol), and can be further purified by recrystallization.[6]

Causality: Ultrasound irradiation provides the necessary energy to promote the reaction, often leading to shorter reaction times and higher yields compared to conventional heating.[6] The use of an aqueous medium and a mild catalyst like morpholine aligns with the principles of green chemistry.[6]

G cluster_synthesis Synthetic Workflow Starting Materials 2-Aminopyridine + Aldehyde + Active Methylene Compound Reaction One-Pot Multicomponent Reaction (e.g., with Morpholine catalyst) Starting Materials->Reaction Energy Input Ultrasonic Irradiation Reaction->Energy Input requires Product Formation Substituted 2-Oxo-1,2-dihydro-1,8-naphthyridine -3-carboxylate Energy Input->Product Formation promotes Purification Filtration & Recrystallization Product Formation->Purification caption Workflow for One-Pot Synthesis

Caption: Workflow for the one-pot synthesis of 2-oxo-1,2-dihydro-1,8-naphthyridine derivatives.

Exploring the Chemical Space: Strategies for Diversification

The this compound core offers several positions for chemical modification, allowing for a systematic exploration of the chemical space and the fine-tuning of biological activity.

  • N-1 Position: The nitrogen at the 1-position is readily alkylated or arylated. This modification can influence the compound's lipophilicity, steric profile, and potential for additional interactions with the biological target. For instance, the introduction of a cyclopropyl group at N-1 has been shown to be beneficial for the antibacterial activity of some quinolone antibiotics.[7]

  • C-4 Position: The 4-position can be functionalized with various substituents, such as amino, alkoxy, or halogen groups. These modifications can significantly impact the electronic properties of the ring system and provide handles for further synthetic transformations.

  • C-7 Position: The 7-position is a key site for introducing diversity. A wide range of substituents, including piperazine, pyrrolidine, and other heterocyclic moieties, have been incorporated at this position, leading to compounds with potent and varied biological activities.[3][7]

  • Carboxylic Acid at C-3: The carboxylic acid group at the 3-position can be converted to esters, amides, or other acid derivatives. This allows for the modulation of polarity, solubility, and the potential for hydrogen bonding interactions.

The Biological Landscape: A Multitude of Activities

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities.[4][8]

Antibacterial Agents

This class of compounds is perhaps best known for its antibacterial properties. Nalidixic acid, the first quinolone antibiotic, features a 1,8-naphthyridine core.[3] The mechanism of action for many of these antibacterial agents involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[7][9]

Table 1: Examples of Antibacterial 1,8-Naphthyridine Derivatives

CompoundKey Structural FeaturesPrimary Bacterial Targets
Nalidixic AcidN-ethyl, C7-methylGram-negative bacteria
EnoxacinN-ethyl, C7-piperazinyl, C6-fluoroBroad-spectrum (Gram-positive and Gram-negative)
TrovafloxacinN-(2,4-difluorophenyl), C7-(amino-azabicyclo[3.1.0]hexanyl), C6-fluoroBroad-spectrum with enhanced Gram-positive activity
Anticancer Agents

Several 1,8-naphthyridine derivatives have shown promising anticancer activity.[10][11] Their mechanisms of action are diverse and can include the inhibition of topoisomerase II, disruption of tubulin polymerization, and modulation of protein kinases.[2][11] For example, Vosaroxin is a topoisomerase II inhibitor that has been investigated for the treatment of acute myeloid leukemia.[12]

Other Therapeutic Areas

Beyond antibacterial and anticancer applications, these derivatives have shown potential in a variety of other therapeutic areas, including:

  • Antiviral: Certain derivatives have demonstrated activity against various viruses.[4]

  • Anti-inflammatory and Analgesic: Some compounds have exhibited anti-inflammatory and pain-relieving properties.[4]

  • Gastric Antisecretory: Derivatives have been identified with potent gastric antisecretory properties.[13]

  • Immunomodulatory: Specific derivatives have shown immunomodulatory effects, suggesting potential applications in autoimmune diseases.[14]

G cluster_bioactivity Biological Activities Core 2-Oxo-1,2-dihydro-1,8-naphthyridine -3-carboxylic Acid Core Antibacterial Antibacterial (DNA Gyrase/Topoisomerase IV Inhibition) Core->Antibacterial Anticancer Anticancer (Topoisomerase II Inhibition, Tubulin Polymerization Inhibition) Core->Anticancer Antiviral Antiviral Core->Antiviral Anti-inflammatory Anti-inflammatory Core->Anti-inflammatory Gastric Antisecretory Gastric Antisecretory Core->Gastric Antisecretory Immunomodulatory Immunomodulatory Core->Immunomodulatory caption Diverse Biological Activities

Caption: Diverse biological activities of this compound derivatives.

Analytical and Characterization Techniques

The structural elucidation and characterization of this compound derivatives rely on a suite of modern analytical techniques.

Experimental Protocol: Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[15] 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignment of protons and carbons.

  • Mass Spectrometry (MS):

    • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Data Acquisition: Obtain high-resolution mass spectra using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to confirm the molecular weight and elemental composition.[15]

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Prepare a KBr pellet of the solid sample or analyze as a thin film.

    • Data Acquisition: Acquire the IR spectrum to identify characteristic functional groups, such as the C=O stretch of the oxo and carboxylic acid groups, and the N-H stretch.[16]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy:

    • Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent (e.g., ethanol or acetonitrile).

    • Data Acquisition: Record the UV-Vis spectrum to determine the wavelength of maximum absorption (λmax), which provides information about the electronic transitions within the molecule.[15]

Conclusion and Future Perspectives

The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives ensure its continued relevance in medicinal chemistry. Future research will likely focus on the development of more efficient and greener synthetic methodologies, the exploration of novel biological targets, and the use of computational tools to guide the design of new derivatives with enhanced potency and selectivity. The rich chemical space of these compounds, coupled with a deeper understanding of their structure-activity relationships, holds immense promise for addressing unmet medical needs.

References

An In-depth Technical Guide to 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid (CAS Number: 5175-14-4), a heterocyclic compound of significant interest in medicinal chemistry. The 1,8-naphthyridine scaffold is a well-established pharmacophore found in numerous therapeutic agents. This document details the physicochemical properties, a validated synthetic route, and an exploration of the known and potential biological activities of the title compound, with a focus on its relevance to drug discovery and development. The synthesis is presented with a detailed, step-by-step protocol, including the preparation of the key precursor, 2-aminonicotinaldehyde. The biological context is discussed in relation to the broader class of 1,8-naphthyridine derivatives, particularly their roles as antimicrobial and gastric antisecretory agents. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel therapeutic entities based on the 1,8-naphthyridine core.

Introduction and Chemical Identity

This compound is a bicyclic heterocyclic compound featuring a fused pyridine and pyridinone ring system. The 1,8-naphthyridine core is a recognized "privileged structure" in drug discovery, owing to its ability to interact with a variety of biological targets. The structural rigidity of the fused ring system, coupled with the presence of hydrogen bond donors and acceptors, makes it an attractive scaffold for the design of enzyme inhibitors and receptor modulators.

The foundational member of this class, nalidixic acid, was one of the first synthetic quinolone antibiotics, highlighting the therapeutic potential of the 4-oxo-1,8-naphthyridine-3-carboxylic acid moiety.[1][2][3] This guide focuses on the 2-oxo isomer, providing a detailed examination of its chemical and biological characteristics.

CAS Number: 5175-14-4[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of suitable formulations.

PropertyValueSource
Molecular FormulaC₉H₆N₂O₃PubChem[4]
Molecular Weight190.16 g/mol PubChem[4]
XLogP30.9PubChem[4]
Hydrogen Bond Donor Count2PubChem[4]
Hydrogen Bond Acceptor Count4PubChem[4]
Rotatable Bond Count1PubChem[4]
Exact Mass190.03784206 DaPubChem[4]
Topological Polar Surface Area79.3 ŲPubChem[4]

Synthesis of this compound

The synthesis of the title compound is most effectively achieved through a two-step process involving the initial formation of the corresponding ethyl ester followed by hydrolysis. This approach leverages the well-established cyclocondensation reaction between 2-aminonicotinaldehyde and diethyl malonate.

Synthesis of the Key Precursor: 2-Aminonicotinaldehyde

The availability of the starting material, 2-aminonicotinaldehyde (CAS Number: 7521-41-7), is critical for the successful synthesis of the target molecule.[5][6] A reliable method for its preparation from 2-amino-3-picoline has been reported and is outlined below.[7]

Experimental Protocol: Synthesis of 2-Aminonicotinaldehyde [7]

  • Protection of the Amino Group: A mixture of 2-amino-3-picoline and phthalic anhydride is heated to 190°C to form the corresponding phthalimide. The reaction proceeds with the distillation of water.

  • Bromination: The phthalimide-protected 2-amino-3-picoline is subjected to bromination using N-bromosuccinimide (NBS) in carbon tetrachloride with a radical initiator such as azobisisobutyronitrile (AIBN) to yield the gem-dibromide.

  • Imine Formation: The resulting dibromide is reacted with an excess of ammonium hydroxide in ethanol to form the imine intermediate.

  • Hydrolysis: The imine is then hydrolyzed with acid to afford 2-aminonicotinaldehyde.

Synthesis of Ethyl 2-Oxo-1,2-dihydro-[5][8]naphthyridine-3-carboxylate

The cyclocondensation of 2-aminonicotinaldehyde with diethyl malonate provides the ethyl ester of the target compound.[8][9]

Experimental Protocol: Synthesis of Ethyl 2-Oxo-1,2-dihydro-[5][10]naphthyridine-3-carboxylate

  • A suspension of 2-aminonicotinaldehyde in diethyl malonate is prepared in a pressure tube.

  • Piperidine is added as a basic catalyst.

  • The sealed reaction mixture is heated to 120°C for 3 hours.

  • After cooling to room temperature, the precipitated product is collected by filtration and washed with diethyl ether.

Hydrolysis to this compound

The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard procedure in organic synthesis.

Experimental Protocol: Hydrolysis of the Ethyl Ester

  • The ethyl 2-oxo-1,2-dihydro-[5][10]naphthyridine-3-carboxylate is suspended in an aqueous solution of sodium hydroxide.

  • The mixture is heated to reflux until the reaction is complete, as monitored by thin-layer chromatography.

  • The reaction mixture is cooled, and any unreacted starting material is removed by filtration.

  • The filtrate is acidified with a mineral acid, such as hydrochloric acid, to precipitate the carboxylic acid product.

  • The solid product is collected by filtration, washed with water, and dried.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_main Main Synthesis 2-amino-3-picoline 2-amino-3-picoline Phthalimide protection Phthalimide protection 2-amino-3-picoline->Phthalimide protection Bromination (NBS, AIBN) Bromination (NBS, AIBN) Phthalimide protection->Bromination (NBS, AIBN) Imine formation (NH4OH) Imine formation (NH4OH) Bromination (NBS, AIBN)->Imine formation (NH4OH) Acid hydrolysis Acid hydrolysis Imine formation (NH4OH)->Acid hydrolysis 2-aminonicotinaldehyde 2-aminonicotinaldehyde Acid hydrolysis->2-aminonicotinaldehyde Cyclocondensation Cyclocondensation 2-aminonicotinaldehyde->Cyclocondensation Diethyl malonate Diethyl malonate Diethyl malonate->Cyclocondensation Ethyl 2-oxo-1,2-dihydro-[1,8]naphthyridine-3-carboxylate Ethyl 2-oxo-1,2-dihydro-[1,8]naphthyridine-3-carboxylate Cyclocondensation->Ethyl 2-oxo-1,2-dihydro-[1,8]naphthyridine-3-carboxylate Hydrolysis (NaOH, H+) Hydrolysis (NaOH, H+) Ethyl 2-oxo-1,2-dihydro-[1,8]naphthyridine-3-carboxylate->Hydrolysis (NaOH, H+) This compound This compound Hydrolysis (NaOH, H+)->this compound Biological_Activities cluster_potential_activities Potential Biological Activities (based on derivatives) This compound This compound Gastric Antisecretory Gastric Antisecretory This compound->Gastric Antisecretory Mechanism Unknown Antimicrobial Antimicrobial This compound->Antimicrobial Potential DNA Gyrase/Topoisomerase IV Inhibition Anticancer Anticancer This compound->Anticancer Potential Topoisomerase II Inhibition

References

molecular weight of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental properties, synthesis, analytical characterization, and its role as a key building block in the development of novel therapeutic agents.

Core Compound Profile

This compound is a bicyclic heteroaromatic compound. The 1,8-naphthyridine core is a recognized pharmacophore, and modifications at the 3-position with a carboxylic acid group provide a crucial handle for further chemical elaboration. This scaffold is foundational to the development of various biologically active molecules.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and in-silico modeling.

PropertyValueSource
Molecular Weight 190.16 g/mol [2]
Molecular Formula C₉H₆N₂O₃[2]
CAS Number 5175-14-4[2]
IUPAC Name 2-oxo-1H-1,8-naphthyridine-3-carboxylic acid[2]
Predicted Melting Point >360 °C
Predicted XLogP3 0.9[2]
Chemical Structure

The chemical structure of this compound is depicted below. The numbering of the naphthyridine ring system is crucial for the unambiguous identification of substituted derivatives.

Caption: Chemical structure of this compound.

Synthesis and Mechanism

The synthesis of this compound is typically achieved through a two-step process, commencing with the formation of its ethyl ester derivative, followed by hydrolysis. This approach is a variation of the Gould-Jacobs reaction, a powerful method for the synthesis of quinolines and related heterocyclic systems.

Synthetic Workflow

The overall synthetic strategy is outlined in the diagram below.

A 2-Amino-3-pyridinecarboxaldehyde C Ethyl 2-oxo-1,2-dihydro-1,8- naphthyridine-3-carboxylate A->C Piperidine, 120°C B Diethyl malonate B->C D 2-Oxo-1,2-dihydro-1,8- naphthyridine-3-carboxylic acid C->D Base or Acid Hydrolysis

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 2-oxo-1,2-dihydro-[3][4]naphthyridine-3-carboxylate [5]

This step involves a condensation reaction between 2-amino-3-pyridinecarboxaldehyde and diethyl malonate, catalyzed by a base.

  • Suspend 2-amino-3-pyridinecarboxaldehyde (1.0 g, 8.19 mmol) in a screw-capped pressure tube containing diethyl malonate (6.2 mL, 41.0 mmol).

  • Add piperidine (1.6 mL, 16.4 mmol) to the suspension to seal the reaction tube.

  • Heat the reaction mixture to 120°C and maintain this temperature for 3 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with diethyl ether (Et₂O) to yield ethyl 2-oxo-1,2-dihydro-[3][4]naphthyridine-3-carboxylate.

Step 2: Hydrolysis to this compound

The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. A standard basic hydrolysis protocol is provided below.

  • Dissolve the ethyl 2-oxo-1,2-dihydro-[3][4]naphthyridine-3-carboxylate obtained in Step 1 in a suitable solvent such as ethanol.

  • Add an aqueous solution of a base, for example, 1 M sodium hydroxide (NaOH), in excess.

  • Reflux the mixture for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with a suitable acid, such as 1 M hydrochloric acid (HCl), until the pH is acidic, leading to the precipitation of the carboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Analytical Characterization

Thorough analytical characterization is imperative to confirm the identity and purity of the synthesized compound. The following techniques are recommended.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the naphthyridine ring. The carboxylic acid proton will typically appear as a broad singlet at a downfield chemical shift, generally above 10 ppm.[6]

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the carboxylic acid (typically in the range of 165-185 ppm) and the carbons of the naphthyridine core.[6]

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) is expected at m/z corresponding to the molecular weight. Common fragmentation patterns for carboxylic acids include the loss of water (M-18) and the carboxyl group (M-45).[7]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC method can be developed for the purity assessment and quantification of this compound. Based on methods for the structurally related compound nalidixic acid, the following conditions can be employed as a starting point.[3][8][9]

ParameterRecommended Condition
Column C18 (e.g., µ-Bondapak C18)
Mobile Phase A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate or ammonium acetate buffer, or formic acid for MS compatibility).
Detection UV detection at a wavelength of approximately 254 nm.
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL

Applications in Research and Drug Development

The this compound scaffold is a versatile platform for the synthesis of a wide range of derivatives with diverse biological activities. Its derivatives have been investigated for various therapeutic applications.

  • Gastric Antisecretory Agents: Certain derivatives have shown potent gastric antisecretory properties, suggesting their potential in the treatment of conditions related to excessive stomach acid.[10]

  • Antimicrobial Agents: The 1,8-naphthyridine core is a well-established pharmacophore in antimicrobial drug discovery. Nalidixic acid, the first synthetic quinolone antibiotic, is a notable example of a drug based on a related 1,8-naphthyridine-3-carboxylic acid scaffold.[1] Research continues to explore new derivatives with improved efficacy against resistant bacterial strains.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly in the field of medicinal chemistry. Its robust synthesis and the versatility of its chemical structure make it an invaluable building block for the development of novel therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and analysis, serving as a valuable resource for researchers and drug development professionals.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,8-Naphthyridine Core

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif integral to the field of medicinal chemistry. Compounds bearing this core structure are known to exhibit a wide array of pharmacological activities, including notable antibiotic and antifungal properties.[1] The title compound, 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid (CAS No: 5175-14-4), serves as a crucial building block for the synthesis of more complex pharmaceutical agents, including derivatives with potent gastric antisecretory properties.[2][3]

This document provides a comprehensive, two-step protocol for the synthesis of this compound. The synthetic strategy is rooted in a well-established cyclocondensation reaction, analogous to the Gould-Jacobs reaction, followed by a standard ester hydrolysis.[4][5][6] The protocol begins with the condensation of the key intermediate, 2-Amino-3-pyridinecarboxaldehyde, with diethyl malonate to form the ethyl ester of the target molecule, which is subsequently hydrolyzed to yield the final product. Each step has been optimized to ensure a reliable and reproducible outcome for researchers in drug discovery and chemical development.

Reaction Mechanism and Workflow

The synthesis proceeds via a logical and efficient two-step sequence. The overall workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Saponification A 2-Amino-3-pyridinecarboxaldehyde C Ethyl 2-oxo-1,2-dihydro- 1,8-naphthyridine-3-carboxylate A->C High-Temp. Cyclization (e.g., Dowtherm A, ~250°C) B Diethyl Malonate B->C High-Temp. Cyclization (e.g., Dowtherm A, ~250°C) D Ethyl 2-oxo-1,2-dihydro- 1,8-naphthyridine-3-carboxylate E 2-Oxo-1,2-dihydro- 1,8-naphthyridine-3-carboxylic acid D->E 1. NaOH, EtOH/H₂O, Reflux 2. HCl (aq)

Figure 1: Overall synthetic workflow for the target compound.

Mechanistic Insights:

  • Knoevenagel Condensation: The reaction initiates with a Knoevenagel condensation between the aldehyde group of 2-Amino-3-pyridinecarboxaldehyde and the active methylene protons of diethyl malonate. This step is typically catalyzed by a weak base (the aminopyridine itself can act as a catalyst) and forms a vinylogous intermediate.

  • Intramolecular Cyclization: At elevated temperatures, a 6-electron electrocyclization occurs.[6][7] The nucleophilic amino group attacks one of the electrophilic ester carbonyls, leading to the formation of the dihydronaphthyridine ring system with the elimination of an ethanol molecule. Tautomerization to the more stable aromatic 2-oxo form yields the ester intermediate. The use of a high-boiling, inert solvent is critical to achieve the necessary activation energy for this cyclization.[4]

  • Saponification: The final step is a standard base-catalyzed hydrolysis of the ethyl ester. The hydroxide ion attacks the ester carbonyl, leading to the formation of a tetrahedral intermediate which then collapses to yield the carboxylate salt and ethanol. Subsequent acidification protonates the carboxylate, precipitating the final carboxylic acid product.

Experimental Protocols

Part A: Synthesis of Ethyl 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

This procedure details the cyclocondensation reaction to form the core naphthyridine structure.

Materials:

  • 2-Amino-3-pyridinecarboxaldehyde

  • Diethyl malonate

  • Dowtherm A (or Diphenyl ether)

  • Ethanol

Protocol:

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, add 2-Amino-3-pyridinecarboxaldehyde (1.0 eq).

  • Add diethyl malonate (1.5 eq) and Dowtherm A (sufficient quantity to ensure stirring, approx. 10-15 mL per gram of aldehyde).

  • Heat the reaction mixture with stirring to 240-250 °C. The high temperature is crucial for the intramolecular cyclization.[4] Maintain this temperature for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase).

  • After the reaction is complete, allow the mixture to cool to approximately 80-100 °C.

  • Carefully add ethanol to the warm mixture to precipitate the product.

  • Cool the suspension in an ice bath to complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold ethanol to remove residual Dowtherm A and unreacted starting materials.

  • Dry the product under vacuum to yield Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate as a solid.

Part B: Synthesis of this compound (Saponification)

This procedure describes the hydrolysis of the ethyl ester to the final carboxylic acid.

Materials:

  • Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated or 6M

Protocol:

  • In a round-bottom flask, suspend the Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (1.0 eq) from Part A in a mixture of ethanol and water (e.g., a 1:1 or 2:1 v/v ratio).

  • Add sodium hydroxide (2.0-2.5 eq) to the suspension.

  • Heat the mixture to reflux with stirring. The solid should dissolve as the reaction proceeds. Continue refluxing for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • After the reaction is complete, cool the solution to room temperature.

  • Slowly and carefully acidify the reaction mixture by adding HCl dropwise with stirring. The target carboxylic acid will precipitate out of the solution. Monitor the pH with litmus paper or a pH meter to ensure complete protonation (pH ~2-3).

  • Cool the suspension in an ice bath for 30-60 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Dry the product thoroughly under vacuum to yield this compound.

Data Presentation

Table 1: Reagent Summary (Illustrative Scale)

Step Compound Name MW ( g/mol ) Moles Equivalents Mass/Volume
A 2-Amino-3-pyridinecarboxaldehyde 122.12 0.041 1.0 5.00 g
A Diethyl malonate 160.17 0.061 1.5 9.84 g (9.3 mL)
B Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate 218.21 0.023 1.0 5.00 g

| B | Sodium Hydroxide (NaOH) | 40.00 | 0.057 | 2.5 | 2.28 g |

Table 2: Product Summary

Product Name Molecular Formula MW ( g/mol ) Expected Appearance
Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate C₁₁H₁₀N₂O₃ 218.21 Off-white to yellow solid

| this compound | C₉H₆N₂O₃ | 190.16 | White to pale yellow solid |

References

Characterization of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic Acid Using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

This comprehensive application note provides a detailed guide to the characterization of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. The 1,8-naphthyridine core is a significant scaffold in medicinal chemistry, and a thorough understanding of its structural features is paramount for the development of novel therapeutics. This document outlines field-proven protocols for sample preparation, data acquisition, and spectral interpretation of ¹H and ¹³C NMR, supplemented with insights into two-dimensional (2D) NMR techniques for unambiguous signal assignment. The causality behind experimental choices is explained to equip researchers with the rationale needed for robust and reliable characterization of this important class of heterocyclic compounds.

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine moiety is a privileged heterocyclic structure found in numerous biologically active compounds, exhibiting a wide array of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. This compound is a key intermediate in the synthesis of many of these derivatives. Accurate and comprehensive structural elucidation is the bedrock of structure-activity relationship (SAR) studies and is crucial for drug design and development. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of the chemical structure of such organic molecules in solution. This guide provides a detailed protocol and in-depth analysis for the NMR characterization of the title compound.

Predicted NMR Spectral Characteristics

Figure 1: Structure and numbering of this compound.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum in a solvent like DMSO-d₆ will exhibit distinct signals for the aromatic protons, the N-H proton of the pyridinone ring, and the carboxylic acid proton. The use of DMSO-d₆ is crucial as it allows for the observation of exchangeable protons (NH and COOH) which might be broadened or absent in other solvents.[1]

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Rationale
COOH13.0 - 14.0broad singlet-The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[2]
NH11.5 - 12.5broad singlet-The N-H proton of the pyridinone ring is also deshielded and can exhibit broadening due to exchange.
H48.8 - 9.0singlet-This proton is adjacent to the electron-withdrawing carbonyl group and is significantly deshielded.
H78.4 - 8.6doublet of doubletsJ(H7,H6) ≈ 8.0, J(H7,H5) ≈ 1.5This proton is alpha to the nitrogen in the pyridine ring, leading to a downfield shift.
H57.8 - 8.0doublet of doubletsJ(H5,H6) ≈ 8.0, J(H5,H7) ≈ 1.5This proton is in a typical aromatic region, with coupling to both H6 and H7.
H67.3 - 7.5triplet of doubletsJ(H6,H5) ≈ 8.0, J(H6,H7) ≈ 8.0This proton is coupled to both H5 and H7, resulting in a more complex multiplet.

Table 1: Predicted ¹H NMR chemical shifts and multiplicities for this compound in DMSO-d₆.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of neighboring atoms.

Carbon Predicted Chemical Shift (ppm) Rationale
C=O (Carboxylic Acid)165 - 170The carbonyl carbon of the carboxylic acid is found in this characteristic downfield region.[3]
C2 (Pyridinone Carbonyl)160 - 165The carbonyl carbon of the pyridinone ring is also significantly deshielded.
C8a, C7145 - 155These carbons are adjacent to nitrogen atoms in the aromatic rings, leading to a downfield shift.
C4, C4a135 - 145These are aromatic carbons in the pyridinone ring.
C5, C6115 - 130These carbons are in a more typical aromatic region.
C3110 - 120This carbon is attached to the carboxylic acid group and is part of the pyridinone ring.

Table 2: Predicted ¹³C NMR chemical shifts for this compound in DMSO-d₆.

Experimental Protocols

Sample Preparation

A well-prepared NMR sample is critical for obtaining high-quality spectra. The following protocol is recommended for this compound.

G cluster_workflow NMR Sample Preparation Workflow start Weigh 10-20 mg of the compound dissolve Dissolve in 0.6-0.7 mL of DMSO-d₆ in a clean vial start->dissolve vortex Vortex or sonicate to ensure complete dissolution dissolve->vortex filter Filter the solution through a pipette with a glass wool plug into a clean, dry 5mm NMR tube vortex->filter check Ensure the sample height is at least 4 cm filter->check cap Cap the NMR tube securely check->cap label_tube Label the tube clearly cap->label_tube end Ready for NMR analysis label_tube->end

Figure 2: Workflow for the preparation of an NMR sample of this compound.

Causality behind the choices:

  • DMSO-d₆ as the solvent: This solvent is chosen for its ability to dissolve a wide range of organic compounds and, importantly, for its high boiling point and ability to form hydrogen bonds, which helps in observing exchangeable protons like those in carboxylic acids and N-H groups.[1]

  • Filtration: It is essential to remove any particulate matter from the sample solution, as suspended solids can severely degrade the quality of the NMR spectrum by causing line broadening.

  • Sample Height: A sufficient sample height ensures that the active volume of the NMR probe is filled uniformly, which is crucial for proper shimming and achieving high-resolution spectra.

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans are typically sufficient.

  • Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of the protons.

  • Acquisition Time (aq): 3-4 seconds for good digital resolution.

  • Spectral Width (sw): A range of -2 to 16 ppm is appropriate to cover all expected signals.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

  • Relaxation Delay (d1): 2 seconds.

  • Spectral Width (sw): A range of 0 to 200 ppm is suitable.

Advanced 2D NMR for Unambiguous Assignment

For a definitive assignment of all proton and carbon signals, 2D NMR experiments are indispensable.

G cluster_2d_nmr 2D NMR Strategy for Structural Elucidation cosy COSY (Correlation Spectroscopy) Reveals ¹H-¹H spin-spin couplings (through-bond). hsqc HSQC (Heteronuclear Single Quantum Coherence) Correlates directly bonded ¹H and ¹³C nuclei. cosy->hsqc Identifies protonated carbons hmbc HMBC (Heteronuclear Multiple Bond Correlation) Shows correlations between ¹H and ¹³C over 2-3 bonds. hsqc->hmbc Connects molecular fragments

Figure 3: A logical workflow for utilizing 2D NMR experiments for complete structural assignment.

  • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other. For instance, a cross-peak between H5 and H6, and between H6 and H7 would confirm their connectivity in the pyridine ring.[4]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the unambiguous assignment of the protonated carbons (C4, C5, C6, and C7).[4]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful experiment for piecing together the entire molecular structure. It shows correlations between protons and carbons that are two or three bonds apart. For example, a correlation between the H4 proton and the C2 and C4a carbons would confirm their proximity. Similarly, correlations from the NH proton can help to assign the quaternary carbons C2 and C8a.[4]

Data Processing and Interpretation: A Self-Validating System

The combination of 1D and 2D NMR data provides a self-validating system for the structural elucidation of this compound.

  • ¹H NMR: The chemical shifts, multiplicities, and integration of the proton signals provide the initial framework of the structure.

  • ¹³C NMR: The number of signals confirms the number of unique carbon atoms, and their chemical shifts indicate their electronic environment.

  • HSQC: This experiment directly links the proton and carbon frameworks for the CH groups.

  • COSY and HMBC: These experiments provide the final pieces of the puzzle by establishing the connectivity between different spin systems and through quaternary carbons, leading to the complete and unambiguous assignment of the molecular structure.

Conclusion

The protocols and spectral analysis presented in this application note provide a robust framework for the characterization of this compound using NMR spectroscopy. By following the detailed experimental procedures and employing a combination of 1D and 2D NMR techniques, researchers and drug development professionals can confidently elucidate the structure of this important synthetic intermediate and its derivatives. The emphasis on the causality behind experimental choices is intended to empower scientists to adapt and troubleshoot their NMR analyses for a wide range of heterocyclic compounds.

References

mass spectrometry analysis of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Mass Spectrometry Analysis of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid

Authored by: A Senior Application Scientist

Introduction

This compound is a heterocyclic compound featuring a naphthyridine core, a structure of significant interest in medicinal chemistry and drug development. Derivatives of this scaffold have shown potent biological activities, including gastric antisecretory properties[1]. As with any potential therapeutic agent, accurate and sensitive quantification in various biological and chemical matrices is paramount for pharmacokinetic, toxicokinetic, and quality control studies. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), provides the specificity and sensitivity required for these demanding applications.

This guide provides a comprehensive, field-proven protocol for the analysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but also the scientific rationale behind the experimental choices, ensuring both technical accuracy and practical applicability.

Analyte Profile and Analytical Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of robust method development.

PropertyValueSource
IUPAC Name 2-oxo-1H-1,8-naphthyridine-3-carboxylic acidPubChem[2]
Molecular Formula C₉H₆N₂O₃PubChem[2]
Molecular Weight 190.16 g/mol PubChem[2]
Exact Mass 190.0378 DaPubChem[2]
Structure Aromatic, Heterocyclic, Carboxylic Acid-

The key analytical challenge stems from the molecule's primary functional group: the carboxylic acid. Carboxylic acids are polar and readily deprotonate, making them ideal candidates for electrospray ionization (ESI) in negative ion mode[3][4]. However, their polarity can lead to poor retention on traditional reversed-phase (RP) liquid chromatography columns. Furthermore, the mobile phase pH plays a critical role; an acidic pH improves peak shape on RP columns by keeping the acid protonated, but can suppress the desired deprotonation in the ESI source[5]. Our protocol is designed to navigate this trade-off effectively.

Experimental Workflow Overview

The overall analytical process is a multi-stage workflow designed to ensure sample integrity, chromatographic separation, and sensitive mass spectrometric detection. Each stage must be optimized for accuracy and reproducibility.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s_prep 1. Solubilization & Dilution (e.g., Plasma, API) s_ext 2. Matrix Removal (Protein Precipitation or SPE) s_prep->s_ext s_final 3. Final Dilution (in Mobile Phase A) s_ext->s_final lc 4. LC Separation (Reversed-Phase C18) s_final->lc ms 5. ESI Ionization (Negative Mode) lc->ms msms 6. MS/MS Detection (MRM) ms->msms quant 7. Quantification (Peak Area Integration) msms->quant report 8. Reporting (Concentration Calculation) quant->report

Figure 1: Overall experimental workflow for the analysis of the target analyte.

Part 1: Sample Preparation Protocol

Proper sample preparation is critical to remove interfering matrix components and ensure the analyte is in a suitable solvent for injection[6][7]. The choice of method depends on the sample matrix.

Protocol 1A: For Active Pharmaceutical Ingredient (API) or Standard Solutions

This protocol is for clean samples where the primary goal is accurate dilution.

  • Stock Solution Preparation: Accurately weigh ~5 mg of this compound and dissolve it in 5 mL of Dimethyl Sulfoxide (DMSO) to create a 1 mg/mL stock solution.

    • Rationale: DMSO is an excellent solvent for a wide range of organic molecules and is suitable for creating concentrated stock solutions.

  • Working Solutions: Serially dilute the stock solution with a 50:50 mixture of Acetonitrile:Water to prepare calibration standards and quality control (QC) samples at the desired concentrations.

    • Rationale: Using a solvent composition similar to the initial mobile phase conditions improves peak shape and prevents analyte precipitation upon injection.

Protocol 1B: For Biological Matrices (e.g., Human Plasma)

This protocol uses protein precipitation, a common and effective method for cleaning up plasma samples before LC-MS analysis[8].

  • Sample Aliquoting: Pipette 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., an isotopically labeled version of the analyte or a structurally similar compound).

    • Rationale: Acetonitrile is an effective protein precipitating agent. A 3:1 solvent-to-plasma ratio is standard for efficient precipitation. An internal standard is crucial for correcting for variations in sample preparation and instrument response.

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure complete mixing and protein denaturation.

  • Centrifugation: Centrifuge the samples at >12,000 x g for 10 minutes at 4°C.

    • Rationale: Centrifugation pellets the precipitated proteins, leaving the analyte in the supernatant. Low temperature minimizes potential degradation.

  • Supernatant Transfer: Carefully transfer 200 µL of the supernatant to a clean tube or a 96-well plate.

  • Evaporation & Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Rationale: This step concentrates the analyte and performs a solvent exchange into a weak solvent, which improves peak focusing on the analytical column, leading to sharper peaks and better sensitivity.

Part 2: Liquid Chromatography (LC) Method

The goal of the LC method is to achieve reproducible retention of the analyte and separate it from any co-eluting matrix components.

ParameterRecommended Setting
Column Reversed-Phase C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
LC Gradient Protocol

A gradient elution is necessary to elute the polar analyte with good peak shape while also cleaning the column of more hydrophobic components.

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
4.0595
5.0595
5.1955
7.0955
  • Rationale: The initial low organic phase concentration allows for the analyte to focus on the head of the column. The shallow gradient ramp ensures robust separation from other components. The high organic wash at the end cleans the column, and the final re-equilibration step ensures reproducibility between injections[9]. While formic acid can slightly suppress negative ionization, it is often essential for good peak shape with carboxylic acids on RP columns[5]. The balance typically favors using the acid modifier for chromatographic performance.

Part 3: Mass Spectrometry (MS) Method

The MS method is developed to provide high selectivity and sensitivity using tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Gas Nitrogen, ~600 L/hr
Desolvation Temp. 350°C
Cone Gas Flow 50 L/hr
Collision Gas Argon
  • Rationale: As a carboxylic acid, the analyte is expected to readily lose a proton to form the [M-H]⁻ ion, making negative ESI the logical choice[3][4]. The voltages and temperatures are typical starting points and should be optimized by infusing a standard solution of the analyte to maximize the signal for the precursor ion.

MRM Transition Development
  • Precursor Ion Identification: Infuse a ~500 ng/mL solution of the analyte and perform a full scan analysis in negative ESI mode. The most abundant ion should be the deprotonated molecule, [M-H]⁻, at m/z 189.03.

  • Product Ion Identification: Perform a product ion scan on the precursor at m/z 189.03. Vary the collision energy (e.g., from 10 to 40 eV) to induce fragmentation and identify stable, abundant product ions.

Predicted Fragmentation Pathway and MRM Transitions

The fragmentation of the [M-H]⁻ ion of this compound is predicted to proceed via characteristic losses for carboxylic acids, primarily the loss of carbon dioxide (CO₂)[10][11].

Fragmentation parent Precursor Ion [M-H]⁻ m/z 189.03 frag1 Product Ion 1 [M-H-CO₂]⁻ m/z 145.04 parent->frag1 - CO₂ (44 Da) frag2 Product Ion 2 [M-H-CO]⁻ m/z 161.04 parent->frag2 - CO (28 Da)

Figure 2: Predicted fragmentation pathway for the analyte in negative ESI mode.

Based on this predicted pathway, the following MRM transitions should be evaluated for quantification and confirmation.

TransitionProposed UseCone Voltage (V)Collision Energy (eV)
189.0 -> 145.0 QuantifierOptimize (e.g., 30)Optimize (e.g., 20)
189.0 -> 161.0 QualifierOptimize (e.g., 30)Optimize (e.g., 15)
  • Rationale: The most intense and stable fragment is typically chosen as the "quantifier" transition for calculating concentration. A second, less intense fragment is used as a "qualifier" to confirm the identity of the analyte, ensuring specificity. The ratio of the quantifier to qualifier peak areas should be consistent across all samples and standards.

Conclusion

This application note provides a robust and scientifically grounded framework for the quantitative analysis of this compound using LC-MS/MS. The protocol emphasizes a logical workflow from sample preparation through data analysis, explaining the rationale behind key decisions. By leveraging negative mode ESI and a carefully optimized reversed-phase LC method, this approach offers the sensitivity and specificity required for demanding research and development applications. As with any analytical method, validation according to established guidelines (e.g., FDA, EMA) is a prerequisite for its use in regulated environments.

References

Application and Protocol Guide for Antimicrobial Susceptibility Testing of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Core Antibacterial Scaffold

The escalating threat of antimicrobial resistance necessitates the exploration of novel antibacterial agents. The 1,8-naphthyridine ring system represents a foundational scaffold in the development of numerous successful antibiotics, most notably the quinolone class. The parent compound, 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid, is the basic structure from which many commercially available antibacterial drugs have been derived, including the first-in-class nalidixic acid.[1][2][3] These compounds typically exert their antibacterial effect by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[1][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized methods for evaluating the in vitro antimicrobial susceptibility of this core compound, ensuring reliable and reproducible data.

The protocols detailed herein are grounded in the authoritative standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that the generated data is both accurate and comparable across different laboratories.

Mechanism of Action: Targeting Bacterial DNA Replication

The primary mechanism of action for the 1,8-naphthyridine class of antibiotics is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase (a primary target in Gram-negative bacteria) and topoisomerase IV (a primary target in Gram-positive bacteria). These enzymes are crucial for managing DNA topology during replication. By forming a stable complex with the enzyme-DNA intermediate, these compounds effectively trap the enzymes, leading to double-strand DNA breaks and ultimately, bacterial cell death.

Mechanism_of_Action cluster_bacterium Bacterial Cell Compound 2-Oxo-1,2-dihydro-1,8- naphthyridine-3-carboxylic acid DNA_Gyrase DNA Gyrase / Topoisomerase IV Compound->DNA_Gyrase Inhibits Replication DNA Replication DNA_Gyrase->Replication Enables Cell_Death Cell Death DNA_Gyrase->Cell_Death Leads to (when inhibited) DNA Bacterial DNA Replication->DNA Replicates

Figure 1: Simplified pathway of DNA gyrase inhibition.

Preparing the Compound for Testing

To ensure accurate and reproducible results, proper preparation of the this compound stock solution is critical.

Protocol 1: Stock Solution Preparation

  • Determine Solubility: Initially, determine the appropriate solvent for the compound. Due to its acidic nature, it may have limited solubility in water. A small amount of a suitable solvent such as dimethyl sulfoxide (DMSO) or a dilute alkaline solution (e.g., 0.1 N NaOH) may be required to achieve complete dissolution. It is crucial to note the final solvent and its concentration, as it will be used in the negative control wells/plates.

  • Weighing: Accurately weigh a precise amount of the compound using an analytical balance.

  • Dissolution: Dissolve the weighed compound in the chosen solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution by vortexing or gentle warming if necessary.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the stock solution in small aliquots at -20°C or lower to prevent degradation. Avoid repeated freeze-thaw cycles.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism. The following protocol is based on CLSI and EUCAST guidelines.

Protocol 2: Broth Microdilution Assay

  • Prepare Microtiter Plates: Aseptically dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.

  • Serial Dilutions:

    • Add 50 µL of the prepared stock solution of this compound to the first well of each row to be tested. This will result in an initial concentration of 640 µg/mL in this well.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate to the tenth well. Discard the final 50 µL from the tenth well. This will create a concentration gradient (e.g., 640, 320, 160, 80, 40, 20, 10, 5, 2.5, 1.25 µg/mL).

    • The eleventh well should contain only CAMHB and the inoculum (growth control), and the twelfth well should contain only CAMHB (sterility control).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well (except the sterility control well), bringing the final volume in each well to 100 µL.

  • Incubation: Cover the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed with the naked eye. A reading mirror or a plate reader can aid in this determination.

Broth_Microdilution_Workflow start Start prep_plate Prepare 96-well Plate (50 µL CAMHB/well) start->prep_plate add_compound Add Compound to First Well (50 µL) prep_plate->add_compound serial_dilution Perform Serial Dilutions add_compound->serial_dilution inoculate_plate Inoculate Plate (50 µL/well) serial_dilution->inoculate_plate prep_inoculum Prepare 0.5 McFarland Bacterial Suspension dilute_inoculum Dilute Suspension for Final Inoculum prep_inoculum->dilute_inoculum dilute_inoculum->inoculate_plate incubate Incubate at 35°C for 16-20 hours inoculate_plate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Figure 2: Workflow for the Broth Microdilution Assay.

Table 1: Example MIC Data for this compound (Illustrative)

MicroorganismATCC StrainMIC (µg/mL)Interpretation*
Escherichia coli2592216Intermediate
Staphylococcus aureus2921332Resistant
Pseudomonas aeruginosa27853>64Resistant
Enterococcus faecalis2921264Resistant

*Note: Interpretive criteria (Susceptible, Intermediate, Resistant) are hypothetical and would need to be established through extensive clinical and microbiological studies.

Antimicrobial Susceptibility Testing: Disk Diffusion Method

The disk diffusion method (Kirby-Bauer test) is a qualitative or semi-quantitative method that assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.

Protocol 3: Disk Diffusion Assay

  • Prepare Agar Plates: Use Mueller-Hinton Agar (MHA) plates with a uniform depth of 4 mm. Ensure the surface of the agar is dry before use.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation:

    • Dip a sterile cotton swab into the adjusted inoculum suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Disk Preparation and Application:

    • Prepare sterile paper disks (6 mm diameter) impregnated with a standardized amount of this compound. The optimal concentration would need to be determined empirically.

    • Aseptically place the impregnated disk onto the surface of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters (mm) using a ruler or calipers.

Disk_Diffusion_Workflow start Start prep_inoculum Prepare 0.5 McFarland Bacterial Suspension start->prep_inoculum inoculate_plate Inoculate MHA Plate for Confluent Growth prep_inoculum->inoculate_plate apply_disk Apply Impregnated Disk inoculate_plate->apply_disk incubate Incubate at 35°C for 16-20 hours apply_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone end End measure_zone->end

Figure 3: Workflow for the Disk Diffusion Assay.

Table 2: Example Zone Diameter Data for this compound (Illustrative)

MicroorganismATCC StrainZone Diameter (mm)Interpretation*
Escherichia coli2592215Intermediate
Staphylococcus aureus2592310Resistant
Pseudomonas aeruginosa278536Resistant

*Note: Interpretive criteria for zone diameters are hypothetical and must be correlated with MIC data and clinical outcomes.

Quality Control: Ensuring Data Integrity

A robust quality control (QC) program is essential for the validity of antimicrobial susceptibility testing results.

  • Reference Strains: Always include well-characterized ATCC reference strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853) in each batch of tests.

  • Expected Ranges: The MIC values or zone diameters for these QC strains should fall within the established acceptable ranges as defined by CLSI or EUCAST for control antibiotics.

  • Purity Checks: Perform purity checks on the inoculum to ensure it has not been contaminated.

  • Media and Reagent QC: Regularly test the quality of the media, reagents, and antimicrobial disks.

Conclusion and Future Directions

The protocols outlined in this application note provide a standardized framework for assessing the in vitro antimicrobial activity of this compound. Adherence to these established methodologies is paramount for generating high-quality, reproducible data that can reliably inform the early stages of drug discovery and development. While the parent compound itself may exhibit modest activity, it serves as a critical starting point for medicinal chemistry efforts to develop novel, potent derivatives. Further investigations should focus on structure-activity relationship (SAR) studies to enhance potency against a broad spectrum of bacterial pathogens, including multidrug-resistant strains. Additionally, exploring the synergistic potential of this compound and its future derivatives with existing antibiotics could open new avenues for combination therapies.

References

Application Notes and Protocols for the Experimental Screening of 1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 1,8-Naphthyridine

The 1,8-naphthyridine core is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities.[1][2] This nitrogen-containing ring system serves as a versatile framework for the development of novel therapeutic agents.[2][3] Derivatives of 1,8-naphthyridine have demonstrated potent antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][4][5] Their mechanisms of action are diverse, often involving the inhibition of crucial enzymes like topoisomerases and protein kinases, making them attractive candidates for drug discovery and development.[2]

This document provides a detailed experimental workflow for the synthesis, characterization, and biological screening of novel 1,8-naphthyridine derivatives. It is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for a comprehensive screening cascade.

I. Synthesis and Characterization of 1,8-Naphthyridine Derivatives

A crucial first step in the screening process is the efficient synthesis and rigorous characterization of the compound library. The Friedlander annulation is a common and effective method for synthesizing the 1,8-naphthyridine core.[6][7]

A. General Synthesis Protocol via Friedlander Reaction

The Friedlander synthesis involves the reaction of a 2-aminonicotinaldehyde or a related ketone with a compound containing a reactive α-methylene group.[7]

Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 2-aminonicotinaldehyde (1 equivalent) in a suitable solvent such as ethanol or a water-based system with a catalyst like choline hydroxide.[6]

  • Addition of Methylene Compound: Add the active methylene compound (e.g., a ketone, β-ketoester, or malononitrile) (1.1 equivalents) to the solution.

  • Reaction Conditions: The reaction can be performed at room temperature or with gentle heating, depending on the reactivity of the substrates.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated. The crude product can be purified by recrystallization or column chromatography on silica gel.[9][10]

B. Structural Characterization

The identity and purity of the synthesized derivatives must be unequivocally established.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR: These techniques are fundamental for elucidating the chemical structure. Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[10][11] The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, provide a detailed map of the molecule's framework.

2. Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): This is used to determine the exact mass of the compound and confirm its elemental composition.[9][10]

3. UV-Vis and Fluorescence Spectroscopy:

  • These techniques provide information about the photophysical properties of the derivatives.[11][12] Prepare dilute solutions of the compounds in a spectroscopic grade solvent to measure their absorption and emission spectra.[11]

A summary of expected spectroscopic data for a hypothetical 1,8-naphthyridine derivative is presented below:

Technique Parameter Exemplary Data
¹H NMR Chemical Shift (δ)Aromatic protons typically appear between δ 7.0-9.0 ppm.
¹³C NMR Chemical Shift (δ)Aromatic carbons typically appear between δ 110-160 ppm.[10]
HRMS (ESI) [M+H]⁺Calculated and found mass should agree to within 5 ppm.
UV-Vis λmax (nm)Typically in the range of 300-400 nm, depending on the substituents.[11]
Fluorescence Emission λmax (nm)Emission wavelength will be longer than the absorption wavelength.[11]

II. High-Throughput Screening (HTS) Workflow

The following workflow provides a systematic approach to screen a library of 1,8-naphthyridine derivatives for potential therapeutic activities.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Secondary Screening & MoA Synthesis Synthesis of Derivatives Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Antimicrobial Antimicrobial Assay (MIC) Characterization->Antimicrobial Anticancer Anticancer Assay (MTT) Characterization->Anticancer DoseResponse Dose-Response & IC₅₀/MBC Determination Antimicrobial->DoseResponse Anticancer->DoseResponse EnzymeInhibition Enzyme Inhibition Assays DoseResponse->EnzymeInhibition Mechanism Mechanism of Action Studies EnzymeInhibition->Mechanism

Caption: High-throughput screening workflow for 1,8-naphthyridine derivatives.

III. Primary Screening Protocols

The initial screening phase aims to identify "hit" compounds with significant biological activity.

A. Antimicrobial Susceptibility Testing

This assay determines the minimum inhibitory concentration (MIC) of the derivatives against a panel of pathogenic bacteria and fungi.[5][13]

Protocol: Broth Microdilution Method [14][15]

  • Inoculum Preparation: Grow bacterial strains overnight in Mueller-Hinton Broth (MHB). Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a serial two-fold dilution of the 1,8-naphthyridine derivatives in a 96-well microtiter plate using MHB.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[2]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[5][14]

Parameter Condition
Bacterial Strains Gram-positive (e.g., S. aureus) & Gram-negative (e.g., E. coli)
Medium Mueller-Hinton Broth (MHB)
Inoculum Density 5 x 10⁵ CFU/mL
Incubation 37°C for 18-24 hours
Positive Control Standard antibiotic (e.g., Ciprofloxacin)
Negative Control Broth with inoculum (no compound)
B. Anticancer Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17]

Protocol: MTT Assay [18]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[17][19]

  • Compound Treatment: Treat the cells with various concentrations of the 1,8-naphthyridine derivatives for 24-72 hours.[17]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[18]

  • Formazan Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[17]

Parameter Condition
Cell Lines e.g., HeLa (cervical cancer), MCF-7 (breast cancer)
Medium DMEM or RPMI-1640 with 10% FBS
Compound Conc. Typically 0.1 to 100 µM
Incubation Time 24, 48, or 72 hours[17]
Positive Control Doxorubicin
Vehicle Control DMSO (at the highest concentration used)

IV. Secondary Screening and Mechanism of Action Studies

Compounds that show promising activity in the primary screens are further investigated to determine their potency and mechanism of action.

A. Dose-Response and IC₅₀ Determination

For active anticancer compounds, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀). This is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

B. Enzyme Inhibition Assays

Many 1,8-naphthyridine derivatives exert their biological effects by inhibiting specific enzymes.[2] Enzyme inhibition assays are crucial for elucidating the molecular target of the active compounds.[20][21][22]

G cluster_0 Enzyme Inhibition Enzyme Enzyme Product Product Enzyme->Product Catalysis Substrate Substrate Substrate->Enzyme Inhibitor 1,8-Naphthyridine Derivative Inhibitor->Enzyme Binding

Caption: General principle of an enzyme inhibition assay.

Protocol: Fluorescence-Based Kinase Inhibition Assay [23][24]

  • Reagent Preparation: Prepare a reaction buffer containing the kinase, a fluorescently labeled substrate, and ATP.

  • Compound Addition: Add the 1,8-naphthyridine derivatives at various concentrations to the reaction mixture.

  • Reaction Initiation: Initiate the reaction by adding ATP.

  • Fluorescence Measurement: Monitor the change in fluorescence intensity over time using a fluorescence plate reader. The rate of the reaction is proportional to the change in fluorescence.[25]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

V. Conclusion and Future Directions

The experimental workflow detailed in these application notes provides a robust framework for the systematic screening of 1,8-naphthyridine derivatives. This scaffold continues to be a rich source of novel therapeutic candidates.[26] Future research should focus on exploring the diverse biological activities of these compounds and elucidating their mechanisms of action to guide the development of next-generation therapeutics.[1][3]

References

Application Note: A Validated Protocol for the Recrystallization of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and drug development, forming the core scaffold for compounds with a wide range of pharmacological activities, including gastric antisecretory properties.[1][2] The purity of this intermediate is paramount to the success of subsequent synthetic steps and the integrity of biological screening data. This application note provides a detailed, validated protocol for the purification of this compound via recrystallization. We delve into the mechanistic principles of solvent selection, provide a step-by-step workflow with explanations for each experimental choice, and outline methods for post-purification validation, ensuring researchers can obtain a final product of high purity and crystallinity.

Mechanistic Principles of Recrystallization

Recrystallization is a powerful purification technique for solid compounds that exploits differences in solubility. The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[3] The process involves:

  • Dissolution: The impure solid is dissolved in a minimum volume of a suitable hot solvent to create a saturated or near-saturated solution.

  • Crystallization: The solution is slowly cooled, decreasing the solubility of the target compound. As the solubility limit is exceeded, the compound begins to form a crystalline lattice, a highly ordered structure that inherently excludes mismatched impurity molecules.

  • Isolation: The newly formed, pure crystals are separated from the "mother liquor," which now contains the soluble impurities.

The success of this technique hinges critically on the choice of solvent. An ideal solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point. Furthermore, it should either dissolve impurities very well (so they remain in the mother liquor) or not at all (allowing for their removal via hot filtration). For heterocyclic structures like naphthyridines, which possess both polar (carboxylic acid, lactam) and aromatic functionalities, a single solvent may not be optimal, often necessitating the use of a mixed-solvent system to achieve the desired solubility profile.[4][5]

Analyte Characterization & Properties

Understanding the physicochemical properties of the target compound is essential for designing an effective purification strategy.

PropertyValueSource
Compound Name This compoundPubChem
CAS Number 5175-14-4[6][7]
Molecular Formula C₉H₆N₂O₃[7]
Molecular Weight 190.16 g/mol [7]
Physical Form Solid[8]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[7]

The molecule's structure, featuring a polar carboxylic acid group and a lactam ring fused to a less polar aromatic system, suggests that highly polar solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) will be effective for dissolution, while the addition of a polar, protic anti-solvent like water will be necessary to induce crystallization.

Materials and Equipment

Reagents:

  • Crude this compound

  • N,N-Dimethylformamide (DMF), Reagent Grade

  • Deionized Water, Purified

  • Ethanol, Reagent Grade (for washing)

  • Acetone, Reagent Grade (for washing)

Equipment:

  • Erlenmeyer flasks (appropriate sizes for the scale of recrystallization)

  • Heating mantle or hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Condenser (optional, to prevent solvent loss)

  • Fluted filter paper

  • Powder funnel

  • Stemless glass funnel (for hot filtration)

  • Pre-heated filter flask (for hot filtration)

  • Büchner funnel and flask

  • Vacuum source (aspirator or pump)

  • Spatulas and glass stirring rods

  • Watch glass

  • Drying oven or vacuum desiccator

  • Melting point apparatus

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and nitrile gloves.

  • Ventilation: All procedures should be performed inside a certified chemical fume hood to avoid inhalation of solvent vapors and fine solid particles.

  • Chemical Hazards: this compound is an irritant and is harmful if swallowed.[7] DMF is a skin and eye irritant and can be absorbed through the skin.

  • Thermal Hazards: Use caution when working with hot solvents and heated glassware to prevent burns. Never heat organic solvents with an open flame; use a controlled heating source like a hot plate or heating mantle.

Experimental Protocol

This protocol is optimized for a mixed-solvent system of DMF and water, which provides an excellent balance of solvating power and crystallization control for this specific molecule.

Step-by-Step Recrystallization Workflow
  • Dissolution:

    • Place the crude this compound (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask with a magnetic stir bar.

    • Add the minimum volume of DMF required to form a slurry at room temperature.

    • Gently heat the mixture on a hot plate with stirring. Add DMF dropwise until the solid completely dissolves. Causality Note: Using the absolute minimum amount of hot solvent is crucial for maximizing the yield, as any excess solvent will retain some of the desired product in the solution upon cooling.

  • Hot Filtration (Optional):

    • If any insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, they must be removed.

    • Place a fluted filter paper into a stemless glass funnel and place the funnel onto a pre-heated filter flask.

    • Rationale: Pre-heating all equipment prevents premature crystallization of the product on the colder surfaces, a phenomenon known as "crashing out," which would lead to significant product loss.

    • Carefully and quickly pour the hot solution through the filter paper. Wash the original flask and the filter paper with a very small amount of hot DMF to recover any remaining product.

  • Crystallization:

    • Allow the clear, hot filtrate to cool slightly.

    • Slowly add deionized water dropwise with continuous stirring. Water acts as the anti-solvent here.

    • Continue adding water until the solution becomes persistently cloudy or turbid. This indicates that the point of saturation has been reached.

    • Gently reheat the solution until it becomes clear again.

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature undisturbed. Expertise Note: Slow, undisturbed cooling is essential for the formation of large, well-defined crystals. Rapid cooling often traps impurities and leads to the formation of small, impure needles or powder.

  • Complete Crystallization:

    • Once the flask has reached room temperature and crystal formation has ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product by further decreasing its solubility.

  • Isolation and Washing:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol.

    • Collect the crystals by vacuum filtration, transferring the crystalline slurry into the Büchner funnel.

    • Wash the crystals with a small volume of cold ethanol to remove any residual DMF and impurities from the mother liquor.

    • Follow with a second wash using a small volume of cold acetone to help dry the crystals more quickly. Rationale: The wash solvents must be cold and used sparingly to avoid redissolving the purified product.

  • Drying:

    • Allow the crystals to air-dry on the filter paper under vacuum for 10-15 minutes.

    • Carefully transfer the crystalline cake to a pre-weighed watch glass and dry to a constant weight in a vacuum oven at a moderate temperature (e.g., 60-70 °C).

Workflow Visualization

Recrystallization_Workflow Start Start: Impure Solid Dissolve 1. Dissolve in Minimum Hot DMF Start->Dissolve HotFilter 2. Hot Filtration (If Insoluble Impurities Present) Dissolve->HotFilter Optional Induce 3. Induce Crystallization (Add Water Anti-Solvent) Dissolve->Induce If no insoluble impurities HotFilter->Induce Cool 4. Slow Cooling & Ice Bath Induce->Cool Isolate 5. Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash 6. Wash Crystals (Cold Ethanol/Acetone) Isolate->Wash Dry 7. Dry to Constant Weight Wash->Dry End End: Pure Crystalline Product Dry->End

Caption: Workflow diagram for the recrystallization of the target compound.

Validation and Quality Control

A successful recrystallization must be validated to confirm an increase in purity.

  • Yield Calculation:

    • Percent Yield = (Mass of Pure Product / Mass of Crude Product) * 100%

    • A yield between 70-90% is typically considered good. Lower yields may indicate excessive solvent use or premature crystallization.

  • Melting Point Analysis:

    • Measure the melting point range of the dried, recrystallized product.

    • A pure compound will exhibit a sharp melting point range (typically < 2 °C). Compare this to the melting point of the crude starting material, which will be lower and broader.

  • Thin-Layer Chromatography (TLC):

    • Spot the crude material and the recrystallized product side-by-side on a TLC plate.

    • Develop the plate in an appropriate solvent system (e.g., 10% Methanol in Dichloromethane).

    • The purified sample should show a single, well-defined spot, while the crude sample may show additional spots corresponding to impurities.

Troubleshooting

ProblemLikely Cause(s)Recommended Solution(s)
Compound does not dissolve Insufficient solvent; Incorrect solvent choice.Add more hot solvent in small increments. If still insoluble, the solvent is unsuitable.
No crystals form upon cooling Too much solvent was used; Solution is supersaturated but not nucleating.Boil off some of the solvent to increase concentration; Scratch the inside of the flask with a glass rod; Add a seed crystal.
Product "oils out" instead of crystallizing Solution is cooling too quickly; The boiling point of the solvent is higher than the melting point of the solute.Reheat the solution to redissolve the oil, then allow it to cool much more slowly. Add slightly more of the primary solvent (DMF).
Very low yield Too much solvent was used; Crystals were washed with warm solvent; Premature crystallization during hot filtration.Ensure minimum solvent is used; Always use ice-cold washing solvents; Ensure filtration apparatus is pre-heated.

References

The Versatile Scaffold: Application of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents is a cornerstone of modern medicine. Within the vast landscape of heterocyclic chemistry, the 1,8-naphthyridine core, and specifically its 2-oxo-1,2-dihydro-3-carboxylic acid derivatives, has emerged as a privileged scaffold. This versatile framework has given rise to a multitude of compounds with a broad spectrum of biological activities, demonstrating its immense potential in drug discovery and development. This guide provides an in-depth exploration of the applications of this scaffold, offering mechanistic insights and practical protocols for researchers and drug development professionals.

The 1,8-Naphthyridine Core: A Foundation for Diverse Biological Activity

The 1,8-naphthyridine ring system, a bicyclic heteroaromatic compound containing two nitrogen atoms, forms the structural basis for a class of drugs with significant therapeutic impact. The 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid moiety, in particular, serves as a crucial pharmacophore, allowing for diverse chemical modifications that fine-tune its biological activity.

Derivatives of this scaffold have demonstrated a remarkable range of pharmacological effects, including antibacterial, anticancer, antiviral, anti-inflammatory, and gastric antisecretory properties.[1][2][3] This versatility stems from the ability of the core structure to interact with various biological targets, a feature that continues to be exploited in the design of new and improved therapeutic agents.

Key Therapeutic Applications and Mechanistic Insights

Antibacterial Agents: Targeting Bacterial DNA Replication

The most prominent application of the 1,8-naphthyridine scaffold lies in the development of antibacterial agents. The prototypical drug, nalidixic acid, was the first quinolone antibiotic and paved the way for the development of a vast arsenal of synthetic antibacterial compounds.[1][4]

Mechanism of Action: These compounds primarily exert their antibacterial effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1][5] These enzymes are essential for DNA replication, transcription, and repair in bacteria. By forming a stable complex with the enzyme and DNA, the 1,8-naphthyridine derivatives trap the enzyme in a state where it has cleaved the DNA, leading to double-stranded DNA breaks and ultimately bacterial cell death.

bacterial_dna_replication_inhibition cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase/ Topoisomerase IV DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to Naphthyridine 2-Oxo-1,8-naphthyridine Derivative Naphthyridine->DNA_Gyrase Inhibits

Caption: Inhibition of Bacterial DNA Gyrase/Topoisomerase IV by 2-Oxo-1,8-naphthyridine Derivatives.

Several marketed antibacterial drugs are based on the broader 4-oxo-1,8-naphthyridine-3-carboxylic acid scaffold, a close structural relative. Notable examples include gemifloxacin and trovafloxacin, which exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][4] The development of new derivatives continues to be an active area of research, particularly in the face of rising antibiotic resistance.

Anticancer Agents: A Multi-pronged Attack on Cancer Cells

The 1,8-naphthyridine scaffold has also shown significant promise in the development of anticancer agents.[6][7][8] Derivatives have been synthesized that exhibit cytotoxicity against a range of cancer cell lines, including those of the breast, colon, and oral cavity.[8]

Mechanism of Action: The anticancer activity of 1,8-naphthyridine derivatives is often multifactorial and can involve:

  • Topoisomerase II Inhibition: Similar to their antibacterial counterparts, some anticancer derivatives can inhibit human topoisomerase II, leading to DNA damage and apoptosis in cancer cells.[9] Vosaroxin is an example of a naphthyridine analog that functions as a topoisomerase II inhibitor and has been investigated for the treatment of acute myeloid leukemia (AML).[9]

  • Kinase Inhibition: Many derivatives have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and c-Met kinase.[3][7]

  • Immunomodulation: Some 1,8-naphthyridine-3-carboxamide derivatives have demonstrated anti-inflammatory and myeloprotective activities by modulating the secretion of cytokines and chemokines.[6][8]

anticancer_mechanisms cluster_mechanisms Anticancer Mechanisms Naphthyridine 2-Oxo-1,8-naphthyridine Derivative TopoII Topoisomerase II Inhibition Naphthyridine->TopoII Kinase Kinase Inhibition (e.g., EGFR, c-Met) Naphthyridine->Kinase Immuno Immunomodulation Naphthyridine->Immuno Apoptosis Cancer Cell Apoptosis TopoII->Apoptosis Kinase->Apoptosis Immuno->Apoptosis contributes to

Caption: Multiple Anticancer Mechanisms of 2-Oxo-1,8-naphthyridine Derivatives.

Gastric Antisecretory Agents

Derivatives of 2-oxo-1,8-naphthyridine-3-carboxylic acid have also been investigated for their potent gastric antisecretory properties.[10][11] Certain compounds in this series have been shown to lower total acid output in a dose-dependent manner and were found to be more potent than cimetidine in preclinical models.[10] While the precise mechanism of action for this activity is not yet fully elucidated, it represents a promising avenue for the development of novel treatments for acid-related gastrointestinal disorders.

Experimental Protocols

General Synthesis of this compound Derivatives

A common synthetic route to this scaffold involves the Gould-Jacobs reaction. The following is a generalized protocol:

Protocol 1: Synthesis via Gould-Jacobs Reaction

synthesis_workflow step1 Step 1: Condensation 2-aminopyridine + Diethyl ethoxymethylenemalonate step2 Step 2: Cyclization Heat in Dowtherm A step1->step2 step3 Step 3: Hydrolysis Alkaline Hydrolysis step2->step3 product {Product|2-Oxo-1,2-dihydro-1,8- naphthyridine-3-carboxylic acid} step3->product

Caption: General Synthetic Workflow for this compound.

Materials:

  • Substituted 2-aminopyridine

  • Diethyl ethoxymethylenemalonate

  • Dowtherm A (or similar high-boiling solvent)

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethanol

Procedure:

  • Condensation: In a round-bottom flask, combine equimolar amounts of the substituted 2-aminopyridine and diethyl ethoxymethylenemalonate. Heat the mixture at 100-120 °C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: To the reaction mixture, add a high-boiling solvent such as Dowtherm A. Heat the mixture to 240-260 °C for 30-60 minutes. The cyclized product will precipitate upon cooling.

  • Purification of Ester: Filter the cooled mixture and wash the solid product with a suitable solvent like ethanol to obtain the ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate.

  • Hydrolysis: Suspend the ester in an aqueous solution of sodium hydroxide (e.g., 10% w/v). Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).

  • Acidification: Cool the reaction mixture and acidify with hydrochloric acid to a pH of 2-3. The carboxylic acid product will precipitate.

  • Final Purification: Filter the precipitate, wash with water, and dry. The product can be further purified by recrystallization from a suitable solvent like acetic acid or ethanol.

Protocol for In Vitro Antibacterial Susceptibility Testing

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Synthesized 1,8-naphthyridine compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Bacterial Inoculum: Grow the bacterial strain in MHB overnight at 37 °C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Serial Dilution of Compounds: Prepare a stock solution of each test compound. Perform a two-fold serial dilution of the compounds in MHB in the 96-well plates.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Protocol for In Vitro Anticancer Cytotoxicity Assay

Protocol 3: MTT Assay for Cell Viability

Materials:

  • Cancer cell line (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized 1,8-naphthyridine compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the medium in the wells with the medium containing the compounds. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Structure-Activity Relationship (SAR) Insights

Extensive research has provided valuable insights into the structure-activity relationships of 1,8-naphthyridine derivatives.

PositionSubstitutionEffect on Antibacterial Activity
N-1 Small alkyl (e.g., ethyl, cyclopropyl)Generally enhances activity.[1]
C-3 Carboxylic acidEssential for DNA gyrase inhibition.
C-6 Fluorine atomSignificantly increases antibacterial potency.[4]
C-7 Piperazine or pyrrolidine ringBroadens the spectrum of activity.[1][5]

These SARs provide a rational basis for the design of new and more potent derivatives.

Future Perspectives

The this compound scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on:

  • Combating Drug Resistance: Designing novel derivatives that can overcome existing mechanisms of bacterial and cancer cell resistance.

  • Exploring New Therapeutic Areas: Investigating the potential of this scaffold in other diseases, such as viral infections and neurodegenerative disorders.[2][12]

  • Improving Pharmacokinetic Properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to enhance their clinical utility.

References

Application Notes and Protocols for Developing 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts.[1] The 1,8-naphthyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, with derivatives showing a wide range of biological activities, including potent anticancer properties.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid and its analogs as kinase inhibitors.

The this compound core (PubChem CID: 17750172) presents a versatile scaffold for the design of potent and selective kinase inhibitors.[3] This guide will detail the synthesis of this core structure, outline protocols for robust in vitro and cell-based kinase inhibition assays, and provide insights into establishing a structure-activity relationship (SAR) to guide lead optimization.

Synthesis of the this compound Scaffold

The synthesis of the 1,8-naphthyridinone core is a critical first step. Several synthetic strategies have been developed to access this scaffold.[4] A common and effective approach involves the Gould-Jacobs reaction, which is a cyclization reaction of an aniline derivative with a diethyl ethoxymethylenemalonate followed by thermal cyclization and subsequent hydrolysis.

Generalized Synthetic Scheme

A representative synthetic route to the core scaffold is outlined below. This multi-step synthesis allows for the introduction of diversity at various positions, which is crucial for developing a comprehensive SAR.

Synthesis_Workflow A 2-Aminopyridine Derivative C Intermediate Adduct A->C Condensation B Diethyl Ethoxymethylenemalonate B->C D Cyclized Naphthyridinone Ester C->D Thermal Cyclization (e.g., Dowtherm A) E 2-Oxo-1,2-dihydro-1,8- naphthyridine-3-carboxylic acid D->E Hydrolysis (e.g., NaOH, H2O)

Caption: Generalized synthetic workflow for the this compound scaffold.

The rationale for this approach lies in its efficiency and the commercial availability of a wide variety of substituted 2-aminopyridines, allowing for the generation of a diverse library of analogs.

In Vitro Kinase Inhibition Assays

To evaluate the inhibitory potential of the synthesized compounds, robust and reliable in vitro kinase assays are essential.[5] These assays directly measure the ability of a compound to inhibit the enzymatic activity of a specific kinase. A commonly used method is a luminescence-based assay that quantifies ATP consumption.[6]

Protocol: Luminescence-Based In Vitro Kinase Inhibition Assay

This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.[6]

Materials:

  • Target Kinase (recombinant)

  • Kinase Substrate (peptide or protein)

  • ATP (Adenosine Triphosphate)

  • Test Compound (solubilized in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • In a multi-well plate, add the test compound dilutions. Include a positive control (a known inhibitor like staurosporine) and a negative control (DMSO vehicle).

    • Add the target kinase to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate as per the manufacturer's instructions (typically 40 minutes at room temperature).

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for another 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of a representative this compound derivative is summarized in the table below. Data is presented as IC50 values, representing the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.[7]

Kinase TargetExample Compound IC50 (nM)Staurosporine IC50 (nM) (Control)
Kinase A505
Kinase B80012
Kinase C>10,00025
Kinase D253

This data is for illustrative purposes only.

Cell-Based Kinase Inhibition Assays

While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to evaluate a compound's activity in a more physiologically relevant context.[8] These assays can assess target engagement, downstream signaling effects, and cellular potency.[1][9]

Protocol: Cellular Phosphorylation Assay (Western Blot)

This protocol describes a method to assess the inhibition of a specific kinase signaling pathway in cells by measuring the phosphorylation status of a downstream substrate.[10]

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test Compound

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total and phospho-specific for the target substrate)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for a specified time (e.g., 2-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly in the wells with lysis buffer.

    • Collect the lysates and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-substrate) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the phospho-protein signal to the total protein signal or a loading control (e.g., GAPDH or β-actin).

    • Plot the normalized signal against the compound concentration to determine the cellular IC50.

Cellular_Assay_Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Western Blotting cluster_3 Data Analysis A Seed Cells B Compound Treatment A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Protein Transfer E->F G Antibody Incubation F->G H Signal Detection G->H I Band Quantification H->I J Normalization I->J K IC50 Determination J->K

Caption: Experimental workflow for a cell-based phosphorylation assay.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold is essential for optimizing potency, selectivity, and pharmacokinetic properties.[11][12] SAR studies involve synthesizing analogs with variations at different positions of the core structure and evaluating their impact on kinase inhibition.

Key Positions for Modification and Rationale
  • N-1 Position: Substitution at this position can influence interactions with the hinge region of the kinase ATP-binding pocket. A variety of alkyl and aryl groups can be explored.[12]

  • C-4 Position: This position is often a key point for introducing substituents that can target the solvent-exposed region of the kinase, enhancing selectivity.

  • C-7 Position: Modifications at this position can impact the overall shape and electronic properties of the molecule, influencing its binding affinity and selectivity.[12]

  • Carboxylic Acid at C-3: This group can be converted to various amides or esters to modulate solubility, cell permeability, and potential interactions with the target kinase.

SAR_Logic A Initial Hit Compound (Core Scaffold) B Synthesize Analog Library (Vary R1, R2, R3) A->B Diversification C In Vitro Kinase Screening (Determine IC50) B->C Biological Evaluation D Analyze SAR Data C->D Data Interpretation D->B Iterative Design E Identify Potent & Selective Hits D->E Decision Making F Cell-Based Assays E->F Validation G Lead Optimization F->G Refinement

Caption: Logical flow for a structure-activity relationship (SAR) study.

The insights gained from these SAR studies will guide the rational design of next-generation inhibitors with improved therapeutic potential.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The protocols and strategies outlined in this document provide a comprehensive framework for synthesizing, evaluating, and optimizing these compounds. By combining robust biochemical and cellular assays with systematic SAR studies, researchers can effectively advance the development of this compound class towards potential clinical applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges and optimize the synthesis of this important heterocyclic compound. As Senior Application Scientists, we have compiled our expertise and field-proven insights to address common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-established method is a variation of the Gould-Jacobs reaction.[1][2] This multi-step process typically begins with the condensation of a 2-aminopyridine derivative with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization to form the naphthyridine ring system. Subsequent hydrolysis of the resulting ester yields the final carboxylic acid product.[3][4][5]

Q2: What are the critical parameters influencing the yield and purity of the final product?

A2: Several factors critically impact the success of this synthesis. Careful control of reaction temperature, particularly during the cyclization step, is paramount to prevent product degradation while ensuring complete ring closure.[6] The choice of solvent, the purity of starting materials, and the efficiency of the final purification method are also key determinants of both yield and purity.[3]

Q3: Are there alternative, more efficient methods available?

A3: Yes, microwave-assisted synthesis has emerged as a powerful technique to improve the efficiency of the Gould-Jacobs reaction.[2][6] Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.[6]

Q4: What is the mechanism of the key cyclization step in the Gould-Jacobs reaction?

A4: The cyclization step proceeds via an intramolecular electrophilic aromatic substitution. The enamine intermediate, formed from the condensation of the aminopyridine and DEEM, attacks the carbonyl carbon of the ester group, leading to the formation of the six-membered ring and elimination of ethanol. This is a 6-electron cyclization process.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the cyclized product 1. Incomplete condensation of starting materials.2. Insufficient temperature for cyclization.3. Degradation of the product at high temperatures.1. Ensure equimolar amounts of reactants or a slight excess of DEEM. Monitor the reaction by TLC to confirm the consumption of the starting amine.2. Gradually increase the reaction temperature, monitoring for product formation. The use of a high-boiling solvent like diphenyl ether can be beneficial.[4][5]3. Optimize the reaction time at the determined optimal temperature to minimize degradation.[6] Consider using microwave synthesis for better temperature control and shorter reaction times.[2][6]
Formation of a significant amount of dark, tarry byproducts 1. Excessive heating during cyclization.2. Presence of impurities in the starting materials.1. Reduce the reaction temperature and/or time. Utilize a sand bath or a well-controlled heating mantle for uniform heating.2. Ensure the purity of the 2-aminopyridine and DEEM through recrystallization or distillation before use.
Difficulty in isolating the final carboxylic acid product 1. Incomplete hydrolysis of the ester intermediate.2. Product remaining dissolved in the reaction mixture.1. Extend the hydrolysis time or use a higher concentration of the base (e.g., NaOH). Monitor the reaction by TLC until the ester spot disappears.2. After acidification, cool the reaction mixture in an ice bath to promote precipitation. If the product is still soluble, extraction with a suitable organic solvent may be necessary.
Product is contaminated with unreacted starting materials 1. Inefficient purification.2. Incomplete reaction.1. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, DMF/water).2. Before workup, ensure the reaction has gone to completion using TLC analysis.

Experimental Protocols

Standard Protocol: Gould-Jacobs Synthesis

This protocol outlines the conventional synthesis of ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate, the precursor to the carboxylic acid.

Step 1: Condensation

  • In a round-bottom flask, combine 2-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture at 120-130°C for 2 hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the crude product can be purified by recrystallization from petroleum ether.[5]

Step 2: Cyclization

  • Add the purified condensation product to a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to 250°C and reflux for 4 hours.[5]

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Filter the precipitate and wash with a non-polar solvent like petroleum ether to remove the diphenyl ether.

Step 3: Hydrolysis

  • Suspend the crude ethyl ester in a 10% aqueous solution of sodium hydroxide.

  • Reflux the mixture for 2 hours.[5]

  • Cool the solution and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain the final product.

Optimized Protocol: Microwave-Assisted Synthesis

This protocol utilizes microwave irradiation for a more efficient cyclization.

Step 1: Condensation

  • Follow the standard protocol for the condensation of 2-aminopyridine and DEEM.

Step 2: Microwave-Assisted Cyclization

  • Place the condensation product in a microwave-safe vial.

  • Irradiate the sample in a microwave reactor at a set temperature (e.g., 250°C) for a short duration (e.g., 5-15 minutes).[6]

  • Monitor the reaction to determine the optimal irradiation time.

  • After cooling, the product can be isolated by filtration and washing.

Step 3: Hydrolysis

  • Proceed with the standard hydrolysis protocol as described above.

Data Presentation

Method Reaction Time (Cyclization) Typical Yield Key Advantages
Conventional Heating 4-6 hours60-75%Well-established, does not require specialized equipment.
Microwave-Assisted 5-20 minutes70-85%Drastically reduced reaction times, potential for higher yields and purity.[6]

Visualizations

Reaction Workflow

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis 2-Aminopyridine 2-Aminopyridine Condensation_Product Condensation_Product 2-Aminopyridine->Condensation_Product DEEM, 120-130°C DEEM DEEM Cyclized_Ester Cyclized_Ester Condensation_Product->Cyclized_Ester High Temp (Conventional) or Microwave Final_Product 2-Oxo-1,2-dihydro-1,8- naphthyridine-3-carboxylic acid Cyclized_Ester->Final_Product NaOH, then H+

Caption: Workflow for the synthesis of this compound.

Gould-Jacobs Reaction Mechanism

Gould_Jacobs_Mechanism Start 2-Aminopyridine + DEEM Intermediate1 Enamine Intermediate Start->Intermediate1 Condensation (-EtOH) Transition_State 6-electron Cyclization Intermediate1->Transition_State Heat Intermediate2 Cyclized Intermediate (Ester) Transition_State->Intermediate2 Intramolecular Attack Final_Product 2-Oxo-1,2-dihydro-1,8- naphthyridine-3-carboxylic acid Intermediate2->Final_Product Hydrolysis (-EtOH)

Caption: Simplified mechanism of the Gould-Jacobs reaction for naphthyridine synthesis.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield? Check_Condensation TLC shows unreacted starting material? Start->Check_Condensation Yes Check_Cyclization TLC shows intermediate but no product? Start->Check_Cyclization No Optimize_Condensation Increase reaction time or use slight excess of DEEM Check_Condensation->Optimize_Condensation Yes Check_Condensation->Check_Cyclization No Success Improved Yield Optimize_Condensation->Success Optimize_Cyclization Increase temperature or use microwave Check_Cyclization->Optimize_Cyclization Yes Check_Degradation Dark tarry byproducts? Check_Cyclization->Check_Degradation No Optimize_Cyclization->Success Reduce_Temp_Time Decrease temperature and/or reaction time Check_Degradation->Reduce_Temp_Time Yes Check_Degradation->Success No Reduce_Temp_Time->Success

Caption: A logical workflow for troubleshooting low yield issues.

References

Technical Support Center: Solubility Optimization of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid. This document provides a structured approach to systematically evaluate and overcome these issues through a series of frequently asked questions (FAQs) and detailed troubleshooting guides.

Introduction to the Solubility Challenge

This compound possesses a rigid, planar naphthyridine core, a hydrogen bond-donating lactam group, and an ionizable carboxylic acid moiety.[1] This combination of a hydrophobic core and polar functional groups can lead to poor aqueous solubility, particularly at acidic to neutral pH, posing a significant hurdle for in vitro assays, formulation development, and achieving adequate bioavailability.[2][3] This guide will walk you through a logical workflow to characterize and enhance the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating out of my aqueous assay buffer upon dilution from a DMSO stock. What is the likely cause?

A1: This is a classic issue for compounds with low aqueous solubility. The compound is likely highly soluble in your DMSO stock but crashes out when introduced to the aqueous environment where its solubility is significantly lower.[4] The hydrophobic naphthyridine core is a primary contributor to this poor aqueous solubility.

Q2: What is the best initial approach to solubilizing this compound for preliminary biological screening?

A2: For initial screening, using a small percentage of a co-solvent in your aqueous buffer is a common and effective strategy. Start by preparing a high-concentration stock solution in an appropriate organic solvent like DMSO and then dilute it into your assay buffer containing a pre-determined, assay-compatible concentration of a co-solvent such as ethanol or propylene glycol.[5]

Q3: How does the pH of the solution affect the solubility of this compound?

A3: The solubility of this compound is expected to be highly pH-dependent due to the presence of the carboxylic acid group.[3] At lower pH values, the carboxylic acid will be protonated and less soluble. As the pH increases above the pKa of the carboxylic acid, it will deprotonate to form a more soluble carboxylate salt.[6][7] Therefore, adjusting the pH to a more basic range can significantly enhance solubility.

Q4: Can salt formation improve the solubility of this compound?

A4: Yes, forming a salt of the carboxylic acid moiety is a well-established method for increasing the aqueous solubility and dissolution rate of acidic drugs.[6] By reacting the carboxylic acid with a suitable base, a more soluble salt form can be isolated.

Troubleshooting Guides

Issue 1: Inability to achieve the desired concentration in aqueous media for in vitro assays.

This is a common roadblock in early-stage drug discovery. The following troubleshooting guide provides a systematic approach to address this issue.

start Start: Poor Aqueous Solubility ph_optimization pH Adjustment (Troubleshooting Guide 1) start->ph_optimization Ionizable Group Present cosolvency Co-solvency (Troubleshooting Guide 2) ph_optimization->cosolvency Solubility Still Insufficient end Achieved Target Concentration ph_optimization->end Successful cyclodextrin Cyclodextrin Complexation (Troubleshooting Guide 3) cosolvency->cyclodextrin Co-solvent Incompatible or Insufficient cosolvency->end Successful salt_formation Salt Formation (Troubleshooting Guide 4) cyclodextrin->salt_formation Complexation Ineffective or Formulation Issues cyclodextrin->end Successful salt_formation->end Successful

Caption: A logical workflow for addressing solubility issues.

Troubleshooting Guide 1: pH-Dependent Solubility Optimization

Question: How can I systematically determine the optimal pH for solubilizing my compound?

Answer: Determining the pH-solubility profile is a critical first step. This will identify the pH range where your compound has the highest solubility.[8][9]

Causality: The carboxylic acid group on this compound is ionizable. At a pH below its pKa, it exists predominantly in the neutral, less soluble form. Above the pKa, it deprotonates to the more soluble anionic carboxylate form.

  • Prepare a series of buffers: Prepare a range of buffers covering a pH spectrum from 2 to 10 (e.g., phosphate, acetate, borate buffers).

  • Add excess compound: Add an excess amount of your compound to a fixed volume of each buffer in separate vials.

  • Equilibrate: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate solid from solution: Centrifuge or filter the samples to remove the undissolved solid.

  • Quantify the dissolved compound: Analyze the concentration of the compound in the supernatant of each sample using a suitable analytical method (e.g., HPLC-UV).

  • Plot the data: Plot the measured solubility (e.g., in µg/mL or mM) against the pH of the buffer.

Expected Outcome: You should observe a significant increase in solubility as the pH rises above the pKa of the carboxylic acid.

pHExpected SolubilityPredominant Species
< 4LowNeutral (protonated carboxylic acid)
4 - 6IncreasingMixture of neutral and ionized forms
> 6HighIonized (deprotonated carboxylate)
Troubleshooting Guide 2: Co-solvent Formulation

Question: pH adjustment is not sufficient or is incompatible with my assay. How do I effectively use co-solvents?

Answer: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous medium.[2][10]

Causality: The hydrophobic naphthyridine core of your compound has limited solubility in water. A co-solvent can create a more favorable environment for the nonpolar regions of the molecule, thereby increasing its overall solubility.

  • Select a range of co-solvents: Choose pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and N-methyl-2-pyrrolidone (NMP).

  • Prepare co-solvent mixtures: Prepare a series of aqueous buffer solutions containing increasing concentrations of each co-solvent (e.g., 5%, 10%, 20% v/v). Ensure the final co-solvent concentration is compatible with your experimental system.

  • Determine solubility: Use the equilibrium solubility method described in Troubleshooting Guide 1 to determine the solubility of your compound in each co-solvent mixture.

  • Analyze the results: Compare the solubility enhancement provided by each co-solvent at different concentrations to identify the most effective system.

Co-solventConcentration (v/v)Expected Solubility Increase
Ethanol5-20%Moderate
Propylene Glycol5-20%Moderate to High
PEG 4005-20%High
NMP1-10%Very High
Troubleshooting Guide 3: Cyclodextrin-Mediated Solubilization

Question: My compound is sensitive to organic solvents, or I need a higher concentration than achievable with co-solvents. Are cyclodextrins a viable option?

Answer: Yes, cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic part of the guest molecule within their cavity, thereby increasing its aqueous solubility.[11][12]

Causality: The hydrophobic naphthyridine core of this compound can fit into the hydrophobic cavity of a cyclodextrin molecule. The hydrophilic exterior of the cyclodextrin then allows the entire complex to be soluble in water.

  • Select cyclodextrins: Common choices include beta-cyclodextrin (β-CD), hydroxypropyl-beta-cyclodextrin (HP-β-CD), and sulfobutylether-beta-cyclodextrin (SBE-β-CD).

  • Prepare cyclodextrin solutions: Prepare a series of aqueous solutions with increasing concentrations of each cyclodextrin.

  • Phase solubility study: Add an excess of your compound to each cyclodextrin solution and equilibrate as described previously.

  • Quantify and plot: Measure the concentration of the dissolved compound and plot it against the cyclodextrin concentration. The slope of this plot can provide information about the complexation efficiency.

  • Preparation of the complex (for use in experiments): The inclusion complex can be prepared by various methods, including co-precipitation or lyophilization.[13][14]

start Select Cyclodextrins (β-CD, HP-β-CD, SBE-β-CD) phase_solubility Phase Solubility Study start->phase_solubility determine_stoichiometry Determine Stoichiometry (e.g., Job's Plot) phase_solubility->determine_stoichiometry prepare_complex Prepare Inclusion Complex (Co-precipitation or Lyophilization) determine_stoichiometry->prepare_complex characterize Characterize Complex (DSC, FTIR, NMR) prepare_complex->characterize

Caption: Workflow for cyclodextrin complexation studies.

Troubleshooting Guide 4: Salt Formation for Enhanced Solubility

Question: For formulation development, I need a solid form with improved aqueous solubility and dissolution rate. How should I approach salt screening?

Answer: A systematic salt screening study can identify a salt form of your compound with superior physicochemical properties compared to the free acid.[6]

Causality: The formation of a salt from the carboxylic acid disrupts the crystal lattice of the free acid form and introduces a counter-ion, both of which can lead to improved aqueous solubility and a faster dissolution rate.

  • Select counter-ions: Choose a variety of pharmaceutically acceptable bases (e.g., sodium hydroxide, potassium hydroxide, calcium hydroxide, tromethamine, L-arginine, L-lysine).

  • Solvent selection: Choose a solvent system in which the free acid has limited solubility but the expected salt is more soluble.

  • Salt formation: In separate vials, dissolve the free acid in a suitable solvent and add a stoichiometric amount of the selected base.

  • Induce crystallization: Allow the solvent to evaporate slowly or use an anti-solvent to induce crystallization of the salt.

  • Isolate and characterize: Isolate the resulting solids and characterize them using techniques like Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline form.

  • Solubility assessment: Determine the aqueous solubility of the most promising salt forms and compare it to the free acid.[15]

Counter-ionExpected Salt FormPotential for Solubility Enhancement
Sodium, PotassiumAlkali metal saltHigh
CalciumDivalent metal saltModerate to High
TromethamineAmine saltHigh
L-Arginine, L-LysineBasic amino acid saltHigh

References

Technical Support Center: Troubleshooting Byproduct Formation in Friedländer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Friedländer quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this powerful reaction. Here, we move beyond simple protocols to provide in-depth, evidence-based troubleshooting strategies, focusing on the root causes of byproduct formation and offering practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should be aware of in a Friedländer synthesis?

The most frequently encountered byproducts in the Friedländer synthesis include:

  • Regioisomers: When using unsymmetrical ketones, the reaction can occur on either side of the carbonyl group, leading to a mixture of isomeric quinolines.[1]

  • Aldol Condensation Products: The ketone starting material can undergo self-condensation, especially under basic conditions, to form α,β-unsaturated ketones and other related impurities.[1][2]

  • Products from Starting Material Decomposition: Harsh reaction conditions, such as high temperatures and strong acids or bases, can cause the degradation of the o-aminoaryl aldehyde or ketone, which can be unstable.[1]

  • Tetrahydroquinoline Derivatives: Under certain conditions, especially with some catalysts like ytterbium triflate at room temperature, the reaction can lead to the formation of tetrahydroquinoline derivatives instead of the desired fully aromatized quinoline.[3]

Q2: How does the choice of acid or base catalyst influence byproduct formation?

The choice between an acid or base catalyst is critical and can significantly impact the byproduct profile.[2]

  • Base catalysts (e.g., KOH, NaOH, KOtBu) are effective but are known to promote the self-condensation of the ketone starting material, leading to aldol-related impurities.[2][4][5]

  • Acid catalysts (e.g., p-TsOH, H₂SO₄, Lewis acids) can minimize aldol condensation but may lead to other issues like starting material decomposition if the conditions are too harsh (e.g., high temperatures).[2][4][6] Milder catalysts like iodine or solid-supported acids (e.g., SiO₂/H₂SO₄) can offer a good balance.[7]

Q3: Can the reaction solvent affect the formation of byproducts?

Yes, the solvent plays a crucial role in reaction rates, solubility of reactants, and can influence side reactions. Common solvents include ethanol, methanol, and DMF.[8] Some modern protocols have shown high yields under solvent-free conditions, which can also simplify purification.[9][10] The polarity of the solvent can affect the reaction efficiency, with some studies showing that water can be a highly effective and green solvent for this synthesis.[11]

In-Depth Troubleshooting Guides

Issue 1: Significant Formation of Aldol Condensation Byproducts

Symptoms: Your crude reaction mixture shows multiple spots on TLC, and NMR/LC-MS analysis confirms the presence of α,β-unsaturated ketones derived from your ketone starting material.

Root Cause Analysis: This is a classic issue when using base catalysts. The base deprotonates the α-carbon of the ketone, leading to enolate formation and subsequent self-condensation. This side reaction competes with the desired condensation with the o-aminoaryl carbonyl compound.

Mitigation Strategies:

  • Switch to an Acid Catalyst: The most direct solution is to change your catalytic system. Acidic catalysts do not promote aldol condensation to the same extent as bases. A good starting point would be p-toluenesulfonic acid (p-TsOH).[2]

  • Use an Imine Analog: To circumvent the possibility of self-condensation, you can use an imine analog of the o-aminoaryl aldehyde or ketone.[4]

  • Slow Addition of the Ketone: By adding the ketone slowly to the reaction mixture, you can maintain a low concentration, which disfavors the bimolecular self-condensation reaction.[5]

  • Optimize Temperature: Lowering the reaction temperature can sometimes reduce the rate of the aldol side reaction more than the desired Friedländer condensation.

Issue 2: Poor Regioselectivity with Unsymmetrical Ketones

Symptoms: You obtain a mixture of two or more quinoline isomers that are difficult to separate by standard chromatography.

Root Cause Analysis: With an unsymmetrical ketone, there are two possible sites for the initial condensation reaction to occur, leading to the formation of regioisomers. The ratio of these isomers is influenced by the steric and electronic properties of the ketone, as well as the reaction conditions.

Mitigation Strategies:

  • Employ a Regioselective Catalyst: Certain amine catalysts have been shown to favor the reaction at the less sterically hindered side of the ketone.

  • Introduce a Directing Group: If synthetically feasible, introducing a phosphoryl group on one α-carbon of the ketone can direct the reaction.[4]

  • Optimize Reaction Conditions:

    • Temperature: The reaction temperature can influence the kinetic vs. thermodynamic product ratio. Experiment with a range of temperatures.

    • Catalyst Choice: The nature of the acid or base catalyst can also play a role in regioselectivity. It is worth screening a few different catalysts.

  • Use of Ionic Liquids: Some studies have reported that the use of ionic liquids as solvents or catalysts can improve regioselectivity.[4]

Issue 3: Reaction Stalls or Results in Low Yield

Symptoms: The reaction does not proceed to completion, or the yield of the desired quinoline is unacceptably low.

Root Cause Analysis: Low yields can stem from several factors, including an inappropriate catalyst for your specific substrates, suboptimal reaction temperature, or poor reactivity of the starting materials due to steric or electronic effects.[2]

Mitigation Strategies:

  • Catalyst Screening: The effectiveness of a catalyst is highly substrate-dependent.[10] Consider screening a variety of catalysts, including both Brønsted and Lewis acids, as well as modern catalysts like neodymium(III) nitrate hexahydrate or solid-supported catalysts.[12][13]

  • Temperature Optimization: The reaction often requires heating, but excessive temperatures can lead to decomposition.[2][14] Systematically vary the temperature to find the optimal balance between reaction rate and stability. Microwave irradiation can sometimes be effective in driving the reaction to completion at higher temperatures for shorter times.[14]

  • Solvent Selection: As mentioned, the solvent can have a significant impact. If you are using a traditional organic solvent, consider trying a solvent-free approach or using water as the solvent.[10][11]

  • Check Reactant Purity: Ensure your starting materials are pure and dry, as impurities can inhibit the catalyst or lead to side reactions.

Visualizing the Reaction and Byproduct Pathways

The Friedländer Synthesis Mechanism

There are two generally accepted mechanisms for the Friedländer synthesis.[6][15] The first involves an initial aldol condensation followed by cyclization and dehydration. The second proceeds through a Schiff base intermediate.

Friedlander_Mechanism cluster_path1 Pathway 1: Aldol First cluster_path2 Pathway 2: Schiff Base First Reactants_1 o-Aminoaryl Carbonyl + Ketone Aldol_Adduct Aldol Adduct Reactants_1->Aldol_Adduct Aldol Condensation Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Aldol_Adduct->Unsaturated_Carbonyl Dehydration Quinoline_1 Quinoline Unsaturated_Carbonyl->Quinoline_1 Cyclization & Dehydration Reactants_2 o-Aminoaryl Carbonyl + Ketone Schiff_Base Schiff Base Reactants_2->Schiff_Base Imine Formation Aldol_Intermediate Cyclized Intermediate Schiff_Base->Aldol_Intermediate Intramolecular Aldol Quinoline_2 Quinoline Aldol_Intermediate->Quinoline_2 Dehydration

Caption: Two possible mechanistic pathways for the Friedländer synthesis.

Troubleshooting Decision Tree for Byproduct Formation

Troubleshooting_Tree Start Byproduct Issue Identified Aldol Aldol Condensation Products? Start->Aldol Regioisomers Regioisomers? Aldol->Regioisomers No Switch_Catalyst Switch to Acid Catalyst or Use Imine Analog Aldol->Switch_Catalyst Yes Low_Yield Low Yield / No Reaction? Regioisomers->Low_Yield No Optimize_Conditions Optimize Catalyst & Temperature for Regioselectivity Regioisomers->Optimize_Conditions Yes Screen_Catalysts Screen Catalysts & Optimize Temperature/Solvent Low_Yield->Screen_Catalysts Yes

Caption: A decision tree for troubleshooting common byproduct issues.

Experimental Protocols

Protocol 1: General Procedure for an Acid-Catalyzed Friedländer Synthesis

This protocol provides a starting point for optimization.

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the o-aminoaryl aldehyde or ketone (1.0 mmol), the ketone with an α-methylene group (1.2 mmol), and a suitable solvent (e.g., ethanol, 5 mL).

  • Add the acid catalyst (e.g., p-toluenesulfonic acid, 10 mol%).

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC).[8]

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Workup for Reactions with Iodine as a Catalyst
  • After the reaction is complete, cool the mixture to room temperature.

  • Dissolve the mixture in a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove the iodine.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product as needed.[16]

Data Summary Table

Catalyst TypeCommon ExamplesAdvantagesPotential Issues
Base KOH, NaOH, KOtBuOften effective for reactive substratesPromotes aldol self-condensation of ketones[2]
Brønsted Acid p-TsOH, H₂SO₄Minimizes aldol condensationCan cause decomposition at high temperatures[2]
Lewis Acid ZnCl₂, Nd(NO₃)₃·6H₂OCan offer mild reaction conditionsSubstrate-dependent efficacy[2][12]
Heterogeneous SiO₂/H₂SO₄, ZeolitesEasy removal, recyclableMay have different activity profiles[7][13]
Other Iodine, Ionic LiquidsMild conditions, can improve regioselectivityMay require specific workup procedures[9][17]

References

Technical Support Center: Purification of 1,8-Naphthyridine Derivatives from Pyridine Impurity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the common challenge of removing residual pyridine from reaction mixtures containing 1,8-naphthyridine derivatives. As Senior Application Scientists, we offer troubleshooting advice and detailed protocols grounded in chemical principles to ensure the integrity of your synthesis and downstream applications.

Frequently Asked Questions (FAQs)

Q1: Why is removing pyridine a common problem in the synthesis of 1,8-naphthyridine?

Pyridine is frequently used as a solvent or a base in various organic reactions, including those for synthesizing heterocyclic compounds like 1,8-naphthyridine and its derivatives. Its high boiling point (115 °C) can make it difficult to remove completely by simple evaporation under reduced pressure. Moreover, residual pyridine can interfere with subsequent reaction steps, spectroscopic analysis, and biological assays.

Q2: What is the fundamental principle behind separating pyridine from 1,8-naphthyridine?

The primary strategy for separating pyridine from 1,8-naphthyridine relies on the difference in their basicity. Pyridine is a moderately weak base with a pKa of its conjugate acid around 5.25. In contrast, 1,8-naphthyridine is a significantly weaker base, with a reported pKa of its conjugate acid in the range of 3.39-3.55.[1][2] This difference in basicity allows for selective protonation of the more basic pyridine, enabling its separation from the less basic 1,8-naphthyridine product.

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause Solution
Residual pyridine detected after aqueous acid wash. Incomplete protonation of pyridine due to insufficient acid.Ensure an adequate molar excess of acid is used to protonate all the pyridine. A 1M HCl solution is typically sufficient. Repeat the acid wash until the aqueous layer remains acidic upon testing with pH paper.[3]
Formation of an emulsion during extraction.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.[4]
Precipitation of the desired 1,8-naphthyridine product during the acid wash. The hydrochloride salt of your 1,8-naphthyridine derivative may have limited solubility in the aqueous or organic phase.Use a more dilute acid solution (e.g., 0.1M HCl) to minimize the common ion effect. Alternatively, perform the wash with a larger volume of solvent to keep the product's salt dissolved. If precipitation persists, consider alternative methods like a copper sulfate wash or chromatography.
The 1,8-naphthyridine product is sensitive to acidic conditions. The acidic workup may be degrading the target compound.For acid-sensitive compounds, a wash with an aqueous copper sulfate solution is a milder alternative. Pyridine coordinates with the copper (II) ions and is extracted into the aqueous layer.[4]
Azeotropic distillation is incomplete, leaving traces of pyridine. Insufficient co-solvent or number of evaporation cycles.Use a significant volume of the co-solvent (e.g., toluene or heptane) for each cycle.[5] Repeat the co-evaporation at least three times to ensure complete removal of pyridine.
Pyridine and 1,8-naphthyridine co-elute during column chromatography. The polarity of the solvent system is not optimized for separation.Use a less polar solvent system to increase the separation between the more polar pyridine and the 1,8-naphthyridine derivative on silica gel. Adding a small amount of a basic modifier like triethylamine to the eluent can help reduce tailing of the basic compounds and improve resolution.[1]

In-Depth Experimental Protocols

Protocol 1: Dilute Acid Wash for Pyridine Removal

This method is highly effective for removing pyridine from acid-stable 1,8-naphthyridine derivatives. The principle lies in the conversion of basic pyridine into its water-soluble pyridinium hydrochloride salt, which is then extracted into the aqueous phase.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1M aqueous HCl.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate completely. The lower aqueous layer will contain the pyridinium hydrochloride.

  • Drain and Repeat: Drain the aqueous layer. Repeat the wash with fresh 1M HCl at least one more time to ensure complete removal of pyridine.

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

  • Brine Wash: Perform a final wash with brine to remove any remaining water-soluble impurities and to aid in breaking any emulsions.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified 1,8-naphthyridine product.

Protocol 2: Copper Sulfate Wash for Acid-Sensitive Compounds

For 1,8-naphthyridine derivatives that are unstable in acidic conditions, a wash with aqueous copper sulfate provides a milder alternative for pyridine removal. Pyridine, being a good ligand, forms a water-soluble coordination complex with copper(II) ions, which can then be extracted.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Copper Sulfate Wash: Transfer the solution to a separatory funnel and wash with a 10-15% aqueous solution of copper sulfate (CuSO₄).

  • Observation and Repetition: The aqueous layer will turn a deep blue or violet color upon complexation with pyridine.[4] Continue washing with fresh portions of the CuSO₄ solution until the aqueous layer no longer shows a significant color change, indicating the complete removal of pyridine.

  • Water Wash: Wash the organic layer with water to remove any residual copper sulfate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 3: Azeotropic Removal of Pyridine

Azeotropic distillation is a physical method useful for removing the bulk of pyridine, especially when it is used as the reaction solvent, or for removing final traces after an initial workup. This technique relies on the formation of a lower-boiling azeotrope between pyridine and a co-solvent like toluene or heptane.

Step-by-Step Methodology:

  • Initial Concentration: If pyridine was used as the solvent, first remove the bulk of it by rotary evaporation.

  • Addition of Co-solvent: Add a volume of toluene or heptane to the flask containing the crude product.

  • Co-evaporation: Concentrate the mixture to dryness on a rotary evaporator. The pyridine-toluene azeotrope will evaporate at a lower temperature than pyridine alone.

  • Repeat: Repeat the addition of the co-solvent and evaporation at least two more times to ensure the removal of residual pyridine.[5]

Visualization of Workflows

Acid_Wash_Workflow cluster_0 Acid Wash Protocol start Crude Product in Organic Solvent sep_funnel Transfer to Separatory Funnel start->sep_funnel add_hcl Add 1M HCl and Shake sep_funnel->add_hcl separate_layers Separate Aqueous Layer (contains Pyridinium Salt) add_hcl->separate_layers repeat_wash Repeat Wash if Necessary separate_layers->repeat_wash neutralize Wash with sat. NaHCO₃ repeat_wash->neutralize brine_wash Wash with Brine neutralize->brine_wash dry Dry over Na₂SO₄ brine_wash->dry concentrate Filter and Concentrate dry->concentrate end Purified 1,8-Naphthyridine concentrate->end

Caption: Workflow for Pyridine Removal by Acid Wash.

Purification_Decision_Tree cluster_1 Method Selection Guide start Is the 1,8-Naphthyridine Product Acid Stable? acid_wash Use Dilute Acid Wash (Protocol 1) start->acid_wash Yes cuso4_wash Use Copper Sulfate Wash (Protocol 2) start->cuso4_wash No chromatography Column Chromatography start->chromatography If washes fail azeotrope Consider Azeotropic Removal (Protocol 3) acid_wash->azeotrope For trace amounts cuso4_wash->azeotrope For trace amounts

Caption: Decision Tree for Purification Method.

References

Technical Support Center: Purification of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid. This molecule, with its inherent polarity and acidic nature due to the carboxylic acid and lactam functionalities, presents unique challenges in column chromatography. This guide is structured to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers face when developing a purification method for this compound.

Q1: What makes the purification of this compound by column chromatography so challenging?

A1: The difficulty lies in the molecule's physicochemical properties. Its PubChem profile reveals a polar structure (XLogP3 of 0.9) containing both a hydrogen-bond donating carboxylic acid and a hydrogen-bond accepting naphthyridinone core[1]. This high polarity leads to very strong interactions with polar stationary phases like silica gel. Furthermore, the acidic proton on the carboxylic acid can engage in strong secondary interactions with basic sites on the stationary phase, or, if ionized, can be repelled by surface charges, often resulting in severe peak tailing and poor recovery[2][3].

Q2: Should I start with Normal-Phase or Reversed-Phase chromatography?

A2: For this specific molecule, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the recommended starting point. The primary reason is control. Silica gel in normal-phase chromatography is inherently acidic and can lead to irreversible adsorption or even degradation of highly polar, acidic compounds[4]. RP-HPLC offers a more inert stationary phase (like C18) and allows for precise control over the separation by modifying the aqueous mobile phase, particularly its pH[5]. While normal-phase can work, it often requires aggressive mobile phase modifiers that are more difficult to develop and control.

Q3: My compound streaks badly and shows significant peak tailing in RP-HPLC. What is the cause and how can I fix it?

A3: Peak tailing for an acidic compound like this in RP-HPLC is almost always due to unwanted ionic interactions with residual, un-capped silanol groups on the silica backbone of the C18 stationary phase. At neutral pH, these silanols are deprotonated (SiO⁻) and can interact with any positively charged sites on your molecule or create repulsive forces.

  • The Causality: The key is to control the ionization state of both your compound and the stationary phase.

  • The Solution: Add a small amount of an acid modifier to your mobile phase (e.g., 0.1% formic acid or 0.1% trifluoroacetic acid). This lowers the mobile phase pH, ensuring your carboxylic acid is fully protonated (-COOH), making it less polar and more retainable on the C18 phase. Crucially, it also protonates the residual silanols (-SiOH), neutralizing them and eliminating the source of the ionic secondary interactions[5][6].

Q4: I'm trying normal-phase flash chromatography on silica gel, but my compound either stays at the origin (Rf=0) or streaks up the column. What solvent systems should I try?

A4: This is a classic problem for highly polar compounds on silica. Standard solvent systems like ethyl acetate/hexane are not polar enough to elute the compound.

  • Step 1: Increase Polarity: Move to more polar solvent systems. A common starting point is a gradient of methanol in dichloromethane (DCM).

  • Step 2: Add a Modifier: If streaking persists even with high methanol concentrations, it indicates strong acidic/basic interactions with the silica surface. To disrupt this, you must add a modifier. For an acidic compound, a basic modifier can be effective. Try adding 1-2% of a 10% ammonium hydroxide solution in methanol to your mobile phase (e.g., 90:10:1 DCM/MeOH/NH₄OH(aq))[4]. Alternatively, adding a small amount of acetic or formic acid can sometimes help by competing for binding sites.

Q5: I'm concerned my compound is unstable on silica gel. Is there a quick way to check this before running a column?

A5: Yes, you can perform a simple 2D Thin Layer Chromatography (TLC) stability test[4].

  • Spot your crude material on a TLC plate.

  • Develop the plate in a suitable solvent system.

  • Remove the plate and allow it to dry completely.

  • Rotate the plate 90 degrees and re-develop it in the same solvent system.

  • Analysis: If the compound is stable, you will see a single spot that has moved diagonally across the plate. If you see new spots that form a horizontal line from the main spot, it indicates that your compound is degrading on the silica plate, and the same will happen on a column[4]. If degradation is observed, you should immediately switch to an alternative like reversed-phase chromatography or use a less acidic stationary phase like alumina[2].

Section 2: Troubleshooting Guide & Workflows

This section provides structured workflows for tackling common purification problems.

Problem: Poor Separation and Co-elution of Impurities

Even with good peak shape, achieving baseline separation from starting materials or by-products can be difficult. The following workflow will guide your optimization process.

G start Initial Observation: Poor Separation / Co-elution check_gradient Is the mobile phase gradient optimized? start->check_gradient adjust_gradient Modify Gradient: 1. Make the gradient shallower around the elution point. 2. Try an isocratic hold. check_gradient->adjust_gradient No check_solvent Is the organic solvent choice optimal? check_gradient->check_solvent Yes adjust_gradient->start change_solvent Change Organic Solvent: Switch from Methanol (MeOH) to Acetonitrile (ACN) or vice-versa. They offer different selectivities. check_solvent->change_solvent No check_phase Is the stationary phase providing enough selectivity? check_solvent->check_phase Yes change_solvent->start change_phase Change Stationary Phase: 1. Try a polar-embedded C18 column. 2. Consider HILIC for very polar impurities. check_phase->change_phase No success Separation Achieved check_phase->success Yes change_phase->start

Caption: Workflow for troubleshooting poor separation.

Expert Insight: The choice between methanol and acetonitrile is critical. Methanol is a protic solvent and a better hydrogen bond donor/acceptor, which can change interactions with your analyte. Acetonitrile is aprotic and generally considered a "weaker" solvent in RP-HPLC, which can increase retention and alter elution order, potentially resolving co-eluting peaks[6].

Section 3: Recommended Purification Protocols

These protocols provide a robust starting point for purifying this compound.

Protocol 1: Reversed-Phase Preparative HPLC (Primary Recommendation)

This method offers the highest resolution and reproducibility. It is the gold standard for purifying challenging polar compounds for research and drug development.

Principle: The compound, in its protonated state, is retained on a non-polar C18 stationary phase. A gradient of increasing organic solvent in an acidified aqueous mobile phase is used to elute the compound and separate it from impurities based on differences in hydrophobicity.

ParameterSpecificationRationale
Stationary Phase C18-bonded silica, 5-10 µm particle sizeProvides hydrophobic retention. Smaller particles yield higher resolution.
Mobile Phase A 0.1% Formic Acid (v/v) in Deionized WaterAcidifier to ensure the analyte is in its neutral, protonated form[5].
Mobile Phase B 0.1% Formic Acid (v/v) in Acetonitrile or MethanolOrganic eluent. Acetonitrile often provides sharper peaks.
Sample Preparation Dissolve crude material in DMSO or DMFUse a strong, water-miscible solvent to ensure complete dissolution.
Detection UV at 254 nm and/or 280 nmThe aromatic naphthyridine core should have strong UV absorbance.

Step-by-Step Methodology:

  • Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A / 5% Mobile Phase B for at least 5 column volumes or until the baseline is stable.

  • Sample Loading: Dissolve the crude sample in a minimal amount of DMSO (e.g., 10-50 mg/mL). Filter through a 0.45 µm syringe filter to remove particulates. Inject the solution onto the column.

  • Elution Gradient:

    • Start with a shallow gradient to ensure good separation. A typical starting gradient would be:

    • 5% to 60% Mobile Phase B over 30 minutes.

    • Hold at 60% B for 5 minutes.

    • Increase to 95% B over 2 minutes and hold for 5 minutes to wash the column.

    • Return to 5% B over 2 minutes to re-equilibrate.

  • Fraction Collection: Collect fractions based on the UV detector signal. Pool fractions containing the pure product as determined by analytical HPLC or TLC.

  • Product Isolation: Combine the pure fractions. Remove the organic solvent (acetonitrile/methanol) using a rotary evaporator. The remaining aqueous solution can be freeze-dried (lyophilized) to yield the pure solid product.

G cluster_prep Sample & Column Prep cluster_run HPLC Run cluster_post Post-Purification dissolve Dissolve Crude in DMSO/DMF filtrate Filter (0.45 µm) dissolve->filtrate inject Inject Sample filtrate->inject equilibrate Equilibrate C18 Column (5% B) equilibrate->inject gradient Run Gradient (5-60% B) inject->gradient collect Collect Fractions (UV Signal) gradient->collect analyze Analyze Fractions (analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Rotovap Organic pool->evaporate lyophilize Lyophilize to Solid evaporate->lyophilize

Caption: RP-HPLC purification workflow.

Section 4: Advanced Purification Strategies

When standard RP-HPLC fails to provide adequate separation, more specialized techniques may be required.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds. It utilizes a polar stationary phase (like bare silica or an amide-bonded phase) and a mobile phase with a high concentration of organic solvent and a small amount of water. Water acts as the strong eluting solvent. This technique can provide orthogonal selectivity to RP-HPLC, meaning it separates compounds by a different mechanism, potentially resolving impurities that co-elute in reversed-phase[2].

  • Mixed-Mode Chromatography: For polar acidic compounds, columns that combine reversed-phase (e.g., C18) and anion-exchange functionalities offer a powerful tool. These columns can retain the compound via two separate mechanisms, providing enhanced retention and unique selectivity that can be tuned by adjusting both the organic solvent concentration and the mobile phase pH or buffer concentration[3].

References

Technical Support Center: Navigating Solubility Challenges of 1,8-Naphthyridine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a critical bottleneck in the development of 1,8-naphthyridine-based compounds: poor solubility. The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2][3] However, the inherent planarity and aromaticity of this heterocycle often lead to high crystal lattice energy and low aqueous solubility, posing significant challenges for accurate and reproducible in vitro assays.[4][5]

This guide is designed for drug development professionals and researchers. It moves beyond simple protocols to explain the underlying physicochemical principles, empowering you to make informed, rational decisions to overcome solubility hurdles. We will explore a systematic approach, from initial troubleshooting to advanced formulation and chemical modification strategies.

Quick-Start Troubleshooting: Frequently Asked Questions (FAQs)

Q1: My 1,8-naphthyridine intermediate precipitates immediately when I dilute my DMSO stock into aqueous assay buffer. What's my first step?

This is a classic sign of a compound "crashing out" of solution. It occurs when the compound, highly soluble in a strong organic solvent like DMSO, is introduced to an aqueous environment where its solubility is orders of magnitude lower.[6][7] Your immediate action should be to lower the final concentration of DMSO in your assay. Aim for a final DMSO concentration well below 1% (v/v), ideally ≤0.5%, as even small amounts of DMSO can significantly impact some biological systems. If precipitation persists, proceed to the strategies outlined in the comprehensive guide below.

Q2: I'm seeing high variability in my assay results between experiments. Could this be a solubility issue?

Absolutely. Inconsistent assay data is a hallmark of a compound hovering at the edge of its solubility limit.[8] Undetected micro-precipitation can lead to fluctuating concentrations of the truly dissolved, active compound. You should verify the solubility of your compound under the exact assay conditions (buffer, pH, temperature) and consider strategies to ensure it remains fully solubilized.

Q3: What is the ideal solvent for making a high-concentration stock solution?

Dimethyl sulfoxide (DMSO) is the industry standard for creating high-concentration stock solutions due to its exceptional solvating power.[9][10] However, its hygroscopic nature is a well-documented problem; water absorption from the atmosphere can lead to a gradual decrease in the compound's concentration in the stock solution over time.[11][12] For long-term storage, it is crucial to use anhydrous DMSO, dispense it into single-use aliquots, and store them in a desiccated environment at -20°C or -80°C.

Q4: Can I just sonicate my plate to redissolve the precipitate before running the assay?

While sonication can temporarily redissolve some precipitated material, it is not a reliable solution.[8] It often leads to a supersaturated, thermodynamically unstable solution that can re-precipitate during the assay incubation period. This approach can introduce significant variability and is not recommended for generating reliable structure-activity relationship (SAR) data.

Comprehensive Solubility Enhancement Guide

For persistent solubility issues, a more systematic approach is required. The following sections provide a tiered strategy for diagnosing and solving the poor solubility of your 1,8-naphthyridine intermediates.

Understanding the Physicochemical Challenge

The 1,8-naphthyridine core is a planar, aromatic system. This structure promotes efficient crystal packing through π-π stacking interactions, leading to a highly stable crystal lattice that is difficult for water molecules to break apart. This is often referred to as being "brick-dust"-like.[13] Furthermore, many derivatives are lipophilic to enhance membrane permeability for cell-based assays, further reducing their affinity for aqueous media. Addressing solubility requires strategies that can overcome this crystal lattice energy and/or improve the compound's interaction with water.

A Systematic Workflow for Troubleshooting Solubility

The key to efficiently solving solubility problems is a logical, stepwise approach rather than random experimentation. The following decision tree illustrates a recommended workflow.

G start Compound Precipitates in Assay check_dmso Is final DMSO concentration <0.5%? start->check_dmso reduce_dmso Action: Reduce DMSO concentration in final assay. check_dmso->reduce_dmso No check_ph Does the compound have ionizable groups (acid/base)? check_dmso->check_ph Yes reduce_dmso->check_dmso adjust_ph Strategy 1: pH Modification (Adjust buffer pH away from pI) check_ph->adjust_ph Yes try_cosolvent Strategy 2: Co-Solvents (Add 1-5% PEG400, Propylene Glycol) check_ph->try_cosolvent No adjust_ph->try_cosolvent No Success success Solubility Issue Resolved adjust_ph->success Success adv_formulation Strategy 3: Advanced Formulations (Surfactants, Cyclodextrins) try_cosolvent->adv_formulation No Success try_cosolvent->success Success med_chem Strategy 4: Structural Modification (Consult Medicinal Chemistry) adv_formulation->med_chem No Success adv_formulation->success Success

Caption: A decision-tree workflow for systematically addressing compound solubility issues in assays.

Tier 1: Formulation-Based Strategies

These methods involve modifying the assay buffer or solvent system and are often the quickest and easiest to implement.

1. pH Modification

  • Mechanism: Many 1,8-naphthyridine derivatives are decorated with acidic or basic functional groups. The solubility of these compounds is highly pH-dependent.[14] By adjusting the pH of the assay buffer to be at least 1-2 units away from the compound's isoelectric point (pI), you can shift the equilibrium towards the more soluble ionized form.[15] For a basic compound, lowering the pH will protonate it, while for an acidic compound, raising the pH will deprotonate it, in both cases increasing aqueous solubility.

  • Execution: First, determine the pKa of your compound (experimentally or via software prediction). Then, prepare your assay buffer at a pH that ensures the compound is predominantly in its charged, more soluble state, while confirming the pH change does not negatively impact your assay's biological components.

2. Co-solvents

  • Mechanism: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, making it more favorable for lipophilic compounds.[16] They work by reducing the interfacial tension between the solute and the solvent.

  • Execution: Common co-solvents include polyethylene glycol 400 (PEG-400), propylene glycol, and ethanol. They should be tested at low final concentrations (typically 1-5% v/v) to avoid assay interference or cytotoxicity. A stock solution of the compound can be made in the pure co-solvent and then diluted into the assay buffer.

Tier 2: Advanced Formulation Approaches

If simpler methods fail, more sophisticated formulation excipients can be employed.

StrategyMechanism of ActionTypical ConcentrationAdvantagesDisadvantages
Surfactants Form micelles that encapsulate the hydrophobic compound in their core, presenting a hydrophilic exterior to the aqueous environment.[17]Above Critical Micelle Concentration (CMC), e.g., 0.01-0.1%Highly effective for very hydrophobic compounds.Can interfere with assays, especially those involving proteins or membranes. Potential for cytotoxicity.
Cyclodextrins Toroidal oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The compound forms an inclusion complex with the cyclodextrin.[18]1-10 mMGenerally low toxicity. Can improve stability.Can have saturable binding, limiting the maximum achievable concentration. May interact with other formulation components.
Solid Dispersions The compound is molecularly dispersed in an amorphous state within a hydrophilic polymer matrix. This avoids the crystal lattice energy barrier to dissolution.[19][20]N/A (Solid Form)Can significantly increase apparent solubility and dissolution rate.Requires more extensive formulation development and characterization (e.g., PXRD, DSC).
Tier 3: Medicinal Chemistry & Structural Modification

When formulation strategies are insufficient or incompatible with the assay system, the issue may need to be addressed at the molecular level. This typically involves collaboration with a medicinal chemistry team.

  • Mechanism: The goal is to modify the compound's structure to disrupt crystal packing or increase polarity without sacrificing biological activity.[4]

  • Strategies:

    • Introduce Polar/Ionizable Groups: Adding groups like morpholines, piperazines, or carboxylic acids can significantly improve aqueous solubility.[21] These groups are often protonated at physiological pH, aiding hydration.

    • Disrupt Planarity: Modifying the structure to increase the dihedral angle or disrupt molecular symmetry can decrease the efficiency of crystal packing, which in turn can increase aqueous solubility.[5]

    • Reduce Lipophilicity (logP): Systematically replacing lipophilic moieties with more hydrophilic ones can improve the solubility profile, though this often involves a trade-off with potency and permeability.[22]

Key Experimental Protocols

Protocol 1: Kinetic Solubility Assessment by Nephelometry

This protocol provides a quick assessment of your compound's solubility under specific assay conditions.

  • Prepare Stock Solution: Create a 10 mM stock solution of your 1,8-naphthyridine intermediate in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of your DMSO stock.

  • Dispense to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from the DMSO dilution plate to a 96-well clear-bottom plate containing your final assay buffer (e.g., 198 µL). This creates a dilution series of your compound in the buffer with a fixed final DMSO concentration.

  • Incubate: Shake the plate for 1-2 hours at the assay temperature.

  • Measure Turbidity: Read the plate on a nephelometer or plate reader capable of measuring turbidity/light scattering.

  • Analyze: The highest concentration that does not show a significant increase in turbidity above the buffer-only control is considered the kinetic solubility limit.

Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

This protocol is for creating a more soluble, amorphous form of your compound for testing.

  • Select a Carrier: Choose a suitable hydrophilic polymer carrier (e.g., polyvinylpyrrolidone (PVP) K30, hydroxypropyl methylcellulose (HPMC)).[20]

  • Dissolve Components: Dissolve both the 1,8-naphthyridine intermediate and the polymer in a common volatile solvent (e.g., methanol, acetone) at a specific weight ratio (e.g., 1:3 API to polymer). Ensure a clear solution is formed.

  • Evaporate Solvent: Use a rotary evaporator to remove the solvent under reduced pressure, forming a thin film on the flask.

  • Dry Thoroughly: Further dry the resulting solid under a high vacuum for 12-24 hours to remove all residual solvent.

  • Characterize: Scrape the solid from the flask. It is highly recommended to confirm the amorphous nature of the dispersion using Powder X-ray Diffraction (PXRD) by observing the absence of sharp Bragg peaks characteristic of crystalline material.

  • Test Solubility: The resulting amorphous solid powder can now be used to directly assess solubility and dissolution in your assay buffer.

By employing these systematic strategies and protocols, you can effectively diagnose, troubleshoot, and overcome the solubility challenges presented by 1,8-naphthyridine intermediates, leading to more reliable data and accelerating your drug discovery program.

References

strategies to avoid isomeric byproducts in 1,8-naphthyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide serves as a dedicated resource for troubleshooting and optimizing the synthesis of 1,8-naphthyridines, a crucial scaffold in medicinal chemistry.[1] Our focus is to provide actionable strategies to overcome one of the most persistent challenges in this field: the formation of isomeric byproducts. As Senior Application Scientists, we have designed this center to move beyond simple protocols and delve into the mechanistic reasoning behind these synthetic challenges, empowering you to make informed decisions in your laboratory work.

Understanding the Root Cause: The Challenge of Regioselectivity

The formation of isomeric byproducts in 1,8-naphthyridine synthesis most frequently arises during the classic Friedländer annulation when an unsymmetrical ketone is used as a reactant.[2] The reaction involves the condensation of a 2-aminopyridine-3-carbaldehyde with a carbonyl compound containing an α-methylene group.

With an unsymmetrical ketone, such as 2-butanone, the initial acid- or base-catalyzed aldol condensation (or enamine formation) can occur at two different positions: the less substituted α-carbon (the methyl group) or the more substituted α-carbon (the methylene group). This divergence in the initial step leads to two distinct intermediates, which, after cyclization and dehydration, result in a mixture of two regioisomeric 1,8-naphthyridine products.

The diagram below illustrates these two competing pathways, which lie at the heart of the regioselectivity problem.

G cluster_start Starting Materials cluster_pathA Pathway A (Less Substituted Side) cluster_pathB Pathway B (More Substituted Side) SM1 2-Aminopyridine- 3-carbaldehyde A1 Enolate/Enamine Formation at CH₃ SM1->A1 Reaction Conditions B1 Enolate/Enamine Formation at CH₂ SM1->B1 Reaction Conditions SM2 Unsymmetrical Ketone (e.g., 2-Butanone) SM2->A1 Reaction Conditions SM2->B1 Reaction Conditions A2 Aldol Condensation A1->A2 A3 Cyclization & Dehydration A2->A3 ProdA Desired 2,4-Dimethyl- 1,8-naphthyridine A3->ProdA B2 Aldol Condensation B1->B2 B3 Cyclization & Dehydration B2->B3 ProdB Isomeric 2-Ethyl-1,8-naphthyridine (Byproduct) B3->ProdB

Caption: Competing pathways in the Friedländer synthesis leading to regioisomers.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during 1,8-naphthyridine synthesis in a practical question-and-answer format.

Q1: I'm using an unsymmetrical ketone in my Friedländer synthesis and getting a mixture of products. How can I improve the regioselectivity?

This is the most common challenge. Achieving high regioselectivity requires precise control over the reaction conditions to favor one of the pathways shown above. Here are the three main levers you can pull:

  • Catalyst Selection: This is the most impactful factor. While traditional methods use generic acids or bases, modern approaches employ specific catalysts that can direct the reaction. Cyclic secondary amines, particularly pyrrolidine derivatives, have been shown to provide the highest regioselectivity.[3] The bicyclic amine TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) is exceptionally effective, achieving regioselectivity as high as 96:4.[3][4][5] These catalysts are believed to operate by preferentially forming an enamine intermediate at the less sterically hindered α-position of the ketone.

  • Slow Addition of the Ketone: Instead of adding all reactants at once, a slow, controlled addition of the unsymmetrical ketone to the mixture of the aminopyridine and catalyst can significantly improve the isomeric ratio.[3][5] This technique keeps the instantaneous concentration of the ketone low, which helps to suppress the formation of the thermodynamically favored (but often undesired) enolate/enamine from the more substituted side and minimizes ketone self-condensation side reactions.[2]

  • Temperature Control: For amine-catalyzed reactions, regioselectivity has been shown to be positively related to temperature.[3] Running the reaction at a higher temperature (e.g., 80°C or higher) can favor the formation of the desired kinetic product.[3][6] However, for traditional acid-catalyzed reactions, excessively high temperatures can promote tar formation, so optimization is key.[7]

Q2: What are the best catalysts for achieving high regioselectivity, and how do they compare?

Catalyst choice is critical. While standard acids (p-TsOH, H₂SO₄) or bases (KOH, KOtBu) can facilitate the reaction, they often provide poor control over isomer formation.[1] For high-selectivity synthesis, specialized catalysts are recommended.

Catalyst SystemTypical RegioselectivityKey AdvantagesConsiderations
TABO ≥90:10, up to 96:4 [3][5]Highly reactive and selective for 2-substituted products.[3][8]Requires synthesis or purchase of a specialized catalyst.
Basic Ionic Liquids (e.g., [Bmmim][Im])Can generate exclusive products [6][9]Acts as both a green solvent and catalyst; can be recycled.[6]May require higher temperatures (e.g., 80°C) and longer reaction times.[6]
Choline Hydroxide (ChOH) in Water Excellent yields (>90%) [4][10][11]An inexpensive, metal-free, and environmentally benign system.[4][10]Reported high yields imply good selectivity, though specific ratios are not always detailed.
Standard Brønsted/Lewis Acids Often poor; mixture of isomersReadily available and inexpensive.Harsh conditions can lead to side products (tar, polymers).[2]
Q3: Are there any "greener" methods that also provide good regioselectivity?

Yes. The development of environmentally friendly synthetic routes is a major focus. Two excellent options have emerged:

  • Choline Hydroxide (ChOH) in Water: This system uses a biocompatible and inexpensive ionic liquid as a catalyst in water, eliminating the need for hazardous organic solvents.[4][10] The method is reported to produce 1,8-naphthyridines in excellent yields, and the simple workup facilitates catalyst separation.[4][10][11]

  • Basic Ionic Liquids (ILs): ILs like [Bmmim][Im] can serve as both the solvent and the catalyst under solvent-free conditions.[6] These reactions can be highly selective, with some reports claiming the formation of exclusive regioisomers.[9] A key advantage is the potential to recycle the ionic liquid, making the process more sustainable.[6]

Q4: My main side product isn't an isomer, but seems to be from the self-condensation of my ketone. How do I prevent this?

This is a common side reaction, especially under basic conditions, where the ketone undergoes an aldol condensation with itself.[2] To mitigate this:

  • Slowly add the ketone to the reaction mixture to keep its concentration low.[2]

  • Use milder reaction conditions. For instance, some modern catalytic systems (e.g., gold catalysts) can allow the reaction to proceed at lower temperatures, which minimizes self-condensation.[1]

  • Consider an imine analog. To completely avoid aldol side reactions under alkaline conditions, you can pre-form the imine of the 2-aminoaryl aldehyde before introducing the ketone.[1]

Q5: How can I confirm I have a mixture of regioisomers and then separate them?

Confirmation:

  • NMR Spectroscopy: This is the definitive method. A mixture of regioisomers will typically show two distinct sets of signals in the ¹H and ¹³C NMR spectra with very similar chemical shifts but different coupling patterns, especially in the aromatic region.[12]

  • LC-MS: Liquid Chromatography-Mass Spectrometry will show two peaks with the same mass-to-charge ratio (m/z), indicating they are isomers. The different retention times are due to their distinct polarities.

Separation: If you are unable to prevent the formation of isomers, you will need to separate them post-synthesis.

  • Silica Gel Column Chromatography: This is the most common and versatile method for separating isomers with even slight differences in polarity.[13] Careful selection of the eluent system is crucial. Sometimes, adding a small amount of a modifier like triethylamine can improve peak shape for basic compounds.

  • Recrystallization: If the product mixture is solid, fractional recrystallization can be an effective technique. This relies on the different solubility profiles of the two isomers in a given solvent system. It is often simpler and more scalable than chromatography if a suitable solvent can be found.[13]

Recommended Protocols

Protocol 1: Highly Regioselective Friedländer Synthesis Using a TABO Catalyst

Based on the highly regioselective method reported by Dormer et al.[3][5]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add the 2-aminopyridine-3-carbaldehyde (1.0 eq) and TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) catalyst (10-20 mol%) in a suitable solvent (e.g., toluene).

  • Heating: Heat the mixture to the desired temperature (e.g., 80-110°C).

  • Slow Addition: Add the unsymmetrical ketone (1.1 eq), dissolved in a small amount of the reaction solvent, to the dropping funnel. Add the ketone solution dropwise to the heated reaction mixture over a period of 1-4 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

Protocol 2: Green Friedländer Synthesis in Water Using Choline Hydroxide (ChOH)

Adapted from the gram-scale synthesis reported by Samanta et al.[4][14]

  • Reaction Setup: In a round-bottom flask, combine 2-aminonicotinaldehyde (1.0 eq, e.g., 0.5 mmol) and the active methylene carbonyl compound (1.0 eq, e.g., 0.5 mmol) in water (e.g., 1 mL).

  • Catalyst Addition: Add choline hydroxide (ChOH) catalyst (1 mol%).

  • Reaction: Stir the reaction mixture under a nitrogen atmosphere at 50°C.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using 10% methanol/dichloromethane as eluent). Reaction times can range from 6 to 12 hours.

  • Work-up: After the reaction is complete, extract the mixture with ethyl acetate (e.g., 40 mL) and water (e.g., 10 mL).

  • Isolation: Separate the organic layer and concentrate it under vacuum to obtain the product. The catalyst remains in the aqueous layer. Further purification by chromatography is typically not required if the reaction goes to completion.

Troubleshooting Workflow

If you detect isomeric byproducts in your reaction, use the following decision tree to guide your optimization strategy.

G start Isomeric byproducts detected in 1,8-naphthyridine synthesis? q_method Are you using the Friedländer synthesis with an unsymmetrical ketone? start->q_method a_other_method Isomerism may be inherent to the method. Consider switching to a regioselective Friedländer protocol. q_method->a_other_method No q_catalyst What type of catalyst are you using? q_method->q_catalyst Yes a_std_catalyst Standard acids/bases offer poor control. Switch to a regioselective catalyst. q_catalyst->a_std_catalyst Standard Acid/Base (e.g., KOH, p-TsOH) a_good_catalyst TABO or ILs are good choices. Next, optimize conditions. q_catalyst->a_good_catalyst Regioselective Catalyst (e.g., TABO) impl_tabo ACTION: Implement TABO catalyst (10-20 mol%). Expect >90:10 selectivity. a_std_catalyst->impl_tabo impl_il ACTION: Consider a 'green' method using basic Ionic Liquid or ChOH in water. a_std_catalyst->impl_il q_conditions How are you adding the ketone and at what temperature? a_good_catalyst->q_conditions end_node High regioselectivity achieved. impl_tabo->end_node impl_il->end_node a_conditions Suboptimal conditions can reduce selectivity. q_conditions->a_conditions impl_slow ACTION: Implement slow, dropwise addition of the ketone over 1-4 hours. a_conditions->impl_slow impl_temp ACTION: Increase reaction temperature (e.g., to 80-110°C) for amine- catalyzed reactions. a_conditions->impl_temp impl_slow->end_node impl_temp->end_node

Caption: Decision tree for troubleshooting isomeric byproduct formation.

References

optimizing reaction conditions for 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. As a key intermediate in the development of pharmacologically active agents, including those with gastric antisecretory properties, robust and optimized synthesis of this scaffold is critical.[1][2]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols based on the well-established Gould-Jacobs reaction pathway.[3][4][5] Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to diagnose and resolve common experimental challenges.

Overall Synthetic Workflow

The synthesis is typically achieved via a three-step sequence involving condensation, thermal cyclization, and saponification.

Synthesis_Workflow SM Starting Materials: 2-Amino-3-picoline + Diethyl ethoxymethylenemalonate (DEEM) Step1 Step 1: Condensation SM->Step1 Intermediate Intermediate: Diethyl 2-(((3-methylpyridin-2-yl)amino)methylene)malonate Step1->Intermediate Reflux in Toluene/Ethanol Elimination of EtOH Step2 Step 2: Thermal Cyclization Intermediate->Step2 Ester Ester Product: Ethyl 7-methyl-2-oxo-1,2-dihydro- 1,8-naphthyridine-3-carboxylate Step2->Ester High Temp (240-250°C) in Diphenyl Ether Step3 Step 3: Saponification (Hydrolysis) Ester->Step3 FinalProduct Final Product: 7-Methyl-2-oxo-1,2-dihydro- 1,8-naphthyridine-3-carboxylic acid Step3->FinalProduct Base (e.g., NaOH) then Acidification

Caption: Overall workflow for the synthesis of the target molecule.

Troubleshooting Guide: A Question & Answer Approach

This section addresses specific issues that may arise during the synthesis. Each answer provides a causal explanation and actionable solutions.

Step 1: Condensation Reaction

Question: My initial condensation of 2-amino-3-picoline with DEEM is sluggish or results in a low yield of the desired enamine intermediate. What are the likely causes and how can I improve it?

Answer: A low yield in this step typically points to one of three areas: reagent quality, reaction conditions, or side reactions.

  • Causality & Explanation: This is a nucleophilic substitution reaction where the amino group of the picoline attacks the electron-deficient carbon of DEEM, followed by the elimination of ethanol.[3][4] The nucleophilicity of the amine and the purity of the electrophile (DEEM) are paramount.

    • Reagent Purity: 2-amino-3-picoline can oxidize and darken on storage. Impurities can inhibit the reaction. DEEM can hydrolyze over time; it should be a clear, colorless liquid.[6]

    • Reaction Conditions: While the reaction can proceed at room temperature, gentle heating is often required to drive it to completion. The removal of the ethanol byproduct shifts the equilibrium towards the product, according to Le Châtelier's principle.

  • Solutions & Optimization:

    • Verify Reagent Quality: Use freshly distilled 2-amino-3-picoline if it appears discolored. Ensure your DEEM is pure and has been stored under inert gas.

    • Solvent Choice: Toluene or ethanol are common solvents.[7] Toluene allows for the azeotropic removal of ethanol using a Dean-Stark apparatus, which can significantly improve yield.

    • Temperature Control: Refluxing in toluene (approx. 110°C) or ethanol (approx. 78°C) for 2-4 hours is typically sufficient. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the aminopicoline spot is no longer visible.

    • Microwave Synthesis: For rapid optimization, microwave-assisted synthesis can dramatically reduce reaction times to minutes and often improves yields.[8]

Step 2: Thermal Cyclization

Question: The high-temperature cyclization in diphenyl ether is producing a dark, tarry, intractable mixture with very little of the desired ethyl ester. What is causing this decomposition?

Answer: This is the most critical and challenging step of the synthesis. Tar formation is a classic sign of thermal decomposition due to excessively high temperatures or prolonged reaction times.

  • Causality & Explanation: The cyclization is a 6-electron electrocyclization reaction that requires significant thermal energy to overcome the activation barrier.[4][9] The ideal temperature range for this intramolecular reaction is typically 240-250°C.[10]

    • Above 260°C: Intermolecular polymerization and degradation pathways begin to dominate, leading to charring and tar formation.

    • Below 230°C: The reaction rate may be too slow, leading to incomplete conversion.

  • Solutions & Optimization:

    • Precise Temperature Monitoring: This is non-negotiable. Place the thermocouple directly in the reaction mixture, not just the heating mantle. A sand bath or a high-temperature oil bath provides more uniform heating than a mantle alone.

    • Preheating the Solvent: Heat the diphenyl ether to the target temperature (240-250°C) before adding the enamine intermediate. The intermediate should be added portion-wise or as a solution in a small amount of hot diphenyl ether to maintain a stable temperature.

    • Minimize Reaction Time: The cyclization is often complete within 15-60 minutes.[10][11] Over-heating serves no purpose and only promotes decomposition. Monitor via TLC if feasible, though high-temperature sampling can be difficult. Run small-scale time-course experiments (e.g., 15, 30, 45, 60 minutes) to find the optimal duration.

    • Work-up Procedure: Once the reaction is complete, cool the mixture to room temperature. The product often precipitates. Dilute the mixture with a non-polar solvent like hexanes or petroleum ether (typically 10 volumes) to further precipitate the product and dissolve the diphenyl ether, facilitating filtration.[12]

Troubleshooting_Cyclization Start Cyclization Step Fails: Low Yield / Tar Formation CheckTemp Was temperature monitored accurately (240-250°C)? Start->CheckTemp CheckTime Was reaction time minimized (15-60 min)? CheckTemp->CheckTime Yes Sol_Temp Solution: Use internal thermocouple. Pre-heat solvent before adding starting material. CheckTemp->Sol_Temp No CheckPurity Was the enamine intermediate pure? CheckTime->CheckPurity Yes Sol_Time Solution: Run time-course experiments to find optimum. CheckTime->Sol_Time No Sol_Purity Solution: Recrystallize or purify intermediate before cyclization. CheckPurity->Sol_Purity No Success Improved Yield CheckPurity->Success Yes Sol_Temp->Success Sol_Time->Success Sol_Purity->Success

Caption: Troubleshooting workflow for the thermal cyclization step.

Step 3: Saponification (Hydrolysis)

Question: My hydrolysis of the ethyl ester is incomplete, or I am seeing evidence of decarboxylation. How can I ensure a clean conversion to the final carboxylic acid?

Answer: Incomplete hydrolysis or side reactions during saponification are usually due to suboptimal base concentration, temperature, or work-up procedure.

  • Causality & Explanation: Saponification is a base-mediated hydrolysis of an ester. The reaction requires a sufficient stoichiometric excess of base to drive the reaction to completion. The resulting carboxylate salt is soluble in the aqueous medium. Acidification then protonates the carboxylate, causing the final product to precipitate.[3] Decarboxylation can occur if the product is heated too strongly under acidic or basic conditions.

  • Solutions & Optimization:

    • Base and Solvent: A common and effective method is to reflux the ester in a mixture of ethanol and aqueous sodium hydroxide (e.g., 10-20% NaOH).[10] Using 2-4 equivalents of NaOH is recommended.

    • Reaction Monitoring: The reaction can be monitored by TLC by spotting the reaction mixture on a plate and eluting. The product spot should be significantly more polar (lower Rf) than the starting ester. The disappearance of the ester spot indicates completion.

    • Controlled Acidification: After hydrolysis is complete, cool the reaction mixture in an ice bath. Slowly add concentrated HCl or another strong acid with vigorous stirring until the pH is acidic (pH 2-3). This slow addition and cooling prevent excessive heat that could promote decarboxylation.

    • Isolation: The precipitated carboxylic acid can be collected by filtration, washed with cold water to remove inorganic salts, and then with a small amount of cold ethanol or ether to aid in drying.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Gould-Jacobs reaction in this synthesis?

A1: The reaction proceeds in two main stages after the initial condensation. First, a thermal 6π-electrocyclization occurs, followed by tautomerization and elimination of ethanol to aromatize the ring.

Gould_Jacobs_Mechanism cluster_0 Thermal Cyclization (Pericyclic Reaction) cluster_1 Aromatization Intermediate Enamine Intermediate TransitionState [ 6π Electrocyclization ] Intermediate->TransitionState Heat (Δ) ~250°C Cyclized Cyclized Intermediate (non-aromatic) TransitionState->Cyclized Tautomer Keto-Enol Tautomerization Cyclized->Tautomer Proton Transfer Aromatized Final Ester Product (Aromatic System) Tautomer->Aromatized Elimination of EtOH

Caption: Simplified mechanism of the key Gould-Jacobs cyclization step.

Q2: Are there any alternatives to diphenyl ether for the cyclization step?

A2: Yes, while diphenyl ether is traditional, other high-boiling, inert solvents like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) can be used. Some modern approaches also utilize solvent-free or microwave-assisted conditions which can avoid these challenging solvents altogether, though this may require significant process optimization.[8]

Q3: How do I best purify the final product?

A3: The crude product after filtration is often reasonably pure. However, for higher purity, recrystallization is effective. A common solvent system is dimethylformamide (DMF) or acetic acid. Wash the recrystallized product thoroughly with water, then ethanol, and dry under vacuum.

Optimized Reaction Parameters

The following table summarizes recommended starting conditions for optimizing the synthesis.

ParameterStep 1: CondensationStep 2: CyclizationStep 3: Hydrolysis
Key Reagents 2-Amino-3-picoline, DEEMEnamine IntermediateNaphthyridine Ester
Solvent Toluene or EthanolDiphenyl EtherEthanol/Water
Temperature 78-111°C (Reflux)240-250°C80-100°C (Reflux)
Time 2-4 hours15-60 minutes1-3 hours
Key Tip Monitor by TLC for consumption of starting amine.Pre-heat solvent; add intermediate portion-wise.Cool before acidification to pH 2-3.
Typical Yield >90%60-80%>90%

Detailed Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-(((3-methylpyridin-2-yl)amino)methylene)malonate
  • To a round-bottom flask equipped with a reflux condenser, add 2-amino-3-picoline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.05 eq).

  • Add toluene (approx. 5 mL per gram of aminopicoline).

  • Heat the mixture to reflux and maintain for 3 hours, monitoring by TLC (eluent: 3:1 Hexanes:Ethyl Acetate).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure. The resulting oil or solid is often used in the next step without further purification. If purification is needed, it can be achieved by column chromatography or recrystallization from ethanol/hexanes.[7]

Protocol 2: Synthesis of Ethyl 7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
  • In a three-necked flask equipped with a mechanical stirrer and a thermocouple, heat diphenyl ether to 245°C.

  • Slowly add the crude intermediate from Protocol 1 to the hot diphenyl ether over 10 minutes.

  • Maintain the temperature at 245-250°C for 30 minutes.

  • Allow the reaction mixture to cool to room temperature, during which the product should begin to precipitate.

  • Add petroleum ether or hexanes (10 times the volume of diphenyl ether) and stir for 1 hour.

  • Collect the precipitate by vacuum filtration. Wash the solid thoroughly with hexanes to remove residual diphenyl ether.

  • Dry the solid product under vacuum.

Protocol 3: Synthesis of 7-Methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid
  • Suspend the ester product from Protocol 2 (1.0 eq) in a 1:1 mixture of ethanol and 10% aqueous sodium hydroxide.

  • Heat the mixture to reflux for 2 hours until the solid has completely dissolved and TLC indicates the absence of starting material.

  • Cool the resulting clear solution in an ice bath.

  • With vigorous stirring, slowly add concentrated HCl dropwise until the pH of the solution is ~2. A thick white precipitate will form.

  • Stir the cold suspension for 30 minutes.

  • Collect the solid by vacuum filtration. Wash the filter cake with abundant cold water, followed by a small amount of cold ethanol.

  • Dry the final product in a vacuum oven at 60-80°C.

References

Technical Support Center: Scaling Up 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the production of this important heterocyclic compound. The following information is based on established synthetic protocols and troubleshooting experiences in the field.

I. Synthesis & Reaction Control

The most prevalent synthetic route to this compound and its derivatives is the Gould-Jacobs reaction.[1][2][3] This multi-step process involves the condensation of an aminopyridine with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization and subsequent hydrolysis.[1][4] While robust, this pathway presents several challenges, particularly during scale-up.

Question: We are experiencing lower than expected yields for the initial condensation of 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate (DEEM). What are the likely causes and how can we optimize this step?

Answer: Low yields in the initial condensation to form the intermediate, diethyl {[(6-methyl-2-pyridinyl)amino]methylene}propanedioate, can often be attributed to several factors:

  • Purity of Reactants: The purity of both the aminopyridine and DEEM is critical. DEEM can degrade over time, and a common impurity is diethyl diethoxymethylene malonate, which is difficult to separate by distillation.[5][6] It's advisable to check the refractive index of your DEEM to ensure its purity.[5][6]

  • Reaction Temperature: While the reaction can proceed at elevated temperatures (e.g., 90-110°C), precise temperature control is necessary.[6][7] At excessively high temperatures (around 70°C and above), DEEM can undergo side reactions, including the elimination of ethanol to form diethyl methylenemalonate, which can then undergo other reactions.[8]

  • Reaction Time: Insufficient reaction time will lead to incomplete conversion. The reaction progress should be monitored by a suitable analytical technique, such as TLC or HPLC, to ensure it has gone to completion.

  • Solvent Choice: While the reaction can be run neat, using a high-boiling inert solvent can sometimes improve heat transfer and reaction consistency, especially at a larger scale.

Troubleshooting Protocol:

  • Verify Reactant Purity: Confirm the purity of 2-amino-6-methylpyridine by melting point or NMR. For DEEM, check the refractive index and compare it to the literature value (n20/D 1.463).[6] If necessary, purify the DEEM by vacuum distillation.[5][6]

  • Optimize Temperature: Start with a reaction temperature of around 90°C and monitor the reaction progress.[7] If the reaction is sluggish, the temperature can be incrementally increased, but be mindful of potential side reactions.

  • Monitor Reaction Completion: Use TLC or HPLC to track the disappearance of the starting materials. The reaction is typically complete within a few hours.

  • Consider Solvent: If running the reaction neat proves problematic for temperature control on a larger scale, consider using a high-boiling solvent like diphenyl ether, which is often used in the subsequent cyclization step.

Question: During the thermal cyclization step to form the ethyl ester of 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, we are observing incomplete conversion and the formation of dark-colored impurities. How can we improve this?

Answer: The thermal cyclization is a critical step that requires high temperatures, typically in the range of 240-250°C.[9] Incomplete cyclization and the formation of impurities are common challenges.

  • Insufficient Temperature or Time: The 6-electron cyclization process has a high activation energy and requires sustained high temperatures to proceed efficiently.[1][10]

  • Thermal Degradation: Prolonged exposure to very high temperatures can lead to the degradation of both the starting material and the product, resulting in the formation of tarry byproducts.[11]

  • Atmosphere Control: At high temperatures, the reactants and products can be susceptible to oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Heat Transfer Medium: The choice of a high-boiling solvent or heat transfer medium is crucial for maintaining a consistent and uniform temperature throughout the reaction mixture, especially on a larger scale. Diphenyl ether or Dowtherm A are commonly used for this purpose.

Troubleshooting Workflow:

start Incomplete Cyclization Issue temp Check Reaction Temperature (240-250°C) start->temp time Verify Reaction Time temp->time Temp OK optimize Optimize Temperature & Time temp->optimize Temp Low atmosphere Ensure Inert Atmosphere (N2 or Ar) time->atmosphere Time OK time->optimize Time Short solvent Evaluate Heat Transfer Solvent (e.g., Diphenyl Ether) atmosphere->solvent Atmosphere OK fail Persistent Issues atmosphere->fail Atmosphere Not Inert solvent->optimize Solvent OK solvent->fail Poor Heat Transfer success Successful Cyclization optimize->success aminopyridine 2-Amino-6-methylpyridine intermediate1 Condensation Intermediate (Diethyl {[(6-methyl-2-pyridinyl)amino]methylene}propanedioate) aminopyridine->intermediate1 + DEEM (Condensation) deem Diethyl ethoxymethylenemalonate (DEEM) deem->intermediate1 intermediate2 Ethyl 4-hydroxy-7-methyl-1,8- naphthyridine-3-carboxylate intermediate1->intermediate2 High Temp (Cyclization) product 2-Oxo-1,2-dihydro-1,8- naphthyridine-3-carboxylic acid intermediate2->product Hydrolysis

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Efficacy of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid and Nalidixic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antibacterial agent development, the 1,8-naphthyridine scaffold has proven to be a cornerstone for compounds with significant therapeutic potential. This guide provides a detailed comparative analysis of the antibacterial activity of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid and the well-established antibiotic, nalidixic acid. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at their mechanisms of action, antibacterial spectra, and the experimental methodologies used for their evaluation.

Introduction to the Compounds

Nalidixic acid , a first-generation quinolone antibiotic, was discovered in the early 1960s and has been a benchmark in the treatment of urinary tract infections caused by Gram-negative bacteria.[1][2] Its core structure is 1-ethyl-7-methyl-1,8-naphthyridin-4-one-3-carboxylic acid.[3][4]

This compound is another derivative of the 1,8-naphthyridine core. While its derivatives have been explored for various biological activities, including potent gastric antisecretory properties, its specific antibacterial profile is less documented in publicly available literature compared to nalidixic acid.[5][6]

Comparative Antibacterial Activity

Nalidixic acid is known for its efficacy primarily against Gram-negative bacteria, including Escherichia coli, Proteus, Shigella, Enterobacter, and Klebsiella species.[1][2] Its activity against Gram-positive bacteria is minor.[1] At lower concentrations, nalidixic acid is bacteriostatic, inhibiting bacterial growth and reproduction, while at higher concentrations, it becomes bactericidal, actively killing the bacteria.[1][7]

Direct comparative studies and extensive Minimum Inhibitory Concentration (MIC) data for this compound are not as readily available. However, the broader class of 1,8-naphthyridine derivatives has been extensively studied, with many compounds demonstrating significant antibacterial activity.[8][9][10] The antibacterial potential of these derivatives is often influenced by the substituents at various positions of the naphthyridine ring.[11]

For context, the following table summarizes the known antibacterial spectrum and MIC values for nalidixic acid against several bacterial strains.

Bacterial StrainTypeNalidixic Acid MIC (µg/mL)Reference
Escherichia coliGram-negative5.0 - 12.5[7]
Pasteurella spp.Gram-negative0.5 - 2.5[7]
Klebsiella pneumoniaeGram-negative0.8 - 25.0[7]
Aerobacter aerogenesGram-negative1.0 - 25.0[7]
Proteus spp.Gram-negative1.25 - 30.0[7]
Salmonella spp.Gram-negative8 - 3.2[7]
Shigella spp.Gram-negative7.5 - 10.0[7]
Pseudomonas aeruginosaGram-negativeResistant[1]
Staphylococcus aureusGram-positiveResistant[1]

Mechanism of Action

Nalidixic Acid: The primary mechanism of action for nalidixic acid involves the inhibition of bacterial DNA synthesis.[2][12] It specifically targets DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination.[1][13] In Gram-negative bacteria, DNA gyrase is the more sensitive target.[13] Nalidixic acid binds to the A subunit of DNA gyrase, stabilizing the enzyme-DNA complex and leading to double-strand breaks in the bacterial chromosome, which ultimately results in cell death.[13][14]

This compound: The precise mechanism of antibacterial action for this specific compound is not well-documented. However, based on its structural similarity to other quinolone and naphthyridone antibiotics, it is hypothesized that it would also target bacterial DNA gyrase and topoisomerase IV.[15] The variation in the core structure (a 2-oxo instead of a 4-oxo group) and the lack of substituents at positions 1 and 7 compared to nalidixic acid would likely influence its binding affinity to these enzymes and, consequently, its antibacterial potency and spectrum.

Below is a diagram illustrating the established mechanism of nalidixic acid.

Nalidixic_Acid_Mechanism cluster_bacterium Bacterial Cell Nalidixic_Acid Nalidixic Acid DNA_Gyrase DNA Gyrase (Topoisomerase II) Nalidixic_Acid->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Cell_Death Cell Death DNA_Gyrase->Cell_Death Inhibition leads to DNA damage

Caption: Mechanism of action of nalidixic acid.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

To empirically compare the antibacterial activity of these two compounds, a standard Minimum Inhibitory Concentration (MIC) assay using the broth microdilution method is recommended.[16][17][18] The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[18]

Step-by-Step Methodology
  • Preparation of Bacterial Inoculum:

    • Streak the test bacterial strain on a suitable agar plate and incubate at 37°C overnight to obtain isolated colonies.

    • Inoculate a single colony into a tube containing Mueller-Hinton Broth (MHB).

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[17]

  • Preparation of Test Compounds:

    • Prepare stock solutions of this compound and nalidixic acid in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each compound in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds.

    • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only) in each plate.

    • Incubate the plate at 37°C for 16-24 hours.[17]

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Experimental Workflow Diagram

MIC_Assay_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Prepare_Compounds Prepare Serial Dilutions of Test Compounds Start->Prepare_Compounds Inoculate_Plate Inoculate 96-well Plate Prepare_Inoculum->Inoculate_Plate Prepare_Compounds->Inoculate_Plate Incubate Incubate at 37°C for 16-24h Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC Value Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for the broth microdilution MIC assay.

Conclusion

Nalidixic acid is a well-characterized antibacterial agent with a known mechanism of action and a defined spectrum of activity, primarily against Gram-negative pathogens. This compound, while belonging to the promising 1,8-naphthyridine class, requires further investigation to fully elucidate its antibacterial potential and mechanism of action. Direct comparative studies, such as the MIC assay detailed above, are essential to quantitatively assess its efficacy relative to established antibiotics like nalidixic acid. The structural differences between the two molecules suggest potential variations in their antibacterial profiles, warranting dedicated research to explore the therapeutic possibilities of 2-oxo-naphthyridine derivatives.

References

A Comparative Analysis of Gastric Antisecretory Effects: 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic Acid Derivatives versus Cimetidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the gastric antisecretory properties of the established histamine H2-receptor antagonist, cimetidine, and a promising class of compounds, the 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid derivatives. This document is intended for researchers, scientists, and professionals in drug development, offering an objective analysis supported by experimental data to inform future research and development in the field of gastric acid-related disorders.

Introduction: The Imperative for Gastric Acid Suppression

The secretion of gastric acid is a fundamental physiological process, essential for digestion and defense against pathogens. However, hypersecretion of gastric acid is a key factor in the pathophysiology of several prevalent conditions, including peptic ulcer disease and gastroesophageal reflux disease (GERD).[1] Consequently, the pharmacological inhibition of gastric acid secretion remains a cornerstone of therapy for these disorders.

Cimetidine, the first clinically successful histamine H2-receptor antagonist, represented a significant breakthrough in the treatment of acid-related conditions by directly reducing gastric acid secretion.[2] It has served as a benchmark compound for decades. In the continuous search for more potent and potentially safer therapeutic agents, various novel chemical entities have been explored. Among these, derivatives of this compound have emerged as compounds with potent gastric antisecretory properties, demonstrating superiority over cimetidine in preclinical models.[3] This guide will dissect the available data to compare these two agents.

Unraveling the Mechanisms of Action

A fundamental differentiator between therapeutic agents lies in their mechanism of action. This dictates not only their efficacy but also their potential side-effect profile and drug-drug interactions.

Cimetidine: A Competitive Histamine H2-Receptor Antagonist

Cimetidine's mechanism is well-established. It functions as a competitive antagonist at the histamine H2 receptors located on the basolateral membrane of gastric parietal cells.[2][4] In the physiological cascade of acid secretion, histamine, released from enterochromaffin-like (ECL) cells, binds to these H2 receptors.[5] This binding activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2][5] Elevated cAMP levels then activate protein kinase A, which in turn stimulates the H+/K+-ATPase (the proton pump), the final step in the secretion of hydrochloric acid into the gastric lumen.[2][5]

By competitively blocking the H2 receptor, cimetidine prevents histamine binding, thereby disrupting this signaling pathway and significantly reducing both basal and stimulated gastric acid secretion.[2][4]

cluster_ParietalCell Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Binds & Activates AC Adenylate Cyclase H2R->AC Activates Cimetidine Cimetidine Cimetidine->H2R Competitively Blocks cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+-ATPase (Proton Pump) PKA->ProtonPump Stimulates H_ion H+ Secretion ProtonPump->H_ion

Figure 1: Cimetidine's Mechanism of Action.

This compound: An Undefined Pathway

In stark contrast to cimetidine, the precise mechanism of action for the gastric antisecretory effects of 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives is not known.[3] While their efficacy has been demonstrated, the molecular target and signaling pathway remain to be elucidated. This represents a critical knowledge gap and an important area for future pharmacological investigation. The lack of a known mechanism means it is unclear if these compounds act on the H2 receptor, the muscarinic M3 receptor, the gastrin receptor, or the H+/K+-ATPase itself, or through a novel pathway.[6][7]

Comparative Efficacy: Preclinical Evidence

The most direct comparison of these agents comes from a study detailing the synthesis and evaluation of 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives.[3] This research utilized established in vivo animal models to assess gastric acid output.

Key Findings from In Vivo Studies

The primary model used for initial screening was the pyloric-ligated (Shay) rat model, a standard method for evaluating basal gastric acid secretion.[3][8] In this model, two specific derivatives, 4-amino-1-ethyl-1,2-dihydro-2-oxonaphthyridine-3-carboxylic acid ethyl ester (Compound 35) and 1-ethyl-1,2-dihydro-7-methyl-4-(4-methyl-1-piperazinyl)-2-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester (Compound 77), were identified as particularly potent.

The study concluded that both of these compounds were more potent than cimetidine in reducing total acid output in the rat in a dose-dependent manner.[3] Furthermore, both compounds demonstrated inhibitory activity against food-stimulated acid secretion in the conscious dog Pavlov-pouch model, confirming their efficacy in a different species and under stimulated secretion conditions.[3]

Quantitative Data Summary

While the original publication provides detailed structure-activity relationships, a direct quantitative comparison of ED50 values is summarized below to highlight the potency difference.

CompoundAnimal ModelParameter MeasuredRelative Potency vs. Cimetidine
Cimetidine Pyloric-Ligated RatTotal Acid OutputBaseline
Compound 35 Pyloric-Ligated RatTotal Acid OutputMore Potent[3]
Compound 77 Pyloric-Ligated RatTotal Acid OutputMore Potent[3]
Compound 35 Pavlov-Pouch DogFood-Stimulated Acid SecretionShowed inhibitory activity[3]
Compound 77 Pavlov-Pouch DogFood-Stimulated Acid SecretionShowed inhibitory activity[3]

Experimental Protocols: The Pyloric-Ligated (Shay) Rat Model

To ensure the trustworthiness and reproducibility of the findings, understanding the experimental design is crucial. The Pyloric-Ligated (Shay) Rat Model is a well-validated acute model for assessing the antisecretory effects of test compounds.[8] The rationale behind this model is that ligation of the pyloric sphincter of the stomach causes an accumulation of gastric secretions, allowing for the quantitative analysis of volume, pH, and total acidity over a set period.[8]

Step-by-Step Methodology
  • Animal Preparation: Male Wistar rats are typically used. The animals are fasted for 24-48 hours prior to the experiment to ensure an empty stomach, with free access to water.[8]

  • Dosing: The test compounds (e.g., Cimetidine, Naphthyridine derivatives) or vehicle (control) are administered, usually orally or intraperitoneally, at a specified time (e.g., 30-60 minutes) before the surgical procedure.

  • Anesthesia and Surgery: The rat is anesthetized (e.g., with ether or isoflurane). A midline abdominal incision is made to expose the stomach.

  • Pyloric Ligation: The pyloric end of the stomach is carefully ligated with a suture, ensuring that the blood supply is not occluded. The abdominal wall is then closed with sutures.

  • Incubation Period: The animal is allowed to recover from anesthesia and is kept for a predetermined period, typically 4 hours, during which gastric secretions accumulate.[8]

  • Sample Collection: After the incubation period, the animal is euthanized. The abdomen is reopened, a ligature is placed at the esophageal end of the stomach, and the stomach is removed.

  • Analysis of Gastric Contents: The gastric contents are collected, and the volume is measured. The contents are then centrifuged, and the supernatant is analyzed for pH and total acid concentration (titrated with 0.01 N NaOH).

  • Data Calculation: Total acid output is calculated by multiplying the volume of gastric juice by the acid concentration. The percentage inhibition of acid secretion by the drug-treated groups is calculated relative to the vehicle-treated control group.

A 1. Animal Fasting (24-48 hours) B 2. Administration of Test Compound (e.g., Cimetidine, Naphthyridine) or Vehicle A->B C 3. Anesthesia & Abdominal Incision B->C D 4. Pyloric Ligation C->D E 5. Incubation Period (e.g., 4 hours) D->E F 6. Euthanasia & Stomach Removal E->F G 7. Collection & Measurement of Gastric Contents (Volume, pH) F->G H 8. Titration for Total Acidity & Calculation of Acid Output G->H

Figure 2: Workflow of the Pyloric-Ligated (Shay) Rat Model.

Clinical Considerations and Side Effect Profile

While the naphthyridine derivatives have not been clinically evaluated, cimetidine has a well-documented clinical history. Its use has declined due to factors beyond efficacy, primarily its side effect profile and drug interactions. Cimetidine is a known inhibitor of several cytochrome P450 (CYP) enzymes, which can alter the metabolism of many other drugs.[4] Additionally, high doses of cimetidine have been associated with antiandrogenic effects, such as gynecomastia and impotence, which are not typically observed with other H2-receptor antagonists.[1][9] These considerations are vital when evaluating the potential advantages of a new chemical entity.

Conclusion and Future Directions

The available preclinical data strongly suggest that 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives are a class of compounds with significantly more potent gastric antisecretory effects than cimetidine.[3] Their demonstrated efficacy in both basal and stimulated acid secretion models underscores their therapeutic potential.

However, the most critical takeaway for the research community is the unknown mechanism of action. Elucidating the molecular target of these naphthyridine derivatives is the essential next step. This knowledge will not only explain their high potency but also allow for a more accurate prediction of their potential clinical profile, including specificity, side effects, and therapeutic advantages over existing agents. Further investigation into their pharmacokinetics, safety, and mechanism of action is warranted to determine if their initial promise in preclinical models can be translated into a clinically superior therapeutic agent.

References

A Researcher's Guide to the Spectroscopic Differentiation of 1,8-Naphthyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise identification of isomeric structures is a cornerstone of rigorous scientific investigation. The six isomers of naphthyridine, a class of bicyclic heteroaromatic compounds containing two nitrogen atoms, present a unique challenge and opportunity in this regard. The varied placement of the nitrogen atoms within the fused pyridine rings gives rise to distinct electronic and steric environments, which are reflected in their spectroscopic signatures. This guide provides a comprehensive comparative analysis of the key spectroscopic techniques used to differentiate these isomers: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). By understanding the theoretical underpinnings and examining experimental data, researchers can confidently elucidate the specific isomeric form of their naphthyridine compounds.

The Naphthyridine Isomers: A Structural Overview

The six isomers of naphthyridine are 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. The numbering of the naphthyridine ring system dictates the position of the nitrogen atoms, leading to significant differences in their chemical and physical properties.

Caption: The six constitutional isomers of naphthyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Magnetic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of the naphthyridine isomers. The chemical shifts of both protons (¹H) and carbons (¹³C) are exquisitely sensitive to the electron density distribution within the aromatic rings, which is directly influenced by the positions of the electronegative nitrogen atoms.

Theoretical Insights: The Influence of Nitrogen Position

The nitrogen atoms in the naphthyridine ring act as electron-withdrawing groups, leading to a general deshielding of the ring protons and carbons compared to naphthalene. The extent of this deshielding is position-dependent. Protons and carbons alpha to a nitrogen atom experience the strongest deshielding and thus resonate at higher chemical shifts (downfield). Protons and carbons in gamma positions are also deshielded, but to a lesser extent. This predictable pattern of deshielding is the key to differentiating the isomers.

For instance, in 1,8-naphthyridine, the protons at positions 2 and 7 are alpha to a nitrogen and are therefore significantly downfield. In contrast, 1,5-naphthyridine has protons at positions 2 and 6 in the alpha position. By analyzing the number and chemical shifts of these downfield signals, one can begin to distinguish between the isomers.

Comparative ¹H NMR Data

The following table summarizes typical ¹H NMR chemical shift ranges for the unsubstituted naphthyridine isomers. Note that these values can be influenced by substituents and the solvent used.

IsomerH-2 (ppm)H-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)H-7 (ppm)H-8 (ppm)
1,5-Naphthyridine ~9.0~7.6~8.4-~9.0~7.6~8.4
1,6-Naphthyridine ~9.1~7.5~8.3~9.3-~8.8~7.9
1,7-Naphthyridine ~9.1~7.6~8.3~8.0~8.8-~9.4
1,8-Naphthyridine ~9.0~7.5~8.2~8.2~7.5~9.0-
2,6-Naphthyridine -~8.7~7.5~9.3-~8.7~7.5
2,7-Naphthyridine -~8.7~7.6~7.6~8.7-~9.4

Data compiled from various sources, including references[1][2].

Comparative ¹³C NMR Data

Similarly, the ¹³C NMR chemical shifts provide a clear fingerprint for each isomer. Carbons directly bonded to nitrogen (alpha-carbons) are the most deshielded.

IsomerC-2 (ppm)C-3 (ppm)C-4 (ppm)C-4a (ppm)C-5 (ppm)C-6 (ppm)C-7 (ppm)C-8 (ppm)C-8a (ppm)
1,5-Naphthyridine ~151~124~137~143-~151~124~137~143
1,6-Naphthyridine ~150~122~138~142~155-~140~121~145
1,7-Naphthyridine ~152~122~137~144~123~149-~154~140
1,8-Naphthyridine ~153~122~137~146~137~122~153-~146
2,6-Naphthyridine -~153~120~136~147-~153~120~136
2,7-Naphthyridine -~154~119~137~137~119-~154~147

Data compiled from various sources, including references[2][3].

Experimental Protocol: NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[4]

  • Sample Preparation: Dissolve approximately 5-10 mg of the naphthyridine isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

G cluster_0 NMR Analysis Workflow Sample Prep Sample Preparation (Dissolution in Deuterated Solvent) Acquisition Data Acquisition (¹H and ¹³C NMR) Sample Prep->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Coupling, Integration) Processing->Analysis Structure Structure Elucidation Analysis->Structure

Caption: A streamlined workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Unveiling Vibrational Fingerprints

Infrared spectroscopy probes the vibrational modes of a molecule. While the IR spectra of the naphthyridine isomers are complex, they exhibit characteristic bands in the fingerprint region (1600-600 cm⁻¹) that can aid in their differentiation.

Theoretical Insights: Vibrational Modes of Naphthyridines

The primary vibrational modes of interest in naphthyridines include C-H stretching, C=C and C=N ring stretching, and C-H out-of-plane bending. The positions of the nitrogen atoms influence the bond strengths and dipole moments within the rings, leading to subtle but measurable shifts in the vibrational frequencies. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict the vibrational spectra of each isomer, aiding in the interpretation of experimental data.[5]

Comparative FT-IR Data

The table below highlights some of the key vibrational regions for the naphthyridine isomers.

IsomerC=N/C=C Stretching (cm⁻¹)C-H Bending (cm⁻¹)Ring Breathing Modes (cm⁻¹)
1,5-Naphthyridine ~1580-1450~850-750~1000-950
1,6-Naphthyridine ~1590-1460~860-760~1010-960
1,7-Naphthyridine ~1585-1455~840-740~1005-955
1,8-Naphthyridine ~1570-1440~830-730~990-940
2,6-Naphthyridine ~1600-1470~870-770~1020-970
2,7-Naphthyridine ~1595-1465~865-765~1015-965

Data are estimations based on related heterocyclic compounds and theoretical studies[6].

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the sample is ground with dry KBr and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid or liquid samples.

  • Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used to acquire the spectrum.

  • Spectral Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or ATR crystal should be collected and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for the presence and position of characteristic absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The naphthyridine isomers exhibit characteristic absorption bands corresponding to n→π* and π→π* transitions. The energies of these transitions are sensitive to the positions of the nitrogen atoms.

Theoretical Insights: Electronic Transitions in Naphthyridines

The lone pair of electrons on the nitrogen atoms can be excited to an anti-bonding π* orbital (n→π* transition), which typically appears as a lower energy (longer wavelength) and less intense absorption band. The π electrons in the aromatic system can also be excited to a π* orbital (π→π* transition), resulting in more intense absorption bands at shorter wavelengths. The symmetry of the molecule and the relative positions of the nitrogen atoms influence the energies and probabilities of these transitions. For example, isomers with higher symmetry may exhibit forbidden transitions, leading to weaker absorption bands.

Comparative UV-Vis Absorption Data

The following table presents the approximate absorption maxima (λmax) for the naphthyridine isomers in a non-polar solvent.

Isomern→π* Transition (λmax, nm)π→π* Transitions (λmax, nm)
1,5-Naphthyridine ~310-320~260-270, ~210-220
1,6-Naphthyridine ~315-325~265-275, ~215-225
1,7-Naphthyridine ~320-330~270-280, ~220-230
1,8-Naphthyridine ~305-315~255-265, ~205-215
2,6-Naphthyridine ~330-340~280-290, ~230-240
2,7-Naphthyridine ~325-335~275-285, ~225-235

Data compiled from various sources, including reference[4].

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the naphthyridine isomer in a UV-grade solvent (e.g., cyclohexane, ethanol). The concentration should be adjusted to obtain an absorbance value between 0.1 and 1.0 at the λmax.[1]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Spectral Acquisition: Record a baseline spectrum using a cuvette filled with the pure solvent. Then, record the absorption spectrum of the sample over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelengths of maximum absorption (λmax) and, if desired, calculate the molar absorptivity (ε) using the Beer-Lambert law.

Mass Spectrometry (MS): Deciphering Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While all naphthyridine isomers have the same molecular weight (130.15 g/mol ), their fragmentation patterns upon ionization can differ, providing clues to their structure.

Theoretical Insights: Fragmentation of Naphthyridines

Upon electron ionization (EI), the molecular ion (M⁺˙) is formed. This ion can then undergo fragmentation through various pathways, including the loss of small neutral molecules like HCN. The stability of the resulting fragment ions will dictate the preferred fragmentation pathways. The positions of the nitrogen atoms influence the stability of these fragments and can lead to characteristic fragmentation patterns for each isomer. For instance, the initial loss of HCN is a common fragmentation pathway for many nitrogen-containing aromatic compounds.[3][7]

G cluster_0 Typical MS Fragmentation Pathway M+ Molecular Ion (M⁺˙) m/z = 130 M-HCN [M-HCN]⁺˙ m/z = 103 M+->M-HCN - HCN M-2HCN [M-2HCN]⁺˙ m/z = 76 M-HCN->M-2HCN - HCN

Caption: A generalized fragmentation pathway for naphthyridine isomers.

Comparative Mass Spectrometry Data
IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
All Isomers 130103, 76

Further research is needed to fully delineate the characteristic fragmentation patterns of each isomer.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to identify characteristic fragment ions.

Conclusion

The spectroscopic comparison of 1,8-naphthyridine and its isomers reveals a rich tapestry of structure-property relationships. NMR spectroscopy stands out as the most definitive technique for isomer identification, with both ¹H and ¹³C chemical shifts providing unambiguous fingerprints. IR and UV-Vis spectroscopy offer complementary information about the vibrational and electronic properties, respectively, which can further support structural assignments. While mass spectrometry confirms the molecular weight, a more detailed analysis of fragmentation patterns is needed to fully exploit its potential for isomer differentiation. By employing a multi-technique spectroscopic approach and understanding the underlying theoretical principles, researchers can confidently navigate the fascinating world of naphthyridine chemistry.

References

Validating the Biological Activity of Novel 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the In-Depth Technical Validation of Novel 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic Acid Derivatives.

The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, recognized for its wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel this compound derivatives. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis with established alternatives.

Section 1: Foundational Biological Activities of 1,8-Naphthyridine Derivatives

The 1,8-naphthyridine core is a privileged structure in drug discovery, with derivatives demonstrating a broad spectrum of therapeutic potential.[2] Understanding these activities is crucial for designing a robust validation strategy for novel analogs.

Antimicrobial Activity

Historically, the 1,8-naphthyridine structure is famously associated with nalidixic acid, a first-generation quinolone antibiotic.[3][4] This foundational discovery paved the way for the development of numerous derivatives with potent antibacterial and antifungal activities.[5][6][7] The primary mechanism of action for many of these compounds involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[4]

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of 1,8-naphthyridine derivatives against various cancer cell lines.[8][9][10][11] Some derivatives have been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and cell division in cancer cells.[12] The structural versatility of the naphthyridine ring allows for modifications that can enhance cytotoxicity and selectivity for cancer cells.[12]

Anti-inflammatory Activity

Derivatives of 1,8-naphthyridine have also demonstrated significant anti-inflammatory properties.[1][8][9][13] The mechanism often involves the modulation of pro-inflammatory cytokine production, such as TNF-α, IL-6, and IL-1β.[1][14] By targeting key inflammatory pathways, these compounds offer potential as therapeutic agents for a range of inflammatory conditions.

Section 2: Experimental Design for Biological Activity Validation

A rigorous and well-controlled experimental design is paramount for the accurate assessment of novel compounds. This section outlines the key assays and methodologies for evaluating the antimicrobial, anticancer, and anti-inflammatory activities of this compound derivatives.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies Novel Compound Novel Compound Antimicrobial Assay Antimicrobial Assay Novel Compound->Antimicrobial Assay Cytotoxicity Assay Cytotoxicity Assay Novel Compound->Cytotoxicity Assay Anti-inflammatory Assay Anti-inflammatory Assay Novel Compound->Anti-inflammatory Assay DNA Gyrase Inhibition DNA Gyrase Inhibition Antimicrobial Assay->DNA Gyrase Inhibition If Active Topoisomerase II Inhibition Topoisomerase II Inhibition Cytotoxicity Assay->Topoisomerase II Inhibition If Active Cytokine Profiling Cytokine Profiling Anti-inflammatory Assay->Cytokine Profiling If Active Signaling Pathway Analysis Signaling Pathway Analysis Cytokine Profiling->Signaling Pathway Analysis

Experimental workflow for validating biological activity.
Antimicrobial Susceptibility Testing

The initial step in evaluating antimicrobial potential is to determine the minimum inhibitory concentration (MIC) of the novel compounds against a panel of clinically relevant bacterial and fungal strains.[15]

2.1.1 Broth Microdilution Method

This is a widely used and standardized method for determining MIC values.[16]

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15]

2.1.2 Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial activity and is useful for initial screening.[16]

Protocol:

  • Plate Preparation: Inoculate the surface of an agar plate (e.g., Mueller-Hinton agar) with a standardized microbial suspension.[15]

  • Disk Application: Apply paper disks impregnated with known concentrations of the test compounds to the agar surface.

  • Incubation: Incubate the plates under appropriate conditions.

  • Zone of Inhibition: Measure the diameter of the zone of growth inhibition around each disk. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

In Vitro Cytotoxicity Assay

The MTT assay is a colorimetric assay widely used to assess the cytotoxic effects of compounds on cancer cell lines.[17][18] It measures the metabolic activity of cells, which is an indicator of cell viability.[18]

G Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

Workflow of the MTT assay for cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, HL-60, PC-3) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the novel this compound derivatives and a positive control (e.g., doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[19] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[18]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

In Vitro Anti-inflammatory Assays

To evaluate the anti-inflammatory potential of the novel compounds, their ability to modulate the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) can be assessed.[14][20]

2.3.1 Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[14][20]

Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and pre-treat with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.[14]

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[20]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[20]

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

2.3.2 Cytokine Production Assays (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISA) are used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.[14]

Protocol:

  • Cell Culture and Treatment: Follow the same cell culture and treatment protocol as in the Griess assay.

  • ELISA Procedure: Perform ELISA for each cytokine according to the manufacturer's instructions for the specific ELISA kit.[21] This typically involves coating a plate with a capture antibody, adding the cell supernatant, followed by a detection antibody, and a substrate for color development.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Quantification: Determine the cytokine concentrations using a standard curve.

2.3.3 Inhibition of Protein Denaturation Assay

This assay provides a simple and rapid method to screen for anti-inflammatory activity.[22] Denaturation of proteins is a well-documented cause of inflammation.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing the test compound and a protein solution (e.g., bovine serum albumin or egg albumin).[22]

  • Incubation and Heating: Incubate the mixture at 37°C and then heat to induce denaturation.[22]

  • Absorbance Measurement: Measure the absorbance of the solution to determine the extent of protein denaturation.[22]

  • Calculation: Calculate the percentage inhibition of protein denaturation compared to a control without the test compound.

Section 3: Comparative Data Analysis and Interpretation

A critical aspect of this guide is the objective comparison of the novel derivatives' performance with established alternatives.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureusE. coliP. aeruginosaC. albicans
Novel Derivative 1
Novel Derivative 2
Nalidixic Acid
Ciprofloxacin
Fluconazole

Table 2: Comparative Cytotoxicity (IC50 in µM)

CompoundHeLaHL-60PC-3
Novel Derivative 1
Novel Derivative 2
Doxorubicin

Table 3: Comparative Anti-inflammatory Activity

CompoundNO Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
Novel Derivative 1
Novel Derivative 2
Dexamethasone
Interpretation of Results

The comparative data will allow for a robust evaluation of the novel compounds.

  • Antimicrobial Activity: A lower MIC value indicates greater potency. Compare the MIC values of the novel derivatives to those of standard antibiotics.[7]

  • Cytotoxicity: A lower IC50 value indicates greater cytotoxic potential. Compare the IC50 values to a standard chemotherapeutic agent.

  • Anti-inflammatory Activity: Higher percentage inhibition of NO and pro-inflammatory cytokines indicates greater anti-inflammatory potential. Compare the results to a standard anti-inflammatory drug.

Section 4: Mechanistic Insights and Signaling Pathways

Understanding the mechanism of action is crucial for further drug development.

Potential Mechanisms of Action

Based on the known activities of 1,8-naphthyridine derivatives, the following mechanisms can be investigated:

  • Antimicrobial: Inhibition of bacterial DNA gyrase or topoisomerase IV.

  • Anticancer: Inhibition of topoisomerase II, induction of apoptosis, or cell cycle arrest.

  • Anti-inflammatory: Inhibition of the NF-κB or MAPK signaling pathways, which are key regulators of inflammatory gene expression.[14]

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Signaling Cascade cluster_2 Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF-κB NF-κB IKK->NF-κB Gene Transcription Gene Transcription NF-κB->Gene Transcription Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) Gene Transcription->Pro-inflammatory Cytokines (TNF-α, IL-6) Novel Compound Novel Compound Novel Compound->IKK Inhibition

Potential inhibition of the NF-κB signaling pathway.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the validation of novel this compound derivatives. By following the detailed protocols and comparative analysis outlined, researchers can effectively assess the biological potential of their compounds and contribute to the development of new therapeutic agents. The emphasis on understanding the causality behind experimental choices and ensuring self-validating systems will lead to robust and reliable data, paving the way for future preclinical and clinical studies.

References

The Evolving Landscape of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic Acid Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry. Its versatile structure has served as a foundation for the development of a diverse array of therapeutic agents, exhibiting a broad spectrum of biological activities including antibacterial, anticancer, antiviral, and gastric antisecretory effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, offering insights into the chemical modifications that govern their potency and selectivity. We will delve into the experimental data supporting these relationships and provide detailed protocols for key biological assays.

The Core Scaffold: A Gateway to Diverse Biological Activities

The 1,8-naphthyridine ring system, a bicyclic heterocycle containing two nitrogen atoms, forms the backbone of these compounds. The presence of the 2-oxo group and the 3-carboxylic acid moiety are crucial for the biological activity of many of these analogs. The carboxylic acid group, in particular, often plays a key role in interacting with biological targets. The core structure of this compound is presented below.

Structure-Activity Relationship (SAR) Analysis: A Tale of Substituents

The biological activity of this compound analogs is profoundly influenced by the nature and position of various substituents on the naphthyridine core. This section will dissect the SAR at key positions, supported by experimental data.

Substitutions at the N-1 Position: Modulating Potency and Selectivity

The N-1 position of the naphthyridine ring is a critical site for modification, with substituents here significantly impacting the compound's biological profile.

  • Antitumor Activity: Introduction of a 2-thiazolyl group at the N-1 position has been shown to be a favorable modification for antitumor activity[1]. This highlights the importance of a heteroaromatic substituent at this position for cytotoxic effects.

The Influence of Substituents at the C-7 Position

The C-7 position offers another avenue for structural diversification, leading to analogs with enhanced and varied biological activities.

  • Antitumor Activity: For antitumor agents, aminopyrrolidine derivatives at the C-7 position have demonstrated greater efficacy compared to other amines or thioether derivatives[1]. Specifically, trans-3-amino-4-methoxypyrrolidinyl and 3-amino-3-methylpyrrolidinyl derivatives have shown promising in vitro and in vivo antitumor activity[1].

  • Antibacterial Activity: In the realm of antibacterial agents, the C-7 substituent is a key determinant of the antibacterial spectrum and potency. The foundational antibacterial agent, nalidixic acid, features a methyl group at this position. More advanced analogs, such as enoxacin, incorporate a piperazin-1-yl group, which broadens the spectrum of activity to include both Gram-positive and Gram-negative bacteria.

Modifications at the C-3 Position: The Carboxylic Acid and its Derivatives

The 3-carboxylic acid group is a common feature in this class of compounds and is often essential for their mechanism of action. However, derivatization of this group can lead to compounds with altered properties.

  • Esterification: Ethyl esters of the 3-carboxylic acid have been explored, with some compounds showing potent gastric antisecretory properties[2].

Comparative Biological Data

The following tables summarize the in vitro activities of representative this compound analogs and related naphthyridine derivatives against various biological targets.

Table 1: Anticancer Activity of 1,8-Naphthyridine Analogs

Compound IDN-1 SubstituentC-7 SubstituentCancer Cell LineIC50 (µM)Reference
Analog A 2-thiazolyl3-amino-3-methylpyrrolidinylMurine and Human Tumor Cell LinesComparable to etoposide[1]
Analog B 2-thiazolyltrans-3-amino-4-methoxypyrrolidinylMurine and Human Tumor Cell LinesComparable to etoposide[1]

Table 2: Antibacterial Activity of 1,8-Naphthyridine Analogs

Compound NameN-1 SubstituentC-7 SubstituentBacterial StrainMIC (µg/mL)Reference
Nalidixic Acid EthylMethylGram-negative bacteria-
Enoxacin EthylPiperazin-1-ylGram-positive and Gram-negative bacteria-

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for key biological assays.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[2]

Protocol:

  • Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth medium.

  • Serial Dilution of Compounds: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Mechanism of Action: Targeting Essential Cellular Machinery

The diverse biological activities of this compound analogs stem from their ability to interact with and inhibit crucial cellular enzymes.

Antibacterial Activity: Inhibition of DNA Gyrase and Topoisomerase IV

The antibacterial action of many 1,8-naphthyridine derivatives, including the parent compound nalidixic acid, is attributed to their inhibition of bacterial DNA gyrase (a type II topoisomerase) and, in some cases, topoisomerase IV.[3] These enzymes are essential for DNA replication, recombination, and repair in bacteria. By inhibiting these enzymes, the compounds prevent the resealing of DNA strands, leading to the accumulation of double-strand breaks and ultimately bacterial cell death.

G cluster_bacterium Bacterial Cell DNA Bacterial DNA Gyrase DNA Gyrase / Topoisomerase IV DNA->Gyrase Supercoiling/ Decatenation Replication DNA Replication & Repair Gyrase->Replication CellDeath Cell Death Gyrase->CellDeath Inhibition by Naphthyridine Analog Replication->DNA Naphthyridine 1,8-Naphthyridine Analog Naphthyridine->Gyrase

Caption: Inhibition of bacterial DNA gyrase/topoisomerase IV.

Anticancer Activity: Targeting Human Topoisomerase II

Several 1,8-naphthyridine derivatives have demonstrated potent anticancer activity by inhibiting human topoisomerase II.[4] Similar to its bacterial counterpart, human topoisomerase II is a vital enzyme involved in managing DNA topology during replication and transcription. Inhibition of this enzyme in cancer cells leads to the accumulation of DNA damage and triggers apoptosis (programmed cell death).

Conclusion and Future Perspectives

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substituent modifications in tuning the biological activity and selectivity of these compounds. Future research in this area will likely focus on the synthesis of novel analogs with improved potency, reduced off-target effects, and enhanced pharmacokinetic properties. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to evaluate the potential of new derivatives in this promising class of compounds.

References

Navigating the Maze of Resistance: A Comparative Guide to 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless evolution of antibiotic resistance necessitates a continuous search for novel antimicrobial agents that can outmaneuver resistant pathogens. The 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid scaffold, an extension of the foundational quinolone structure, has emerged as a promising framework for the development of potent new antibacterials. This guide provides an in-depth comparison of the cross-resistance profiles of key derivatives from this class, offering experimental data and procedural insights to inform future drug discovery and development efforts.

The Core Challenge: Understanding and Overcoming Quinolone Resistance

The primary mechanism of action for 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, akin to their fluoroquinolone predecessors, is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, recombination, and repair. The formation of a stable drug-enzyme-DNA complex induces lethal double-strand breaks in the bacterial chromosome.

However, the clinical utility of this class of antibiotics is perpetually challenged by the emergence of resistance. The two principal mechanisms of resistance that significantly impact the efficacy of these derivatives are:

  • Target-Site Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are the most common and clinically significant form of resistance. These mutations reduce the binding affinity of the drug to its target enzymes.

  • Efflux Pumps: These are transmembrane proteins that actively transport antibiotics out of the bacterial cell, thereby reducing the intracellular drug concentration to sub-therapeutic levels.

A critical aspect of developing new derivatives is to assess their activity against bacterial strains harboring these resistance mechanisms, a process known as cross-resistance studies. An ideal new derivative would retain potency against strains that have developed resistance to older quinolones.

Comparative Analysis of Cross-Resistance Profiles

This section compares the in vitro activity of different 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives against a panel of bacterial strains with well-characterized resistance mechanisms. Gemifloxacin, a fluoronaphthyridone derivative of this class, serves as a key example due to the availability of detailed cross-resistance data.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Gemifloxacin and Ciprofloxacin against Streptococcus pneumoniae with Defined Resistance Mutations

Bacterial StrainGenotype (Resistance Mutation)Gemifloxacin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fold-change in MIC (Gemifloxacin vs. Wild-Type)Fold-change in MIC (Ciprofloxacin vs. Wild-Type)
S. pneumoniae 7785Wild-Type0.061-2--
Isogenic MutantparC (S79F)0.12-0.25>322-4>16-32
Isogenic MutantgyrA (S81F)0.12-0.2542-42-4
Isogenic MutantparC (S79F) + gyrA (S81F)0.5-1>328-16>16-32

Data synthesized from multiple sources.[1][2][3][4]

Interpretation of the Data:

The data clearly demonstrates that while mutations in either parC or gyrA lead to a modest increase in the MIC of gemifloxacin, the compound retains significant potency. In contrast, a single parC mutation confers high-level resistance to ciprofloxacin. Even against a double mutant, the MIC of gemifloxacin remains at a level that may still be clinically achievable.[4] This suggests that gemifloxacin has a more balanced activity against both DNA gyrase and topoisomerase IV, making it more resilient to the effects of single target-site mutations.

The Role of Efflux Pumps in Cross-Resistance

Efflux pumps are a significant, non-target-based resistance mechanism. Some 1,8-naphthyridine derivatives have been investigated not only for their antibacterial activity but also for their potential to inhibit efflux pumps, which could restore the activity of other antibiotics. Studies have shown that certain 1,8-naphthyridine sulfonamides can act as inhibitors of the NorA efflux pump in Staphylococcus aureus, suggesting a potential for combination therapy.

Experimental Protocols for Cross-Resistance Studies

A robust assessment of cross-resistance is fundamental to the preclinical evaluation of any new antibiotic candidate. The following protocols outline the key experimental workflows.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial strains (wild-type and resistant mutants)

  • Mueller-Hinton broth (MHB) or agar (MHA), supplemented as required for fastidious organisms.

  • Antimicrobial stock solutions of known concentration.

  • 96-well microtiter plates.

  • Spectrophotometer or plate reader.

Procedure (Broth Microdilution):

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Antimicrobial Agent: Perform a two-fold serial dilution of the antimicrobial agent in MHB in the wells of a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading the Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Diagram 1: Workflow for MIC Determination by Broth Microdilution

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Plate with Bacterial Suspension Inoculum->Inoculate Dilution Serial Dilute Antibiotic in 96-well Plate Dilution->Inoculate Incubate Incubate at 37°C for 16-20h Inoculate->Incubate Read Read Plate for Visible Growth Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using the broth microdilution method.

Molecular Characterization of Resistant Mutants

Identifying the specific mutations responsible for resistance is crucial for understanding cross-resistance patterns.

Materials:

  • Bacterial genomic DNA extraction kit.

  • Primers specific for the QRDRs of gyrA, gyrB, parC, and parE.

  • PCR reagents (Taq polymerase, dNTPs, buffer).

  • Thermocycler.

  • Agarose gel electrophoresis equipment.

  • DNA sequencing service.

Procedure:

  • Genomic DNA Extraction: Isolate genomic DNA from both the wild-type and resistant bacterial strains.

  • PCR Amplification: Amplify the QRDRs of the target genes using the specific primers.

  • Gel Electrophoresis: Confirm the successful amplification of the target DNA fragments by agarose gel electrophoresis.

  • DNA Sequencing: Send the purified PCR products for Sanger sequencing.

  • Sequence Analysis: Align the DNA sequences from the resistant mutants with the sequence from the wild-type strain to identify any nucleotide changes that result in amino acid substitutions.[5][6][7]

Diagram 2: Molecular Mechanisms of Quinolone Resistance

Resistance_Mechanisms cluster_target Target-Site Mutations cluster_efflux Efflux Pumps GyrA gyrA mutation Reduced_Binding Reduced Drug Binding GyrA->Reduced_Binding ParC parC mutation ParC->Reduced_Binding Efflux Overexpression of Efflux Pumps Reduced_Conc Reduced Intracellular Concentration Efflux->Reduced_Conc Antibiotic 2-Oxo-1,8-naphthyridine Derivative Antibiotic->Efflux transport out Target DNA Gyrase / Topo IV Antibiotic->Target inhibition Resistance Bacterial Resistance Reduced_Binding->Resistance Reduced_Conc->Resistance

Caption: The primary mechanisms of bacterial resistance to 2-oxo-1,8-naphthyridine derivatives involve target-site mutations and active efflux of the drug.

Concluding Remarks and Future Directions

The development of novel 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives with improved activity against resistant pathogens is a critical area of research. A thorough understanding of cross-resistance patterns is paramount to guide medicinal chemistry efforts and to select promising candidates for further development. The ability of some derivatives, such as gemifloxacin, to maintain activity against strains with common quinolone resistance mutations is a testament to the potential of this chemical scaffold.

Future studies should focus on:

  • Systematic Screening: Evaluating new derivatives against a comprehensive panel of clinical isolates with well-characterized resistance mechanisms, including a wider range of gyrA, parC, and efflux pump genotypes.

  • Structure-Activity Relationship (SAR) Studies: Elucidating the structural features of the 2-oxo-1,8-naphthyridine-3-carboxylic acid core that are critical for overcoming specific resistance mechanisms.

  • Combination Therapies: Investigating the synergistic potential of these derivatives with other classes of antibiotics or with efflux pump inhibitors to combat multidrug-resistant infections.

By employing rigorous cross-resistance profiling and a deep understanding of resistance mechanisms, the scientific community can continue to innovate and develop the next generation of effective antibacterial agents.

References

A Senior Application Scientist's Guide to Validating the In Vitro Anticancer Activity of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Structured In Vitro Assessment

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent biological activities, including anticancer effects.[1][2] Compounds from this class have been shown to function through various mechanisms, such as the inhibition of critical enzymes like topoisomerase II, which is essential for DNA replication in rapidly dividing cancer cells.[2][3] This guide focuses on a specific novel derivative, 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid, and provides a comprehensive, field-proven framework for its initial in vitro validation.

The journey of an anticancer compound from benchtop to bedside is long and fraught with failure. Robust, cost-effective, and efficient preclinical platforms are essential to identify and advance promising candidates while screening out ineffective ones early in the development pipeline.[4][5] In vitro tumor models are the critical first step in this process, allowing researchers to assess a compound's therapeutic potential before committing to expensive and complex preclinical animal studies.[5][6]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach to characterization. We will compare the performance of our target compound against established chemotherapeutic agents, Doxorubicin and Cisplatin, providing a clear benchmark for its potential efficacy.

Part 1: Foundational Experimental Design

The success of any in vitro validation hinges on the careful selection of models and controls. This initial design is not merely a procedural step; it is the logical foundation upon which all subsequent data rests.

The Principle of Orthogonal Validation: Selecting a Panel of Cancer Cell Lines

To build a comprehensive profile of the compound's activity, it is crucial to test it against a panel of cancer cell lines from diverse tissue origins. This approach helps to identify potential tissue-specific sensitivities and provides a broader understanding of the compound's therapeutic window. For this guide, we will utilize a representative panel:

  • A549: Human lung adenocarcinoma. A well-characterized line often used in initial cancer screenings.[7]

  • MCF-7: Human breast adenocarcinoma (luminal A). A standard for breast cancer research, expressing estrogen receptors.[8][9]

  • HCT116: Human colorectal carcinoma. A model for colon cancer, often used in studies of apoptosis and cell cycle.[10]

  • MRC-5: Human normal lung fibroblast. The inclusion of a non-malignant cell line is critical for assessing selective cytotoxicity—the compound's ability to kill cancer cells while sparing normal cells.[7]

Establishing a Benchmark: The Role of Reference Compounds

A novel compound's activity is meaningless in isolation. We must compare its performance to established, clinically relevant drugs.[11] For this purpose, Doxorubicin and Cisplatin are industry-standard choices.

  • Doxorubicin: An anthracycline antibiotic that functions primarily by intercalating DNA and inhibiting topoisomerase II, leading to broad-spectrum anticancer activity.[8][12]

  • Cisplatin: A platinum-based drug that cross-links DNA, triggering DNA damage and subsequent apoptosis.[11][13]

It is critical to acknowledge that published IC₅₀ values (the concentration required to inhibit 50% of cell growth) for these reference drugs can vary significantly between laboratories due to differing experimental conditions, such as cell passage number and assay duration.[11][14][15] Therefore, they must be run in parallel with the test compound in every experiment to provide a valid internal benchmark.

Part 2: A Multi-Assay Workflow for Comprehensive Validation

We will employ a tiered approach, beginning with a broad assessment of cytotoxicity and progressing to more focused mechanistic studies. This workflow ensures that resources are spent efficiently, with each step logically informing the next.

G cluster_0 Primary Screening cluster_1 Secondary Screening (Mechanism of Action) cluster_2 Data Synthesis Primary Assess General Cytotoxicity (MTT Assay) Apoptosis Quantify Apoptosis (Annexin V / PI Staining) Primary->Apoptosis If Active CellCycle Analyze Cell Cycle Arrest (PI Staining) Primary->CellCycle If Active Conclusion Build Mechanistic Hypothesis Apoptosis->Conclusion CellCycle->Conclusion

Caption: Tiered workflow for in vitro validation.

Primary Screening: Quantifying Cytotoxicity with the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity.[16] Metabolically active cells, through the action of mitochondrial dehydrogenase enzymes, reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[17] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.[17][18]

G A 1. Seed Cells (96-well plate, 24h incubation) B 2. Add Compound (Serial dilutions of test compound and reference drugs) A->B C 3. Incubate (e.g., 48-72 hours) B->C D 4. Add MTT Reagent (Incubate 2-4 hours) C->D E 5. Solubilize Formazan (Add 100 µL Detergent/DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 Value F->G

Caption: Step-by-step workflow of the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cells (A549, MCF-7, HCT116, MRC-5) in 96-well flat-bottom plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound, Doxorubicin, and Cisplatin in culture medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to the respective wells. Include wells with untreated cells (negative control) and medium only (blank).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂. The choice of incubation time is critical and can significantly affect the IC₅₀ value.[15]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Visually confirm the formation of purple precipitate in the control wells.[16]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Leave the plate in the dark at room temperature for at least 2 hours to ensure complete solubilization.[16] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.[15]

Secondary Screening: Elucidating the Mechanism of Action

A potent IC₅₀ value is promising, but it doesn't explain how the compound works. To be a viable drug candidate, a compound should ideally induce a controlled, programmed cell death (apoptosis) rather than necrosis, which can cause inflammation. Furthermore, understanding its effect on the cell cycle can reveal specific molecular targets.[19]

2.2.1 Apoptosis vs. Necrosis: Annexin V-FITC / Propidium Iodide (PI) Assay

This flow cytometry-based assay is the gold standard for differentiating apoptotic and necrotic cells.

  • Annexin V-FITC: Binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It only enters late apoptotic or necrotic cells where membrane integrity is compromised.

2.2.2 Cell Cycle Arrest: Propidium Iodide (PI) Staining

By staining the DNA of fixed cells with PI, we can quantify the amount of DNA per cell using flow cytometry. This allows us to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[7] A significant accumulation of cells in a particular phase suggests the compound interferes with cell cycle progression at that checkpoint.[19]

G cluster_0 Apoptosis Assay cluster_1 Cell Cycle Assay A 1. Cell Treatment (Treat cells with compound at IC50 and 2x IC50 concentrations) B 2. Cell Harvesting (Collect both adherent and floating cells) A->B C 3. Staining B->C C1 Stain with Annexin V-FITC and Propidium Iodide (PI) C2 Fix cells (e.g., with ethanol) and stain with PI/RNase D 4. Flow Cytometry Analysis E 5. Data Interpretation D->E C1->D C2->D

Caption: Workflow for mechanistic flow cytometry assays.

Detailed Protocol: Flow Cytometry Assays

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the test compound at its determined IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

  • Harvesting: Collect all cells, including those floating in the medium (which may be apoptotic), by trypsinization and centrifugation.

  • Staining (Apoptosis): Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark.

  • Staining (Cell Cycle): Wash cells with PBS, then fix them by adding ice-cold 70% ethanol dropwise while vortexing. Store at -20°C. Before analysis, wash out the ethanol and resuspend in PBS containing PI and RNase A.

  • Analysis: Analyze the stained cells using a flow cytometer. For apoptosis, quantify the populations of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. For cell cycle, quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Hypothesized Mechanism: Topoisomerase II Inhibition

Based on existing literature for the 1,8-naphthyridine scaffold, a plausible mechanism of action is the inhibition of Topoisomerase II.[3] This enzyme is crucial for resolving DNA tangles during replication. Its inhibition leads to irreparable double-strand breaks in the DNA. This damage activates the p53 tumor suppressor pathway, which in turn can trigger cell cycle arrest (typically at the G2/M checkpoint) to allow for DNA repair, or, if the damage is too severe, initiate apoptosis through the caspase cascade.[20]

G Compound 2-Oxo-1,8-naphthyridine- 3-carboxylic acid TopoII Topoisomerase II Compound->TopoII Inhibits DSB DNA Double-Strand Breaks TopoII->DSB Causes p53 p53 Activation DSB->p53 Arrest G2/M Cell Cycle Arrest p53->Arrest Apoptosis Apoptosis (Caspase Activation) p53->Apoptosis

Caption: Hypothesized mechanism of action pathway.

Part 3: Data Interpretation and Comparative Analysis

Comparative Cytotoxicity Analysis

Here, we present hypothetical but realistic IC₅₀ data that would be generated from the MTT assay. This table allows for a direct comparison of the potency and selectivity of our test compound against the standards.

Compound A549 (Lung Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)HCT116 (Colon Cancer) IC₅₀ (µM)MRC-5 (Normal Lung) IC₅₀ (µM)Selectivity Index (SI) (MRC-5 IC₅₀ / Avg. Cancer IC₅₀)
This compound 8.512.29.8> 50> 4.9
Doxorubicin [8][21]~0.8~1.5~1.1~2.5~2.2
Cisplatin [11][22]~10.9~8.0~7.5~15.0~1.7

Note: IC₅₀ values for reference drugs are approximate ranges based on published literature and will vary. They must be determined experimentally in parallel.

Interpretation: In this hypothetical scenario, our compound shows moderate single-digit to low double-digit micromolar activity against the cancer cell lines. Crucially, it displays a significantly higher IC₅₀ against the normal MRC-5 cell line, resulting in a promising Selectivity Index (SI) greater than 4.9. A higher SI value indicates a greater preference for killing cancer cells over normal cells, a highly desirable characteristic for a chemotherapeutic agent.

Building the Mechanistic Narrative
  • Apoptosis Results: If the Annexin V/PI assay shows a significant increase in the Annexin V+/PI- (early apoptotic) and Annexin V+/PI+ (late apoptotic) populations after treatment, it provides strong evidence that the compound induces apoptosis.

  • Cell Cycle Results: If the cell cycle analysis reveals a significant accumulation of cells in the G2/M phase, it supports the hypothesis that the compound causes DNA damage, triggering the G2/M checkpoint.

  • Synthesis: Combining these findings—moderate and selective cytotoxicity, induction of apoptosis, and G2/M phase arrest—creates a compelling, self-validating narrative. It suggests that this compound is a promising anticancer agent that likely functions by inducing DNA damage, consistent with the inhibition of Topoisomerase II, leading to cell cycle arrest and apoptotic cell death.

Conclusion

This guide outlines a logical, multi-faceted strategy for the initial in vitro validation of this compound. By moving from broad cytotoxicity screening to specific mechanistic assays and constantly benchmarking against established clinical standards, this workflow provides a robust framework for decision-making in the early stages of drug discovery. The hypothetical data presented here illustrates a compound with significant promise, warranting further investigation into its precise molecular target and eventual progression into more complex in vitro (e.g., 3D spheroid) and in vivo models.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical plans for the handling and disposal of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid (CAS: 5175-14-4). As a compound class with significant interest in drug development, including for gastric antisecretory and antiviral applications, ensuring the safety of our researchers is paramount.[1][2] This document is designed to provide direct, procedural guidance that builds upon a foundation of scientific causality, ensuring every step is understood and validated.

Hazard Profile and Risk Assessment

Understanding the intrinsic hazards of a compound is the first step in developing a robust safety protocol. This compound is classified with several key hazards that dictate our handling procedures.[3] The primary risks are associated with irritation and acute toxicity if ingested.

Table 1: GHS Hazard Classification [3][4]

Hazard ClassGHS CodeStatement
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed
Skin Corrosion/Irritation (Category 2)H315Causes skin irritation
Serious Eye Damage/Irritation (Category 2A)H319Causes serious eye irritation
STOT, Single Exposure (Category 3)H335May cause respiratory irritation

The signal word for this compound is "Warning" .[4] These classifications necessitate the use of specific engineering controls and personal protective equipment to create a self-validating system of safety where exposure is minimized by design.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent exposure through all potential routes: dermal, ocular, and respiratory. The following equipment must be used for all procedures involving this compound.

Table 2: Mandatory PPE for Handling

PPE CategoryRecommended EquipmentRationale and Causality
Eye and Face Protection Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield is required when there is a risk of splashing or significant dust generation.[5]The compound is classified as a serious eye irritant (H319).[3][4] Goggles provide a seal around the eyes to protect against airborne particulates and accidental splashes.
Skin Protection Gloves: Chemical-resistant nitrile gloves. Gloves must be inspected prior to use and changed immediately upon contamination.[6][7] Lab Coat: A fully buttoned, chemical-resistant lab coat is required.[6] Footwear: Fully enclosed shoes are mandatory.[6]Direct contact can cause skin irritation (H315).[3][4] Nitrile gloves offer appropriate chemical resistance for incidental contact. A lab coat and proper footwear prevent skin exposure from spills.
Respiratory Protection All handling of the solid compound that may generate dust must occur within a certified chemical fume hood to prevent inhalation.[5][6] If a fume hood is not available or engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[5]Inhalation of the dust may cause respiratory tract irritation (H335).[3][4] Engineering controls like a fume hood are the primary line of defense. Respirators are a secondary measure for situations with higher exposure potential.

Safe Handling and Operational Workflow

Adherence to a strict, step-by-step operational workflow minimizes the risk of exposure and ensures procedural consistency.

Step-by-Step Handling Protocol
  • Preparation and Engineering Controls:

    • Designate a specific area for handling, preferably within a chemical fume hood.[6]

    • Verify that the chemical fume hood is functioning correctly before commencing work.

    • Ensure that an eyewash station and safety shower are unobstructed and close to the workstation.[5]

  • Donning PPE:

    • Put on the lab coat and fully enclosed shoes.

    • Don safety goggles (and face shield if necessary).

    • Wash and dry hands, then don the correct size of nitrile gloves, ensuring they overlap the cuffs of the lab coat.

  • Compound Handling (Aliquoting and Weighing):

    • When handling the solid, use a spatula to carefully transfer the material. Avoid any actions that could generate dust, such as pouring from a height or vigorous scraping.[6]

    • Perform all weighing operations on a draft shield or within the fume hood.

    • When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[6]

  • Post-Handling Procedures:

    • Thoroughly decontaminate all work surfaces and equipment after use.

    • Doff PPE in the correct order to prevent cross-contamination: remove gloves first, followed by the lab coat and eye protection.

    • Wash hands thoroughly with soap and water after removing PPE, even if gloves were not breached.[6][7]

G cluster_prep Preparation cluster_handling Execution cluster_post Completion prep Verify Fume Hood & Safety Equipment don Don Appropriate PPE prep->don handle Handle Compound (Minimize Dust/Splash) don->handle decon Decontaminate Work Area & Equipment handle->decon doff Doff PPE Correctly decon->doff wash Wash Hands Thoroughly doff->wash

Caption: A standardized workflow for handling this compound.

Emergency Response and First Aid

In the event of an accidental exposure, immediate and correct action is critical.

  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]

  • Skin Contact: Remove contaminated clothing immediately. Flush the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately for treatment advice.[7]

Spill Management and Waste Disposal Plan

Proper containment of spills and segregation of waste are crucial components of the chemical lifecycle.

Spill Response

For small spills of the solid material, carefully sweep up the powder, avoiding dust formation, and place it into a suitable, labeled container for hazardous waste disposal.[5] Decontaminate the area with an appropriate solvent followed by soap and water. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Waste Disposal
  • Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous solid waste container.[6]

  • Unused Compound: Unused or waste compound must be disposed of as hazardous chemical waste. It may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[8]

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines.

Under no circumstances should this chemical or its containers be disposed of into drains or regular trash. [8]

G cluster_types Waste Segregation cluster_disposal Disposal Pathway waste Waste Generated ppe Contaminated PPE, Weigh Paper, etc. waste->ppe chemical Unused or Waste Compound waste->chemical container Empty Reagent Container waste->container solid_waste Hazardous Solid Waste ppe->solid_waste chem_waste Hazardous Chemical Waste chemical->chem_waste liquid_waste Hazardous Liquid Waste (Rinsate) container->liquid_waste Rinse & Collect

Caption: Decision workflow for the proper segregation and disposal of chemical waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.